7-Amino-3,4-dihydro-1H-quinolin-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-amino-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQKSHQUEREEKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409423 | |
| Record name | 7-Amino-3,4-dihydro-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22246-07-7 | |
| Record name | 7-Amino-3,4-dihydro-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-amino-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Amino-3,4-dihydro-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-3,4-dihydro-1H-quinolin-2-one is a heterocyclic aromatic amine that serves as a versatile building block in medicinal chemistry. Its rigid, bicyclic core, featuring a lactam ring fused to an aminophenyl group, provides a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and biological activities of this compound, with a focus on its potential applications in drug discovery and development.
Physicochemical and Basic Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀N₂O | [4][5] |
| Molecular Weight | 162.19 g/mol | [4][5] |
| Appearance | Light brown to brown solid | [1] |
| Melting Point | 213-214 °C | [5] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| pKa (amide N-H) | 14.65 ± 0.20 (Predicted) | [1] |
| pKa (7-amino group) | Estimated 5-6 | Inferred from[1][2][3] |
| XLogP3 | 0.4 | [5] |
| Solubility | Information not available | |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [4] |
Synthesis and Experimental Protocols
The most common and efficient method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 7-nitro-3,4-dihydro-1H-quinolin-2-one.
Experimental Protocol: Catalytic Hydrogenation of 7-Nitro-3,4-dihydro-1H-quinolin-2-one
This protocol describes a general procedure for the reduction of the nitro group to an amine using a palladium-on-carbon catalyst.
Materials:
-
7-Nitro-3,4-dihydro-1H-quinolin-2-one
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (EtOH) or Glacial Acetic Acid
-
Hydrogen gas (H₂)
-
Parr shaker or similar hydrogenation apparatus
-
Celite®
Procedure:
-
Reaction Setup: In a suitable pressure vessel for a Parr shaker, dissolve 7-nitro-3,4-dihydro-1H-quinolin-2-one in a suitable solvent such as ethanol or glacial acetic acid.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution. The catalyst loading is typically around 10-20% by weight relative to the starting material.
-
Hydrogenation: Seal the reaction vessel and connect it to the Parr shaker. Purge the vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to a pressure of approximately 60 psi.
-
Reaction: Begin shaking the reaction mixture at room temperature or slightly elevated temperature (e.g., 65 °C) for a period of 3 to 6 hours, or until hydrogen uptake ceases, indicating the completion of the reaction.[5]
-
Work-up: After the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent (ethanol or acetic acid) to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. If acetic acid was used as the solvent, the residue can be treated with a base (e.g., 1N NaOH) and extracted with an organic solvent like ethyl acetate. The organic extracts are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification: The crude this compound can be further purified by silica gel chromatography or recrystallization to obtain a yellowish-brown solid.[5]
Spectroscopic Data
Biological Activities and Potential Signaling Pathways
Derivatives of this compound have been investigated for a range of biological activities, suggesting the therapeutic potential of this scaffold.
Carbonic Anhydrase Inhibition
Peptide conjugates of this compound have demonstrated inhibitory activity against human carbonic anhydrase (hCA) II, with IC₅₀ values in the micromolar range.[7] Carbonic anhydrases are involved in various physiological processes, and their inhibition is a target for diuretics, anti-glaucoma agents, and anti-cancer therapies.
Cytotoxic and Anticancer Activity
Several studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines, including A549 (lung carcinoma).[7] While the precise signaling pathways for the parent compound are not fully elucidated, quinolinone derivatives are known to exert their anticancer effects through various mechanisms. Given the observed cytotoxicity, potential signaling pathways that may be modulated by this compound or its derivatives include those involved in cell cycle regulation, apoptosis, and cell proliferation.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. echemi.com [echemi.com]
- 6. 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Amino-3,4-dihydro-1H-quinolin-2-one (CAS: 22246-07-7)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 7-Amino-3,4-dihydro-1H-quinolin-2-one, a heterocyclic compound of significant interest in pharmaceutical research. It serves as a key building block and intermediate in the synthesis of various biologically active molecules. This guide collates essential physicochemical data, detailed experimental protocols, and an analysis of its known biological activities.
Core Compound Properties
This compound is a solid organic compound characterized by a dihydroquinolinone core with an amino group at the 7th position. Its structure is foundational for a range of derivatives with diverse pharmacological applications.[1]
Physicochemical Data
The fundamental physicochemical properties of the compound are summarized below, providing a quick reference for experimental design and characterization.
| Property | Value | Source(s) |
| CAS Number | 22246-07-7 | [2][3][4][5][6] |
| Molecular Formula | C₉H₁₀N₂O | [2][4][5] |
| Molecular Weight | 162.19 g/mol | [2][4][5] |
| Melting Point | 213-214 °C | [3][4][5] |
| Boiling Point (Predicted) | 403.1 ± 45.0 °C at 760 mmHg | [3][4][5] |
| Appearance | Pale pink or yellowish-brown solid | [4] |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | [2][4][5] |
| XLogP3 | 0.4 | [4][5] |
| Hydrogen Bond Donor Count | 2 | [2][4][5] |
| Hydrogen Bond Acceptor Count | 2 | [4][5] |
| Complexity | 193 | [4][5] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of this compound.
-
¹H NMR (DMSO-d6, 400 MHz): δ 9.83 (brs, 1H, NH), 6.76 (d, J = 7.6 Hz, 1H), 6.12 (m, 2H), 4.95 (brs, 2H, NH₂), 2.65 (t, J = 7.2 Hz, 2H), 2.36 (t, J = 7.2 Hz, 2H).[6]
-
Mass Spectrometry (ESI, pos. ion): m/z: 163 (M+1).[4]
Experimental Protocols
The synthesis of this compound can be achieved through several routes, most commonly involving the reduction of a dinitrophenyl precursor followed by cyclization.
Synthesis via Hydrogenation and Cyclization
This protocol outlines a common two-step synthesis starting from an appropriate dinitrophenyl acrylate.
Caption: General synthesis workflow for this compound.
Protocol Details:
Step 1: Reduction of the Dinitrophenyl Group [4][6]
-
To a solution of methyl-3-(2,4-dinitrophenyl)acrylate (1 equivalent, e.g., 4.3 g) in ethanol (e.g., 75 mL) and glacial acetic acid (e.g., 8 mL), add 10% Palladium on carbon (Pd/C) (e.g., 1.4 g).
-
Place the mixture in a Parr shaker apparatus under a hydrogen atmosphere (approx. 60 psi).
-
Shake the reaction mixture for approximately 6 hours at room temperature or until the reaction is complete (monitored by TLC).
-
Once the reaction is complete, filter the mixture through a Celite pad to remove the catalyst.
-
Wash the filter cake with additional ethanol (e.g., 2 x 35 mL).
-
Combine the filtrates and concentrate them under reduced pressure to yield the intermediate, which can be used in the next step without further purification.
Step 2: Intramolecular Cyclization [6]
-
Dissolve the crude ethyl 3-(2,4-diaminophenyl)propionate intermediate (1 equivalent, e.g., 8.6 g) in ethanol (e.g., 50 mL).
-
Stir the solution at an elevated temperature (85-100°C) for approximately 48 hours to facilitate cyclization.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under vacuum.
-
Add a small amount of a suitable solvent like ethyl acetate (EtOAc) (e.g., 10 mL) to the residue.
-
Collect the resulting precipitate by filtration to afford the final product, this compound.
Purification
The crude product can be purified to obtain a higher grade of material suitable for further reactions or biological assays.
-
Recrystallization: The product can be triturated or recrystallized from ethanol (EtOH) to yield a pale pink or yellowish-brown powder.[4]
-
Silica Gel Chromatography: For higher purity, column chromatography using a solvent system such as chloroform/methanol/28% aqueous ammonia or ethyl acetate can be employed.[4]
Biological and Pharmacological Activity
The 3,4-dihydro-2(1H)-quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, present in several FDA-approved drugs like aripiprazole and cilostazol.[1] While this compound is primarily an intermediate, its derivatives have been investigated for various biological activities.
Caption: Overview of investigated biological activities and applications.
Carbonic Anhydrase Inhibition
Peptide conjugates derived from this compound have demonstrated inhibitory activity against human carbonic anhydrase (hCA) isoforms.
-
hCA II Inhibition: Certain peptide-dihydroquinolinone conjugates showed inhibition against the hCA II enzyme with IC₅₀ values in the micromolar range (15.7-65.7 µM).[7]
-
hCA I Inhibition: No significant inhibition of the hCA I isoform was observed at concentrations up to 100 µM.[7]
Cytotoxic and Antineoplastic Activity
The cytotoxic effects of derivatives have been explored against cancer cell lines.
-
A549 Cells (Human Lung Carcinoma): A study identified a derivative (compound 7) that was effective against A549 cells, with IC₅₀ values of 26.87 µg/mL (48h) and 9.979 µg/mL (72h).[7]
-
BEAS-2B Cells (Normal Bronchial Epithelium): The same compound showed significantly lower toxicity against this non-cancerous cell line (IC₅₀ > 100 µg/mL), suggesting some level of selectivity.[7]
Antioxidant Activity
The antioxidant potential of derivatives has been assessed, though the results indicate modest effects.
-
DPPH Radical Scavenging: When tested using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, peptide conjugates of the core compound exhibited weak antioxidant activities compared to standards like α-tocopherol and butylated hydroxyanisole (BHA).[7]
Role as a Pharmaceutical Intermediate
The primary value of this compound lies in its role as a versatile intermediate for constructing more complex, pharmacologically active molecules. The dihydroquinolinone core is central to drugs targeting a variety of receptors and enzymes.[1]
Caption: Role as a key intermediate for antipsychotic drug synthesis.
For instance, the structurally related compound, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, is a well-established precursor for the synthesis of Aripiprazole, a widely used antipsychotic medication.[8][9] The amino group at the 7-position provides a reactive handle for diverse chemical modifications, enabling the development of new chemical entities for drug discovery pipelines.
References
- 1. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 22246-07-7 | 7-Amino-3,4-dihydro-2(1H)-quinolinone | Amides | Ambeed.com [ambeed.com]
- 3. This compound CAS#: 22246-07-7 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. angenechemical.com [angenechemical.com]
- 6. This compound | 22246-07-7 [chemicalbook.com]
- 7. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DE102005048694A1 - Preparation of 7-hydroxy-3,4-dihydroquinolinone useful as an intermediate in preparing aripiprazole for treating schizophrenia involves reacting N-(3-methoxyphenyl)-3-chloropropionamide with Lewis acid - Google Patents [patents.google.com]
- 9. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 7-Amino-3,4-dihydro-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 7-Amino-3,4-dihydro-1H-quinolin-2-one, a valuable intermediate in pharmaceutical research and development. The primary synthetic route involves a two-step process: the nitration of 3,4-dihydro-1H-quinolin-2-one to yield 7-Nitro-3,4-dihydro-1H-quinolin-2-one, followed by the reduction of the nitro group to the desired amino functionality. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through the following two-stage process:
-
Nitration: 3,4-dihydro-1H-quinolin-2-one is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 7-position of the aromatic ring.
-
Reduction: The resulting 7-Nitro-3,4-dihydro-1H-quinolin-2-one is then subjected to a reduction reaction, most commonly through catalytic hydrogenation, to convert the nitro group into a primary amine.
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 7-Nitro-3,4-dihydro-1H-quinolin-2-one
This procedure describes the nitration of 3,4-dihydro-1H-quinolin-2-one.
Materials:
-
3,4-dihydro-1H-quinolin-2-one
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid
-
Ice
-
Deionized Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 3,4-dihydro-1H-quinolin-2-one to concentrated sulfuric acid while maintaining the temperature below 5 °C.
-
Prepare a nitrating mixture by cautiously adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 3,4-dihydro-1H-quinolin-2-one in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold deionized water until the washings are neutral.
-
The crude product is then recrystallized from ethanol to yield pure 7-Nitro-3,4-dihydro-1H-quinolin-2-one.
Step 2: Synthesis of this compound
This protocol details the reduction of the nitro intermediate to the final amino product via catalytic hydrogenation.
Materials:
-
7-Nitro-3,4-dihydro-1H-quinolin-2-one
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Acetic Acid
-
Diatomaceous Earth (Celite®)
Procedure:
-
To a solution of 7-Nitro-3,4-dihydro-1H-quinolin-2-one in a mixture of ethanol and a small amount of acetic acid in a Parr shaker vessel, add 10% Pd/C catalyst.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to approximately 60 psi.
-
Shake the mixture at room temperature for 6-8 hours, or until hydrogen uptake ceases.
-
Upon completion of the reaction, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Wash the filter cake with ethanol.
-
The combined filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by silica gel column chromatography.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
| Step | Reactant | Product | Typical Yield | Purity | Key Analytical Data |
| 1: Nitration | 3,4-dihydro-1H-quinolin-2-one | 7-Nitro-3,4-dihydro-1H-quinolin-2-one | 75-85% | >98% (after recrystallization) | ¹H NMR and Mass Spectrometry consistent with the structure. |
| 2: Reduction | 7-Nitro-3,4-dihydro-1H-quinolin-2-one | This compound | 80-95% | >99% (after chromatography) | ¹H NMR , ¹³C NMR , and Mass Spectrometry confirming the final product. |
Table 1: Summary of Reaction Parameters and Outcomes.
| Parameter | Step 1: Nitration | Step 2: Reduction |
| Solvent | Concentrated H₂SO₄ | Ethanol/Acetic Acid |
| Catalyst | - | 10% Pd/C |
| Temperature | 0-10 °C, then RT | Room Temperature |
| Pressure | Atmospheric | ~60 psi (H₂) |
| Reaction Time | 2-4 hours | 6-8 hours |
| Purification | Recrystallization (Ethanol) | Column Chromatography |
Table 2: Key Experimental Conditions.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure for the synthesis.
Caption: Detailed workflow for the synthesis of this compound.
An In-depth Technical Guide to the Molecular Structure of 7-Amino-3,4-dihydro-1H-quinolin-2-one
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological significance of 7-Amino-3,4-dihydro-1H-quinolin-2-one. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of associated signaling pathways.
Molecular Structure and Properties
This compound is a heterocyclic organic compound featuring a dihydroquinolinone core with an amino group substitution at the 7th position. This structure is a key pharmacophore in various biologically active molecules.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| CAS Number | 22246-07-7 |
| Appearance | Pale yellow to off-white solid |
| Melting Point | 213-214 °C |
| Boiling Point | 403.1 °C at 760 mmHg |
| XLogP3 | 0.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Topological Polar Surface Area | 55.1 Ų |
Table 2: Spectroscopic Data (Predicted and from Related Compounds)
| Spectroscopy | Data |
| ¹H NMR (DMSO-d₆) | Predicted chemical shifts: δ ~10.0 (s, 1H, NH), ~7.0-7.2 (m, 1H, Ar-H), ~6.1-6.3 (m, 2H, Ar-H), ~5.0 (s, 2H, NH₂), ~2.8 (t, 2H, CH₂), ~2.4 (t, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆) | Predicted chemical shifts: ~170 (C=O), ~145-150 (Ar-C-NH₂), ~130-140 (Ar-C), ~110-125 (Ar-CH), ~100-110 (Ar-CH), ~30 (CH₂), ~25 (CH₂) |
| IR (KBr) | Predicted characteristic peaks: ~3400-3200 cm⁻¹ (N-H stretching), ~1680 cm⁻¹ (C=O stretching, amide), ~1620 cm⁻¹ (N-H bending), ~1500-1600 cm⁻¹ (C=C aromatic stretching) |
| Mass Spectrometry (ESI+) | m/z: 163 [M+H]⁺ |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common method involves the reduction of a nitro precursor.
Experimental Protocol: Synthesis via Reduction
This protocol describes a representative synthesis of this compound from a dinitrophenyl precursor.
Materials:
-
Methyl 3-(2,4-dinitrophenyl)acrylate
-
Ethanol (EtOH)
-
Glacial Acetic Acid
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen Gas (H₂)
-
Celite
-
1 N Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Parr shaker apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve methyl 3-(2,4-dinitrophenyl)acrylate (e.g., 4.3 g, 17 mmol) in a mixture of ethanol (75 mL) and glacial acetic acid (8 mL) in a suitable reaction vessel.
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 1.4 g) to the solution.
-
Hydrogenation: Place the reaction vessel on a Parr shaker apparatus. Pressurize the vessel with hydrogen gas to 60 psi and shake for 6 hours at room temperature.
-
Filtration: After the reaction is complete, vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Washing: Wash the filter cake with ethanol (2 x 35 mL).
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvents.
-
Work-up: Treat the residue with 1 N NaOH (150 mL) and extract the product with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Wash the combined organic extracts with saturated NaCl solution, and then dry over anhydrous sodium sulfate.
-
Final Concentration: Filter off the drying agent and concentrate the organic solution in vacuo to yield this compound as a yellowish-brown solid.
Caption: Synthesis workflow for this compound.
Biological Activities and Signaling Pathways
Derivatives of this compound have been investigated for various biological activities, notably as carbonic anhydrase inhibitors and cytotoxic agents against cancer cells.[1]
Carbonic Anhydrase Inhibition
Several peptide conjugates of 7-amino-3,4-dihydroquinolin-2(1H)-one have demonstrated inhibitory activity against human carbonic anhydrase (hCA) isoforms, particularly hCA II.[1] Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition can have therapeutic effects in various conditions, including glaucoma and certain types of cancer.
Caption: Inhibition of carbonic anhydrase by quinolinone derivatives.
Cytotoxic Activity and Apoptotic Pathways
Quinolinone derivatives have shown cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms often involve the induction of apoptosis, the programmed cell death, through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Studies on similar quinolinone derivatives suggest that they can induce cell cycle arrest and apoptosis.[2][3] This process may involve the activation of caspases, key executioner proteins in the apoptotic cascade. The intrinsic pathway is characterized by the involvement of mitochondria, leading to the release of cytochrome c and the activation of caspase-9. The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases like caspase-3.[2] Furthermore, some quinolinone derivatives have been shown to down-regulate the mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer.[2]
Caption: Proposed apoptotic pathways induced by quinolinone derivatives.
Conclusion
This compound represents a valuable scaffold in medicinal chemistry. Its synthesis is well-established, and its derivatives exhibit promising biological activities, including carbonic anhydrase inhibition and induction of apoptosis in cancer cells. Further investigation into the specific molecular targets and signaling pathways of this compound and its analogs will be crucial for the development of novel therapeutic agents. The data and protocols presented in this guide serve as a foundational resource for researchers in this field.
References
Spectroscopic Profile of 7-Amino-3,4-dihydro-1H-quinolin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 7-Amino-3,4-dihydro-1H-quinolin-2-one. The information presented herein is essential for the identification, characterization, and quality control of this important heterocyclic molecule, which serves as a key building block in medicinal chemistry and drug development. This document summarizes available experimental data and provides predicted spectroscopic values based on the molecular structure, alongside detailed experimental protocols for acquiring such data.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 7-Amino-3,4-dihydro-2(1H)-quinolinone
-
CAS Number: 22246-07-7
-
Molecular Formula: C₉H₁₀N₂O
-
Molecular Weight: 162.19 g/mol
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. The protonated molecule is readily observed in positive ion mode electrospray ionization (ESI+).
| Technique | Ion | m/z (Observed) |
| ESI-MS | [M+H]⁺ | 163 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the vibrational frequencies of its key functional groups: the aromatic amine, the lactam (cyclic amide), and the aliphatic portions.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3400 - 3200 | Medium, Doublet |
| N-H (Lactam) | Stretch | ~3200 | Medium, Broad |
| C=O (Lactam) | Stretch | ~1680 | Strong |
| C-N (Aromatic Amine) | Stretch | 1335 - 1250 | Strong |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |
| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |
| N-H (Amine) | Bend | 1650 - 1580 | Medium |
| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the lack of publicly available experimental spectra, the following ¹H and ¹³C NMR data are predicted based on the chemical structure and typical chemical shifts for similar compounds.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (NH, Lactam) | ~10.0 | s | - | 1H |
| H-5 | ~6.8 | d | ~8.0 | 1H |
| H-6 | ~6.1 | dd | ~8.0, ~2.0 | 1H |
| H-8 | ~6.0 | d | ~2.0 | 1H |
| NH₂ (Amine) | ~5.0 | s (broad) | - | 2H |
| H-3 | ~2.8 | t | ~7.0 | 2H |
| H-4 | ~2.4 | t | ~7.0 | 2H |
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 (C=O) | ~170 |
| C-7 | ~148 |
| C-8a | ~139 |
| C-5 | ~128 |
| C-4a | ~115 |
| C-6 | ~108 |
| C-8 | ~100 |
| C-3 | ~30 |
| C-4 | ~25 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
Mass Spectrometry (Electrospray Ionization)
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Method: The sample solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min). The analysis is performed in positive ion mode.
-
Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): 1 - 2 L/min
-
Drying Gas (N₂): 5 - 10 L/min
-
Source Temperature: 100 - 150 °C
-
Mass Range: m/z 50 - 500
-
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Method: The spectrum is recorded by acquiring a number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H NMR).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Method:
-
¹H NMR: A standard one-pulse experiment is performed.
-
¹³C NMR: A proton-decoupled experiment (e.g., using a zgpg30 pulse program) is used to obtain a spectrum with singlets for each carbon.
-
-
Parameters (¹H NMR):
-
Pulse Angle: 30-90 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
Parameters (¹³C NMR):
-
Pulse Angle: 30 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
An In-Depth Technical Guide on the Solubility of 7-Amino-3,4-dihydro-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound of interest in pharmaceutical research and development. Understanding its solubility in various solvents is a critical first step in designing formulations, developing analytical methods, and conducting biological assays. This technical guide provides a comprehensive overview of the available information on the solubility of this compound, detailed experimental protocols for its determination, and a look into the broader pharmacological context of the quinolinone scaffold.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting the compound's behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | [1][2] |
| Molecular Weight | 162.19 g/mol | [1][2] |
| Melting Point | 213-214 °C | [1] |
| XLogP3 | 0.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Qualitative Solubility Profile
Based on the chemical structure and the general properties of amines, a qualitative assessment of the solubility of this compound can be inferred:
-
Aqueous Solubility : As an aromatic amine, this compound is expected to have low solubility in neutral water.[3][4] Low molecular weight amines with four or fewer carbon atoms are generally water-soluble, while those with more than four carbons are typically insoluble.[3]
-
Acidic Solutions : Amines are basic compounds and are generally soluble in mineral acids, such as hydrochloric acid, due to the formation of water-soluble salts.[5][6] It is therefore anticipated that the solubility of this compound will be significantly enhanced in acidic aqueous solutions.
-
Organic Solvents : Most amines are soluble in organic solvents like diethyl ether or dichloromethane.[3] Given its aromatic nature, solubility in polar aprotic solvents like DMSO and DMF, as well as alcohols like ethanol and methanol, is also expected.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound. This protocol is based on the established shake-flask method, which is considered the gold standard for solubility measurements.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., Water, 0.1 M HCl, Phosphate Buffer pH 7.4, Methanol, Ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the solubility.
-
-
Data Analysis:
-
Calculate the solubility of the compound in the selected solvent, typically expressed in mg/mL or mol/L.
-
Perform the experiment in triplicate to ensure the reliability and reproducibility of the results.
-
Experimental Workflow for Solubility Determination.
Pharmacological Context of 3,4-dihydro-2(1H)-quinolinone Derivatives
While specific signaling pathway involvement for this compound has not been detailed in the literature, the broader class of 3,4-dihydro-2(1H)-quinolinone derivatives is known to exhibit a range of pharmacological activities.[7] These activities suggest potential interactions with several key signaling pathways in the central nervous system and peripheral tissues.
Compounds containing the 3,4-dihydro-2(1H)-quinolinone scaffold have been reported to act as:
-
Phosphodiesterase (PDE) inhibitors : PDE inhibitors modulate intracellular signaling pathways by preventing the degradation of cyclic nucleotides like cAMP and cGMP.[7][8] This can impact a wide range of cellular processes, including inflammation, neuronal survival, and synaptic plasticity.[8][9]
-
Serotonin and Dopamine Receptor Modulators : Many psychoactive drugs target serotonin and dopamine receptors.[7] The interaction of quinolinone derivatives with these receptors suggests their potential role in modulating neurotransmission, which is crucial for mood, cognition, and motor control.[10][11][12]
The diverse biological activities of this class of compounds make them attractive scaffolds for drug discovery in areas such as neurology, oncology, and inflammatory diseases.[13][14][15]
Pharmacological Landscape of Quinolinone Derivatives.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound for researchers and drug development professionals. While quantitative solubility data remains to be experimentally determined and published, the provided physicochemical properties and qualitative solubility profile offer valuable guidance for initial formulation and experimental design. The detailed experimental protocol equips researchers with a reliable method to determine the solubility of this compound in various solvents. Furthermore, the exploration of the broader pharmacological activities of the quinolinone scaffold highlights the potential therapeutic relevance of this class of compounds and suggests avenues for future research into their specific mechanisms of action.
References
- 1. echemi.com [echemi.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. moorparkcollege.edu [moorparkcollege.edu]
- 4. youtube.com [youtube.com]
- 5. byjus.com [byjus.com]
- 6. Workup [chem.rochester.edu]
- 7. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of Second Messenger Signaling in the Brain Through PDE4 and PDE5 Inhibition: Therapeutic Implications for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring How Serotonin and Dopamine Interact - Harvard Brain Science Initiative [brain.harvard.edu]
- 12. Role of Serotonin in Central Dopamine Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of Novel 3,4-Dihydro-2(1 H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Quinolinone Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The quinolinone scaffold is a privileged heterocyclic motif that forms the core of a vast array of biologically active compounds. Its unique structural features allow for diverse chemical modifications, leading to derivatives with a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the significant biological activities of quinolinone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative data, experimental methodologies, and the underlying signaling pathways associated with these promising therapeutic agents.
Anticancer Activity
Quinolinone derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Data
The anticancer efficacy of quinolinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of representative quinolinone derivatives against various cancer cell lines.
| Compound ID/Class | Target Cell Line(s) | IC50 (µM) | Reference(s) |
| Quinoline-Chalcone Derivatives | |||
| Derivative 12e | MGC-803 (Gastric), HCT-116 (Colon), MCF-7 (Breast) | 1.38, 5.34, 5.21 | [1] |
| Quinazolinone Derivatives | |||
| Compound 101 | L1210 & K562 (Leukemia) | 5.8 | [2] |
| Compound 107 | A549 (Lung) | Induces G2/M arrest | [2] |
| Compound 112 | Oral Squamous Cell Carcinoma | Induces G2/M arrest and apoptosis | [2] |
| Podophyllotoxin-Chalcone Conjugates | |||
| Quinoline-chalcone-linked podophyllotoxins 62 | A-549 (Lung), A375 (Melanoma), MCF-7 (Breast), HT-29 (Colon), ACHN (Renal) | 2.2 - 15.4 | [3] |
| Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast) | 3.35 | [3] |
Signaling Pathways in Anticancer Activity
Quinolinone derivatives exert their anticancer effects by modulating several critical signaling pathways. A primary target is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which plays a pivotal role in cell growth and proliferation.[1] Inhibition of EGFR blocks downstream pathways such as the RAS-RAF-MAPK and PI3K-AKT pathways, leading to decreased cancer cell proliferation and the induction of apoptosis.[1]
The following diagram illustrates the inhibition of the EGFR signaling pathway by quinolinone derivatives.
References
7-Amino-3,4-dihydro-1H-quinolin-2-one: A Versatile Scaffold for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-3,4-dihydro-1H-quinolin-2-one, also known as 7-amino-3,4-dihydrocarbostyril, is a bicyclic heterocyclic compound that has emerged as a privileged scaffold in medicinal chemistry. Its structural framework allows for diverse chemical modifications, leading to the synthesis of a wide array of derivatives with significant pharmacological activities. This guide provides a comprehensive overview of the potential research applications of this compound, focusing on its utility as a building block for novel therapeutic agents. We will delve into its role in the development of anticancer, carbonic anhydrase inhibiting, and antimicrobial agents, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Synthetic Pathways and Derivatization
The 7-amino group of the this compound scaffold serves as a versatile handle for a variety of chemical transformations, enabling the creation of extensive derivative libraries. The primary synthetic strategies involve the initial synthesis of the core structure, followed by functionalization of the amino group.
A common route to the core structure involves the nitration of 3,4-dihydro-1H-quinolin-2-one to yield 7-nitro-3,4-dihydro-1H-quinolin-2-one, followed by the reduction of the nitro group to the desired amine.
Once the core is obtained, the 7-amino group can be readily derivatized through several key reactions:
-
Amide Bond Formation: Coupling with carboxylic acids, often activated with agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or via acyl chlorides, is a widely used method to introduce a variety of substituents. This approach has been successfully employed to synthesize peptide conjugates.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamide derivatives, a common functional group in many therapeutic agents.
-
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively.
-
Reductive Amination: Reaction with aldehydes or ketones under reducing conditions can be used to introduce alkyl substituents.
Key Research Applications and Quantitative Data
Derivatives of this compound have demonstrated promising activity in several therapeutic areas. The following sections summarize the key findings and present the available quantitative data in a structured format.
Anticancer Activity
The quinolinone scaffold is a key component of several approved and investigational anticancer agents. Derivatives of this compound have been explored for their ability to inhibit key targets in cancer progression, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Target | Cell Line | Activity Type | Value | Reference |
| 4m | VEGFR-2 | U87-MG (Glioblastoma) | IC50 | 4.20 µM | [1] |
| 4q | VEGFR-2 | U87-MG (Glioblastoma) | IC50 | 8.00 µM | [1] |
| 4u | VEGFR-2 | U87-MG (Glioblastoma) | IC50 | 7.96 µM | [1] |
| 4t | VEGFR-2 | U138-MG (Glioblastoma) | IC50 | 10.48 µM | [1] |
| 7j | EGFR | MDA-MB-231 (Breast Cancer) | IC50 | 3.1 µM | |
| 7j | EGFR | MCF-7 (Breast Cancer) | IC50 | 6.8 µM | |
| 7d | EGFR | MCF-7 (Breast Cancer) | IC50 | 4.2 µM | |
| 7l | EGFR | MCF-7 (Breast Cancer) | IC50 | 3.8 µM |
IC50: Half-maximal inhibitory concentration; EGFR: Epidermal Growth Factor Receptor.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. Notably, the tumor-associated isoform hCA IX is a target for anticancer drug development.
Table 2: Carbonic Anhydrase Inhibition by this compound Derivatives
| Compound ID | Isoform | Activity Type | Value | Reference |
| Peptide Conjugate 2 | hCA II | Ki | 15.7 µM | |
| Peptide Conjugate 3 | hCA II | Ki | 65.7 µM | |
| Peptide Conjugate 6 | hCA II | Ki | 25.4 µM | |
| Peptide Conjugate 10 | hCA II | Ki | 33.8 µM | |
| Peptide Conjugate 13 | hCA II | Ki | 41.2 µM | |
| Peptide Conjugate 15 | hCA II | Ki | 55.1 µM | |
| Various Derivatives | hCA IX | Ki | 243.6 - 2785.6 nM |
Ki: Inhibition constant; hCA: human Carbonic Anhydrase.
Antimicrobial Activity
The quinolone core is famously associated with a major class of antibiotics. While most research has focused on other areas, some derivatives of this compound have been screened for antimicrobial activity.
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound ID | Organism | Activity Type | Value | Reference |
| Compound 3a | Escherichia coli | MIC | 0.62 mg/mL | |
| Compound 3a | Pseudomonas aeruginosa | MIC | 0.62 mg/mL | |
| Compound 3a | Staphylococcus aureus | MIC | 0.62 mg/mL | |
| Compound 3a | Bacillus subtilis | MIC | 0.62 mg/mL | |
| Compound 3e | Staphylococcus aureus | MIC | 0.31 mg/mL | |
| Compound 4e | Staphylococcus aureus | MIC | 0.62 mg/mL |
MIC: Minimum Inhibitory Concentration.
Signaling Pathways and Mechanisms of Action
VEGFR-2 Inhibition Pathway
VEGFR-2 is a key receptor tyrosine kinase that, upon binding its ligand VEGF, initiates a signaling cascade crucial for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[1][2] Derivatives of this compound can act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its autophosphorylation and downstream signaling.[2]
References
An In-Depth Technical Guide to 7-Amino-3,4-dihydro-1H-quinolin-2-one: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological importance of the heterocyclic compound 7-Amino-3,4-dihydro-1H-quinolin-2-one. This molecule serves as a crucial scaffold in medicinal chemistry, forming the basis for a variety of derivatives with significant therapeutic potential.
Discovery and History
While the precise date of the first synthesis of this compound is not well-documented in readily available literature, the broader quinolinone scaffold has a rich history dating back to the late 19th and early 20th centuries. The foundational synthesis of a related compound, 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone, was reported in 1927. The development of synthetic routes to various substituted quinolinones has since been an active area of research, driven by their presence in numerous natural products and their utility as "privileged structures" in drug discovery. The 7-amino substituted variant has gained prominence as a key intermediate in the synthesis of compounds with diverse biological activities.
Synthesis of this compound
Several synthetic methodologies have been developed for the preparation of this compound. A common and effective approach involves a multi-step synthesis, which is outlined below.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: A Representative Synthesis
A frequently employed synthetic route starts from a substituted benzene derivative and proceeds through nitration, reduction, and cyclization steps. The following is a representative protocol:
-
Nitration: A suitable starting material, such as a substituted nitrophenol, is subjected to nitration to introduce a second nitro group. This is typically achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
-
Reduction: The resulting dinitro compound is then reduced to the corresponding diamine. This reduction is commonly carried out using catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. Other reducing agents like tin(II) chloride in hydrochloric acid can also be used.
-
Cyclization: The diamino intermediate undergoes intramolecular cyclization to form the dihydroquinolinone ring. This can be achieved by heating the diamine in a suitable solvent, sometimes in the presence of a catalyst, to facilitate the ring-closing reaction.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| CAS Number | 22246-07-7 |
| Appearance | Solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
Biological Activities and Applications
This compound itself is primarily utilized as a building block for the synthesis of more complex molecules with pronounced biological activities. Its derivatives have been investigated for a range of therapeutic applications, including as enzyme inhibitors and cytotoxic agents.
Carbonic Anhydrase Inhibition
Derivatives of this compound have been shown to be effective inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.
| Derivative | Target Isoform | IC₅₀ (µM) |
| Peptide Conjugate 1 | hCA II | 15.7 |
| Peptide Conjugate 2 | hCA II | 65.7 |
Note: Data is for specific peptide derivatives of this compound as reported in the literature.
Caption: Inhibition of carbonic anhydrase by quinolinone derivatives.
Cytotoxic Activity
Certain derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.
| Derivative | Cell Line | Incubation Time (h) | IC₅₀ (µg/mL) |
| Compound 7 | A549 (Lung Cancer) | 48 | 26.87[1] |
| Compound 7 | A549 (Lung Cancer) | 72 | 9.979[1] |
| Compound 7 | BEAS-2B (Normal Lung) | 48/72 | >100[1] |
Note: Data is for a specific derivative of this compound.[1]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (derivatives of this compound) and a vehicle control for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: A step-by-step workflow of the MTT assay for evaluating cytotoxicity.
Conclusion
This compound is a valuable heterocyclic scaffold with a growing importance in medicinal chemistry. While its own biological activity is not extensively characterized, its role as a key synthetic intermediate is well-established. The diverse and potent biological activities of its derivatives, particularly in the realms of enzyme inhibition and cancer research, underscore the significance of this core structure. Further exploration of novel derivatives based on the this compound scaffold holds considerable promise for the development of new therapeutic agents.
References
In-Depth Technical Guide: Safety and Handling of 7-Amino-3,4-dihydro-1H-quinolin-2-one
This guide provides comprehensive safety and handling information for 7-Amino-3,4-dihydro-1H-quinolin-2-one, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior under various laboratory conditions.
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| CAS Number | 22246-07-7 |
| Appearance | Pale pink or yellowish-brown solid/powder |
| Melting Point | 213-214 °C |
| Boiling Point | 403.1°C at 760 mmHg |
| Density | 1.2 ± 0.1 g/cm³ |
| Flash Point | 197.6 ± 28.7 °C |
| XLogP3 | 0.4 |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral |
| Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation |
| Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation |
| Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) |
| Warning | H335: May cause respiratory irritation |
First-Aid Measures
In case of exposure to this compound, the following first-aid measures should be taken.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists. |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Handling and Storage
Proper handling and storage procedures are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Handling
-
Handle in a well-ventilated place.
-
Wear suitable protective clothing, including gloves and eye/face protection.
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools.
-
Prevent fire caused by electrostatic discharge.
Storage
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store in an inert atmosphere and protect from light.
-
Keep away from strong oxidizing agents.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound.
| Protection Type | Equipment |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Skin Protection | Fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. |
Experimental Protocols
While specific, validated experimental protocols for the handling of this compound are not widely published, the following procedures are based on best practices for similar chemical compounds.
Preparation of Solutions
A general protocol for preparing solutions of quinolinone derivatives involves the use of solvents such as DMSO, PEG300, Tween-80, and saline. The following is a suggested starting point, which may require optimization.
Caption: Workflow for preparing a solution of a quinolinone derivative.
Methodology:
-
Accurately weigh the desired amount of this compound in a suitable container.
-
Add the solvents sequentially, starting with DMSO to aid initial dissolution.
-
Vortex or sonicate the mixture until the compound is completely dissolved. If precipitation occurs, gentle heating may be applied.
-
For biological applications, sterile filter the final solution through a 0.22 µm filter.
Spill Cleanup Procedure
In the event of a spill, follow these steps to ensure safe cleanup.
Caption: General procedure for cleaning up a chemical spill.
Methodology:
-
Evacuate non-essential personnel from the spill area.
-
Ensure the area is well-ventilated.
-
Wear the appropriate personal protective equipment (see Section 5).
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and place it into a suitable, closed container for disposal.
-
Clean the spill area thoroughly with soap and water.
-
Dispose of the waste in accordance with local, state, and federal regulations.
Disposal
Chemical waste must be disposed of properly to prevent environmental contamination.
Caption: Logical flow for the disposal of chemical waste.
Methodology:
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.
-
Do not discharge to sewer systems.
-
Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: Stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: Avoid formation of dust.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and nitrogen oxides (NOx).
This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) for this compound before use.
Methodological & Application
Application Notes: 7-Amino-3,4-dihydro-1H-quinolin-2-one in Carbonic Anhydrase Inhibition Assays
Introduction
7-Amino-3,4-dihydro-1H-quinolin-2-one and its derivatives are a class of compounds that have demonstrated inhibitory activity against various isoforms of carbonic anhydrase (CA), a family of metalloenzymes crucial in physiological processes like pH regulation and CO2 transport.[1] Their potential as selective inhibitors for specific CA isoforms makes them valuable tools for researchers in drug discovery and development, particularly for targeting CAs implicated in diseases such as glaucoma, epilepsy, and cancer.[1][2] This document provides detailed protocols and data for utilizing this compound and its analogs in carbonic anhydrase inhibition assays.
Mechanism of Action
Unlike coumarins, which are another class of CA inhibitors that require hydrolysis of their lactone ring to become active, this compound inhibits carbonic anhydrases as an intact molecule.[3] The bicyclic amino-quinolinone scaffold is responsible for the inhibitory activity.[3] While the precise binding mode is still under investigation, it is understood that these compounds interact with the enzyme, leading to a reduction in its catalytic activity.[2][3]
Quantitative Data
The inhibitory potency of this compound and its derivatives is typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates a more potent inhibitor.[4]
Table 1: Inhibitory Activity (Kᵢ in nM) of this compound against various human Carbonic Anhydrase Isoforms.
| Isoform | Kᵢ (nM) |
| hCA I | Weak inhibitor (0.90–9.5 µM range)[3][5] |
| hCA II | > 10,000[3][5] |
| hCA IV | Weak inhibitor (0.90–9.5 µM range)[3] |
| hCA VII | 480[3][5] |
| hCA IX | 16.1 - 510[3][5] |
| hCA XII | 16.1 - 510[3][5] |
| hCA XIV | 16.1 - 510[3][5] |
Table 2: Inhibitory Activity (Kᵢ in µM) of selected this compound Peptide Derivatives against hCA II.
| Compound | Kᵢ (µM) |
| Derivative 2 | 15.7 - 65.7[6] |
| Derivative 3 | 15.7 - 65.7[6] |
| Derivative 6 | 15.7 - 65.7[6] |
| Derivative 10 | 15.7 - 65.7[6] |
| Derivative 13 | 15.7 - 65.7[6] |
| Derivative 15 | 15.7 - 65.7[6] |
Note: For hCA I, peptide-dihydroquinolinone conjugates showed no inhibition at a concentration of 100 µM.[6]
Table 3: Inhibitory Activity (Kᵢ in nM) of derivatized this compound against hCA IX.
| Derivative Type | Kᵢ Range (nM) |
| Arylsulfonyl isocyanates/aryl isocyanates | 243.6 - 2785.6[2][7] |
| Fluorescein isothiocyanate | 243.6 - 2785.6[2][7] |
| Substituted benzoic acids | 243.6 - 2785.6[2][7] |
| 2,4,6-trimethyl-pyrylium tetrafluoroborate | 243.6 - 2785.6[2][7] |
| Methylsulfonyl chloride | 243.6 - 2785.6[2][7] |
| Maleic anhydride | 243.6 - 2785.6[2][7] |
Note: These derivatives were generally weak inhibitors of hCA I and hCA II and did not inhibit hCA IV.[2][7]
Experimental Protocols
Two common methods for assessing carbonic anhydrase inhibition are the stopped-flow CO₂ hydration assay and the colorimetric p-nitrophenyl acetate (p-NPA) hydrolysis assay.[1][8]
Protocol 1: Colorimetric Carbonic Anhydrase Inhibition Assay using p-Nitrophenyl Acetate
This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of the colorless substrate p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically.[1][4]
Materials and Reagents:
-
Carbonic Anhydrase (e.g., human or bovine erythrocyte CA)[1]
-
This compound (or its derivatives)
-
p-Nitrophenyl acetate (p-NPA)[1]
-
Acetazolamide (positive control inhibitor)[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[1]
-
Organic Solvent: DMSO or acetonitrile[1]
-
96-well clear, flat-bottom microplate[1]
-
Microplate reader capable of kinetic measurements at 400-405 nm[1]
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 7.5.[1]
-
CA Stock Solution: Dissolve CA in cold Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C.[1]
-
CA Working Solution: Dilute the CA stock solution in Assay Buffer to the desired concentration just before use.
-
Substrate Solution: Prepare a stock solution of p-NPA in acetonitrile. Dilute with Assay Buffer to the final working concentration.
-
Inhibitor Solutions: Prepare stock solutions of this compound and Acetazolamide in DMSO. Create a series of dilutions in Assay Buffer.
-
-
Assay Protocol:
-
Add 158 µL of Assay Buffer to each well of a 96-well plate.
-
Add 2 µL of the inhibitor working solution (or DMSO for the control).[1]
-
Add 20 µL of the CA Working Solution to all wells except the blank.[1]
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.[1]
-
Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.[1]
-
Immediately measure the absorbance at 400-405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[1]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percent inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[1]
-
Protocol 2: Stopped-Flow Carbonic Anhydrase Inhibition Assay (CO₂ Hydration)
This is a direct and highly sensitive method for measuring the catalytic activity of CA by monitoring the pH change resulting from the hydration of CO₂.[8]
Materials and Reagents:
-
Carbonic Anhydrase
-
This compound (or its derivatives)
-
Buffer: (e.g., 20 mM Tris-HCl, pH 8.3)
-
CO₂-saturated water
-
pH indicator (e.g., bromothymol blue)
-
Stopped-flow spectrophotometer
Procedure:
-
Equilibrate two syringes of the stopped-flow instrument, one containing the enzyme and inhibitor solution in buffer with a pH indicator, and the other containing CO₂-saturated water.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time as the pH drops due to the formation of bicarbonate and protons.
-
The initial rate of the reaction is determined from the slope of the absorbance curve.
-
Repeat the experiment with varying concentrations of the inhibitor.
Data Analysis:
-
Calculate the initial reaction rates at different inhibitor concentrations.
-
Determine the inhibition constant (Kᵢ) by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, a compound similar to the substituted coumarins, inhibits α-carbonic anhydrases without hydrolysis of the lactam ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 7-Amino-3,4-dihydro-1H-quinolin-2-one in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-Amino-3,4-dihydro-1H-quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents. Its versatile structure allows for derivatization at the 7-amino position, leading to the generation of a diverse library of compounds with a wide range of biological activities. These derivatives have shown promise as anticancer agents, enzyme inhibitors, and modulators of key signaling pathways. These application notes provide detailed protocols for the synthesis, derivatization, and biological evaluation of this compound derivatives, offering a valuable resource for drug discovery and development programs.
Data Presentation
Table 1: Cytotoxicity of this compound Derivatives
| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Peptide Conjugate 2 | A549 (Lung Carcinoma) | Not Specified | 10.48 µg/mL | [1] |
| Peptide Conjugate 6 | A549 (Lung Carcinoma) | Not Specified | 7.307 µg/mL | [1] |
| VEGFR2 Inhibitor 4m | U138-MG (Glioblastoma) | Not Specified | 4.20 | [2] |
| VEGFR2 Inhibitor 4u | U87-MG (Glioblastoma) | Not Specified | 7.96 | [2] |
| VEGFR2 Inhibitor 4q | U138-MG (Glioblastoma) | Not Specified | 8.00 | [2] |
| VEGFR2 Inhibitor 4t | U87-MG (Glioblastoma) | Not Specified | 10.66 | [2] |
Table 2: Enzyme Inhibition of this compound Derivatives
| Compound ID | Target Enzyme | Inhibition (Ki or IC50 in µM) | Reference |
| Peptide Conjugate 2 | Carbonic Anhydrase II | 15.7 - 65.7 (Range for various derivatives) | [1] |
| Peptide Conjugate 3 | Carbonic Anhydrase II | 15.7 - 65.7 (Range for various derivatives) | [1] |
| Peptide Conjugate 6 | Carbonic Anhydrase II | 15.7 - 65.7 (Range for various derivatives) | [1] |
| Peptide Conjugate 10 | Carbonic Anhydrase II | 15.7 - 65.7 (Range for various derivatives) | [1] |
| Peptide Conjugate 13 | Carbonic Anhydrase II | 15.7 - 65.7 (Range for various derivatives) | [1] |
| Peptide Conjugate 15 | Carbonic Anhydrase II | 15.7 - 65.7 (Range for various derivatives) | [1] |
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of the parent scaffold is crucial for initiating any derivatization campaign. The following is a general procedure based on common synthetic routes.
Materials:
-
m-Anisidine
-
Acryloyl chloride
-
Aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Acylation of m-Anisidine:
-
Dissolve m-anisidine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-(3-methoxyphenyl)acrylamide.
-
-
Intramolecular Friedel-Crafts Cyclization:
-
To a stirred suspension of anhydrous AlCl₃ (3 equivalents) in anhydrous DCM at 0°C, add the N-(3-methoxyphenyl)acrylamide (1 equivalent) portion-wise.
-
After the addition is complete, warm the mixture to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to 0°C and quench by the slow addition of ice-cold water, followed by concentrated HCl.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (EtOAc/Hexane gradient) to obtain 7-methoxy-3,4-dihydro-1H-quinolin-2-one.
-
-
Demethylation and Nitration:
-
The methoxy group can be demethylated using a variety of methods, such as treatment with boron tribromide (BBr₃) or hydrobromic acid (HBr). A subsequent nitration step at the 7-position is then performed.
-
-
Reduction of the Nitro Group:
-
Dissolve the 7-nitro-3,4-dihydro-1H-quinolin-2-one intermediate in a suitable solvent such as methanol or ethanol.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain this compound.
-
Derivatization Protocol: Peptide Coupling
This protocol describes a general method for coupling an N-protected amino acid to the 7-amino group of the quinolinone scaffold.
Materials:
-
This compound
-
N-protected amino acid (e.g., Boc-glycine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 30 minutes to pre-activate the amino acid.
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the solution of the quinolinone and DIPEA (2.5 equivalents) to the pre-activated amino acid mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired peptide conjugate.
Biological Assay Protocol: MTT Cytotoxicity Assay
This protocol provides a method to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Cancer cell line of choice (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Visualizations
Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: Simplified VEGFR2 signaling pathway and the point of inhibition by quinolinone-based derivatives.
References
Application Notes and Protocols: 7-Amino-3,4-dihydro-1H-quinolin-2-one as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 7-Amino-3,4-dihydro-1H-quinolin-2-one as a strategic starting material in the synthesis of diverse heterocyclic compounds with significant biological activities. The inherent reactivity of its amino group and the quinolinone scaffold allows for the construction of fused heterocyclic systems and Schiff bases, which have demonstrated potential as anticancer and antimicrobial agents.
Synthesis of Pyrimido[4,5-b]quinoline Derivatives as Potent Anticancer Agents
This compound serves as a key precursor for the synthesis of pyrimido[4,5-b]quinolines, a class of compounds that has shown promising activity against breast cancer cell lines. These compounds can be further derivatized to optimize their biological efficacy.
Experimental Protocol: Synthesis of 2-Aryl-2,3-dihydropyrimido[4,5-b]quinoline-4(1H)-ones
This protocol outlines a two-step synthesis of 2-aryl-2,3-dihydropyrimido[4,5-b]quinoline-4(1H)-ones, starting from this compound.
Step 1: Synthesis of 7-((dimethylamino)methyleneamino)-3,4-dihydro-1H-quinolin-2-one
-
To a solution of this compound (1 mmol) in an appropriate solvent, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the intermediate can be used in the next step without further purification. A yield of approximately 92% can be expected.
Step 2: Cyclization to form 2-Aryl-2,3-dihydropyrimido[4,5-b]quinoline-4(1H)-ones
-
To the solution containing the intermediate from Step 1, add the desired aromatic amine (1 mmol) and glacial acetic acid.
-
Reflux the reaction mixture for 10 hours.
-
After cooling, the precipitated solid is collected by filtration.
-
Wash the solid with a suitable solvent (e.g., ethanol) and dry to obtain the final product.
Quantitative Data: Cytotoxic Activity of Pyrimido[4,5-b]quinoline Derivatives
The synthesized compounds have been evaluated for their in vitro cytotoxic activity against the human breast cancer cell line MCF-7. The results are summarized in the table below.
| Compound | Structure | IC50 (µM) against MCF-7 |
| 5a | 2-(4-Methoxyphenyl) | > 50 |
| 5b | 2-(4-Chlorophenyl) | 1.67[1] |
| 5d | 2-(4-Methylphenyl) | 10.24 |
| 5e | 2-(4-Nitrophenyl) | 8.32 |
| Lapatinib (Reference) | - | 7.85 |
Synthesis of Novel Schiff Bases with Antimicrobial Potential
The amino group of this compound can readily undergo condensation with various aldehydes to form Schiff bases, which are known to exhibit a wide range of biological activities, including antimicrobial properties.
Experimental Protocol: Synthesis of Schiff Bases Derived from 7-Amino-4-methylquinolin-2(1H)-one
This protocol describes the synthesis of Schiff bases from a substituted analog, 7-amino-4-methylquinolin-2(1H)-one, which follows a similar principle for the title compound.
-
Prepare a stirred suspension of 7-amino-4-methylquinolin-2(1H)-one (2 mmol, 0.348 g) and the desired aromatic aldehyde (2 mmol) in 40 ml of hot ethanol.
-
Reflux the mixture for 5 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting colored precipitate by filtration.
-
Dry the product in a desiccator for two weeks to obtain the Schiff base in good yield.[2]
Quantitative Data: Antimicrobial Activity of Synthesized Compounds
While specific MIC values for Schiff bases derived directly from this compound were not detailed in the searched literature, related pyrimido[4,5-b]quinoline derivatives have shown significant antimicrobial activity. The following table presents the antimicrobial screening results for selected compounds against various microorganisms.
| Compound | Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| 9c | 6.25 | 12.5 | 12.5 | 25 | 12.5 |
| 9d | 6.25 | 6.25 | 12.5 | 12.5 | 6.25 |
| 17b | 3.125 | 6.25 | 6.25 | 12.5 | 6.25 |
| Ampicillin (Reference) | 6.25 | 6.25 | 3.125 | 6.25 | - |
| Clotrimazole (Reference) | - | - | - | - | 6.25 |
Visualizations
Signaling Pathway of Compound 5b in Breast Cancer Cells
The pyrimido[4,5-b]quinoline derivative, compound 5b , has been shown to inhibit the HER2 receptor, a key player in breast cancer. This inhibition triggers a cascade of downstream events leading to apoptosis (programmed cell death) and cell cycle arrest. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed signaling pathway of Compound 5b.
Experimental Workflow for Synthesis and Evaluation
The general workflow for synthesizing and evaluating heterocyclic compounds derived from this compound is depicted below. This process involves initial synthesis, purification, structural characterization, and subsequent biological screening.
Caption: General experimental workflow.
References
Application Note and Experimental Protocol: Synthesis of 7-Amino-3,4-dihydro-1H-quinolin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 7-Amino-3,4-dihydro-1H-quinolin-2-one and its derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer agents through inhibition of signaling pathways such as the PI3K/Akt pathway. This application note includes a step-by-step synthetic procedure, characterization data, and a summary of reaction parameters. Additionally, it presents a visual representation of a key signaling pathway targeted by these compounds and a general experimental workflow from synthesis to biological evaluation.
Introduction
The 3,4-dihydro-1H-quinolin-2-one (dihydrocarbostyril) scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. The introduction of an amino group at the 7-position enhances the potential for derivatization and interaction with biological targets. This compound derivatives have demonstrated a range of pharmacological activities, including carbonic anhydrase inhibition and cytotoxic effects against various cancer cell lines.[1] Their mechanism of action is thought to involve the modulation of key cellular signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[2][3] This protocol outlines a reliable method for the synthesis of the parent compound and its subsequent derivatization.
Experimental Protocols
Protocol 1: Synthesis of this compound
This synthesis is a two-step process involving the nitration of 3,4-dihydro-1H-quinolin-2-one followed by the reduction of the nitro group.
Step 1: Synthesis of 7-Nitro-3,4-dihydro-1H-quinolin-2-one
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3,4-dihydro-1H-quinolin-2-one (1.0 eq).
-
Acidification: Cool the flask in an ice bath (0-5 °C) and slowly add concentrated sulfuric acid (H₂SO₄) (3.0 eq) with constant stirring.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃) (1.1 eq) and concentrated sulfuric acid (H₂SO₄) (2.0 eq) in the dropping funnel. Add the nitrating mixture dropwise to the reaction flask while maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly onto crushed ice. The precipitate formed is collected by vacuum filtration.
-
Purification: Wash the solid with cold water until the washings are neutral to litmus paper. Dry the solid to obtain 7-Nitro-3,4-dihydro-1H-quinolin-2-one. The product can be further purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 7-Nitro-3,4-dihydro-1H-quinolin-2-one (1.0 eq) in ethanol.
-
Reduction: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) to the solution.
-
Reflux: Heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound Peptide Derivatives
This protocol describes the coupling of amino acids to the 7-amino group of the quinolinone core.[1]
-
Activation of Amino Acid: To a solution of an N-protected amino acid (1.2 eq) in an appropriate solvent (e.g., dichloromethane), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq) at 0 °C.
-
Coupling Reaction: To this mixture, add this compound (1.0 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by TLC.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.
-
Deprotection (if required): Remove the N-protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc group) to yield the final peptide derivative.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound Derivatives.
| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | 3,4-dihydro-1H-quinolin-2-one | 1. HNO₃, H₂SO₄, 0-10 °C, 2-3 h | 7-Nitro-3,4-dihydro-1H-quinolin-2-one | 85-90 | General Procedure |
| 2 | 7-Nitro-3,4-dihydro-1H-quinolin-2-one | SnCl₂·2H₂O, Ethanol, Reflux, 3-4 h | This compound | 70-80 | General Procedure |
| 3 | This compound | Boc-Gly-OH, DCC, DMAP, CH₂Cl₂ | 7-(Boc-glycylamino)-3,4-dihydro-1H-quinolin-2-one | ~75 | [1] |
| 4 | 7-(Boc-glycylamino)-3,4-dihydro-1H-quinolin-2-one | TFA, CH₂Cl₂ | 7-Glycylamino-3,4-dihydro-1H-quinolin-2-one | >90 | [1] |
Mandatory Visualization
Caption: General Experimental Workflow.
Caption: PI3K/Akt Signaling Pathway Inhibition.
References
- 1. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 7-Amino-3,4-dihydro-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 7-Amino-3,4-dihydro-1H-quinolin-2-one in biological matrices. The protocols focus on two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a quinolinone derivative of significant interest in pharmaceutical research and development. Accurate and precise quantification of this compound in biological samples is essential for pharmacokinetic, pharmacodynamic, and toxicology studies. The following protocols are designed to provide robust and reliable methods for its determination in matrices such as plasma and urine.
Analytical Techniques
Two primary methods are detailed below, offering options based on required sensitivity and available instrumentation.
-
HPLC-UV: A widely accessible method suitable for routine analysis where high sensitivity is not the primary requirement.
-
LC-MS/MS: A highly sensitive and selective method ideal for bioanalysis, offering low limits of detection and quantification.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a reliable approach for the quantification of this compound in biological samples.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
-
To 200 µL of plasma or urine sample in a microcentrifuge tube, add 600 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
2. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of 20 mM phosphate buffer (pH 3.0) and acetonitrile (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Run Time: 10 minutes
3. Calibration and Quantification
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into a blank biological matrix. A calibration curve is constructed by plotting the peak area against the concentration. The concentration of the analyte in the test samples is determined from this curve.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (% Recovery) | 95.2% - 103.5% |
| Precision (%RSD) | < 5% |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity for the quantification of this compound, making it suitable for studies requiring low-level detection.
Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma or urine, add 20 µL of an internal standard solution (e.g., a deuterated analog of the analyte).
-
Add 200 µL of 2% formic acid in water and vortex.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an LC-MS/MS vial for analysis.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by direct infusion of the analyte and internal standard. A hypothetical transition for this compound (M+H)+ could be m/z 163.1 -> 134.1.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 98.1% - 104.2% |
| Precision (%RSD) | < 4% |
Visualizations
Experimental Workflow
Caption: General experimental workflow for sample analysis.
Potential Signaling Pathway Interactions
Derivatives of 3,4-dihydro-2(1H)-quinolinone have been shown to interact with dopamine and serotonin receptors. The following diagrams illustrate the general signaling pathways for these receptors, which may be modulated by this compound.
Application Notes and Protocols: Utilizing 7-Amino-3,4-dihydro-1H-quinolin-2-one in Cytotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 7-Amino-3,4-dihydro-1H-quinolin-2-one and its derivatives in cytotoxicity studies. The quinoline scaffold is a significant heterocyclic compound class in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties.[1][2] This document outlines the cytotoxic effects of these compounds on various cancer cell lines, details the experimental protocols for assessing cytotoxicity, and illustrates the potential mechanisms of action.
Cytotoxic Activity of this compound Derivatives
Derivatives of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The tables below summarize the reported half-maximal inhibitory concentration (IC50) values from various studies, providing a comparative view of their potency.
Table 1: Cytotoxicity (IC50) of this compound Peptide Derivatives
| Compound | Cell Line | 24h (µg/mL) | 48h (µg/mL) | 72h (µg/mL) | Healthy Cell Line (IC50 > 100 µg/mL) |
| Compound 2 | A549 (Lung Cancer) | 10.48 | 9.738 | 10.14 | BEAS-2B (Lung Epithelial) |
| Compound 7 | A549 (Lung Cancer) | - | 26.87 | 9.979 | BEAS-2B (Lung Epithelial) |
Data sourced from a study on new 7‐amino‐3,4‐dihydroquinolin‐2(1H)‐one‐peptide derivatives.[1]
Table 2: Cytotoxicity (IC50) of Quinoline-Based Dihydrazone Derivatives
| Compound | BGC-823 (Gastric) | BEL-7402 (Hepatoma) | MCF-7 (Breast) | A549 (Lung) | HL-7702 (Normal Liver) |
| 3b | - | - | 7.016 µM | - | > 20 µM |
| 3c | - | - | 7.05 µM | - | > 20 µM |
These compounds showed selective cytotoxicity towards cancer cells with minimal effect on the normal liver cell line HL-7702.[3][4]
Table 3: Antiproliferative Activity (IC50) of Novel Quinolin-2(1H)-one Derivatives
| Compound | HT-29 (Colon) | Panc-1 (Pancreatic) | A-549 (Lung) | MCF-7 (Breast) |
| 5a | - | - | - | 34 nM |
Compound 5a demonstrated potent activity against the MCF-7 breast cancer cell line, outperforming the standard drug erlotinib in this specific assay.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies of this compound derivatives.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.[6][7]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., 5-FU).[4]
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Acridine Orange/Ethidium Bromide (AO/EB) Double Staining for Apoptosis
This method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Acridine Orange (AO) solution (100 µg/mL)
-
Ethidium Bromide (EB) solution (100 µg/mL)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: After treatment with the test compound, harvest the cells and wash them with PBS.
-
Staining: Resuspend the cell pellet in PBS and add a mixture of AO and EB solution (1:1 ratio) to the cell suspension.
-
Incubation: Incubate for 5-10 minutes at room temperature in the dark.
-
Visualization: Place a drop of the cell suspension on a microscope slide and observe under a fluorescence microscope.
-
Viable cells: Green nucleus with intact structure.
-
Early apoptotic cells: Green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange-red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange-red nucleus.
-
Potential Mechanisms of Action and Signaling Pathways
Studies on quinoline derivatives suggest several mechanisms through which they exert their cytotoxic effects, primarily through the induction of apoptosis and cell cycle arrest.
Apoptosis Induction Pathway
Several quinolin-2(1H)-one derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] This involves the activation of caspases, regulation of Bcl-2 family proteins, and release of cytochrome c.
Caption: Proposed apoptotic pathway induced by quinolinone derivatives.
Cell Cycle Arrest
Flow cytometry analysis has indicated that some quinolin-2(1H)-one derivatives can cause cell cycle arrest, particularly at the G0/G1 phase.[5] This prevents the cells from entering the S phase and replicating their DNA, thus inhibiting proliferation.
Caption: Cell cycle arrest at the G0/G1 phase induced by quinolinone derivatives.
General Experimental Workflow for Cytotoxicity Screening
The following diagram outlines a typical workflow for screening the cytotoxic potential of this compound derivatives.
Caption: General workflow for cytotoxic evaluation of quinolinone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Application of 7-Amino-3,4-dihydro-1H-quinolin-2-one in Antimicrobial Research: A Review of Current Evidence and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Within this class, 7-Amino-3,4-dihydro-1H-quinolin-2-one represents a key synthetic intermediate and a potential pharmacophore for the development of novel therapeutic agents. This document provides an overview of the current understanding of the antimicrobial applications of this compound and its derivatives, supported by detailed experimental protocols for antimicrobial evaluation. While research on the parent compound is limited, this note explores the antimicrobial potential of its closely related analogs to guide future research and drug discovery efforts.
Antimicrobial Activity Profile
Current research indicates that this compound in its unsubstituted form may not possess broad-spectrum antimicrobial activity. A study on peptide derivatives of this compound reported a lack of significant activity against tested bacterial and yeast strains. However, derivatives of the closely related 7-amino-4-methyl-2(1H)-quinolone have shown promising selective antifungal activity, particularly against Candida albicans, while being inactive against bacteria. This suggests that the 7-amino-quinolinone core may serve as a valuable scaffold for the development of novel antifungal agents through targeted chemical modifications.
Quantitative Data on Related Compounds
Table 1: Antifungal Activity of 7-amino-4-methyl-2(1H)-quinolone Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 7-amino-4-methyl-2(1H)-quinolone derivative 1 | Candida albicans | >100 | [1] |
| 7-amino-4-methyl-2(1H)-quinolone derivative 2 | Candida albicans | 50 | [1] |
| 7-amino-4-methyl-2(1H)-quinolone derivative 3 | Candida albicans | 25 | [1] |
| 7-amino-4-methyl-2(1H)-quinolone derivative 4 | Candida albicans | 12.5 | [1] |
| 7-amino-4-methyl-2(1H)-quinolone derivative 5 | Candida albicans | 12.5 | [1] |
Table 2: Antibacterial Activity of Various Quinoline Derivatives
| Compound Class | Bacterial Strain | MIC Range (µg/mL) | Reference(s) |
| Novel N-methylbenzofuro[3,2-b]quinoline derivatives | Vancomycin-resistant E. faecium | 4 | [2] |
| 9-bromo substituted indolizinoquinoline-5,12-dione derivatives | S. aureus ATCC25923 | 0.031 | [2] |
| 9-bromo substituted indolizinoquinoline-5,12-dione derivatives | MRSA ATCC43300 | 0.063 | [2] |
| 9-bromo substituted indolizinoquinoline-5,12-dione derivatives | E. coli ATCC25922 | 2 | [2] |
| Quinolidene-rhodanine conjugates | M. tuberculosis H37Ra | 1.66–9.57 | [2] |
| Ferrocenylquinoline-triazole derivatives | Leishmania donovani (amastigote) | IC50: 8 - 16 µM | [2] |
Experimental Protocols
The following are detailed, adaptable protocols for the evaluation of the antimicrobial activity of this compound and its derivatives. These protocols are based on established methodologies for antimicrobial susceptibility testing.[3]
Protocol 1: Broth Microdilution Assay for Antibacterial Susceptibility Testing
This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB)
-
Test compound (this compound derivative)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and reservoirs
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB directly in the 96-well microtiter plate to obtain a range of test concentrations.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control well (inoculum without the test compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours under aerobic conditions.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.
-
Protocol 2: Broth Microdilution Assay for Antifungal Susceptibility Testing
This protocol is adapted for testing against fungal pathogens, particularly yeast like Candida albicans.
Materials:
-
96-well microtiter plates
-
Sterile RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Test compound
-
Fungal culture
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and reservoirs
Procedure:
-
Inoculum Preparation:
-
Prepare a suspension of the fungal culture in sterile saline.
-
Adjust the turbidity to match the 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound and perform serial two-fold dilutions in RPMI-1640 medium in a 96-well plate.
-
-
Inoculation:
-
Add the prepared fungal inoculum to each well.
-
Include positive and negative controls as described in the antibacterial protocol.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition (typically ≥50% or ≥80%) of growth compared to the growth control.[4]
-
Visualizations
Signaling Pathways and Workflows
To aid in the conceptualization of the research process, the following diagrams illustrate a general workflow for antimicrobial drug discovery and the potential mechanism of action for quinolone-based antimicrobials.
Caption: A generalized workflow for antimicrobial drug discovery.
Caption: Putative mechanism of action for quinolone-based antimicrobials.
Conclusion and Future Directions
The available evidence suggests that while this compound itself may lack significant antimicrobial properties, its core structure holds potential for the development of novel antimicrobial agents, particularly antifungals. The selective activity of its derivatives against Candida albicans warrants further investigation and optimization. Future research should focus on the synthesis and screening of a broader range of derivatives of this compound to explore the structure-activity relationships and identify compounds with enhanced potency and a broader spectrum of activity. The detailed protocols provided herein offer a standardized framework for conducting such antimicrobial evaluations, ensuring the generation of reliable and comparable data to advance this promising area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Role of 7-Amino-3,4-dihydro-1H-quinolin-2-one in the Synthesis of Novel Peptide Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide conjugates are a cornerstone of modern therapeutic and diagnostic development, merging the high specificity of peptides with the functional properties of other molecules such as cytotoxic agents, imaging agents, or stability-enhancing moieties. The selection of a versatile and functional scaffold for conjugation is critical. 7-Amino-3,4-dihydro-1H-quinolin-2-one is a bicyclic lactam that has emerged as a valuable building block in the synthesis of peptide conjugates. Its rigid structure, coupled with a reactive primary amine, provides a reliable anchor point for peptide coupling. Furthermore, the quinolinone core itself possesses intrinsic biological activities, including the inhibition of carbonic anhydrases, and can serve as a fluorescent reporter group, making it a highly attractive scaffold for creating multifunctional peptide conjugates.[1][2][3] This document outlines the applications, protocols, and key data associated with the use of this compound in this field.
Applications in Peptide Conjugate Synthesis
The primary amine at the 7-position of the quinolinone ring serves as a nucleophilic handle for the formation of stable amide bonds with the C-terminus of a peptide or an amino acid. This straightforward coupling chemistry allows for the creation of conjugates with diverse applications:
-
Targeted Drug Delivery: By conjugating a cytotoxic peptide or a small molecule drug to a targeting peptide via the quinolinone scaffold, the resulting conjugate can be directed to specific tissues or cells, such as tumors. The quinolinone moiety itself has been shown to contribute to cytotoxicity in certain contexts.[4]
-
Enzyme Inhibition: this compound is a known inhibitor of several human carbonic anhydrase (hCA) isoforms, particularly hCA VII, IX, XII, and XIV.[1][2][5] Conjugating peptides to this scaffold can produce novel inhibitors with altered selectivity and potency, targeting these enzymes which are often upregulated in various cancers.[1][4]
-
Fluorescent Probes and Bioimaging: The quinolinone core is inherently fluorescent.[3][6][7] When conjugated to peptides that target specific cellular components or receptors, it can be used to visualize and track biological processes in real-time. The photophysical properties of these conjugates can be studied to optimize their use as bioimaging agents.[3]
Experimental Protocols
The synthesis of peptide conjugates using this compound typically involves standard peptide coupling methodologies. Below is a general protocol for the synthesis of a simple N-protected amino acid-quinolinone conjugate.
Protocol 1: Synthesis of N-Protected Amino Acid-Quinolinone Conjugates
This protocol is adapted from methodologies used for conjugating N-protected amino acids to the 7-amino-quinolinone scaffold.[8]
Materials:
-
N-protected amino acid (e.g., Boc-Gly-OH, Fmoc-Ala-OH)
-
This compound
-
Coupling agents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-Hydroxybenzotriazole (HOBt) or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of Amino Acid: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.1 eq) and stir the mixture for 30 minutes at 0 °C to activate the carboxylic acid.
-
Coupling Reaction: To the activated amino acid solution, add this compound (1.0 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., DCM:Methanol 95:5).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final peptide conjugate.
-
Characterization: Confirm the structure and purity of the synthesized conjugate using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Data Presentation
The following tables summarize quantitative data from studies involving peptide conjugates of this compound, focusing on their biological activity.
Table 1: Carbonic Anhydrase Inhibition Data for this compound and its Conjugates
| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
| This compound | hCA VII | 480 nM | [1][2] |
| This compound | hCA IX | 16.1 nM | [1][2] |
| This compound | hCA XII | 510 nM | [1][2] |
| This compound | hCA XIV | 490 nM | [1] |
| Peptide Conjugate 2 | hCA II | 65.7 µM | [4] |
| Peptide Conjugate 3 | hCA II | 15.7 µM | [4] |
| Peptide Conjugate 6 | hCA II | 20.9 µM | [4] |
| Peptide Conjugate 10 | hCA II | 22.1 µM | [4] |
| Peptide Conjugate 13 | hCA II | 28.3 µM | [4] |
| Peptide Conjugate 15 | hCA II | 20.6 µM | [4] |
Note: While the parent quinolinone shows potent inhibition against isoforms like hCA IX, some initial peptide conjugates showed weaker inhibition against hCA II, indicating that the nature of the conjugated peptide significantly influences isoform selectivity.[4][8]
Table 2: Cytotoxic Activity (IC₅₀) of a Quinolinone-Peptide Conjugate
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| Conjugate 12 | A549 (Lung Cancer) | 3.98 | [4] |
| Conjugate 12 | BEAS-2B (Healthy Lung) | 2.94 | [4] |
| Cisplatin (Control) | A549 (Lung Cancer) | 6.75 | [4] |
| Cisplatin (Control) | BEAS-2B (Healthy Lung) | 2.75 | [4] |
Note: Compound 12 demonstrated higher cytotoxicity against the A549 cancer cell line compared to the standard chemotherapeutic agent, cisplatin.[4]
Visualizations
The following diagrams illustrate the synthesis workflow and a potential application pathway for these conjugates.
Caption: General synthesis workflow for quinolinone-peptide conjugates.
Caption: Application pathway for targeted carbonic anhydrase inhibition.
Conclusion
This compound is a multifunctional and synthetically accessible scaffold for the development of advanced peptide conjugates. Its utility spans targeted drug delivery, enzyme inhibition, and bioimaging. The straightforward conjugation chemistry allows for its integration into a wide variety of peptide sequences, enabling the creation of novel compounds for therapeutic and diagnostic research. The intrinsic biological and photophysical properties of the quinolinone core add significant value, providing a platform for designing conjugates with multiple, synergistic functionalities. Further research into derivatizing both the peptide and the quinolinone core will continue to expand the applications of this versatile molecule in drug discovery.
References
- 1. This compound, a compound similar to the substituted coumarins, inhibits α-carbonic anhydrases without hydrolysis of the lactam ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Interaction of fluorescent quinolin-2-one and coumarin derivatives including dipeptides with lipid bilayers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 7. Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Coupling with 7-Amino-3,4-dihydro-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of peptide conjugates of 7-Amino-3,4-dihydro-1H-quinolin-2-one, a key scaffold for the development of potent carbonic anhydrase inhibitors. The methodologies outlined below are based on established peptide coupling techniques suitable for the amidation of the weakly nucleophilic aromatic amine of the quinolinone core.
Introduction
This compound is a valuable building block in medicinal chemistry, particularly for the design of inhibitors targeting carbonic anhydrases (CAs), zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] The peptide conjugates of this quinolinone derivative have shown promise as inhibitors of tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII.[2][3] These isoforms play a crucial role in the pH regulation of the tumor microenvironment, contributing to tumor cell survival, proliferation, and metastasis.[1][4][5] By inhibiting these enzymes, the acidic tumor microenvironment can be disrupted, potentially leading to novel anticancer therapies.
The key chemical transformation in the synthesis of these conjugates is the formation of a stable amide bond between the 7-amino group of the quinolinone scaffold and the C-terminus of a peptide. Due to the reduced nucleophilicity of the aromatic amine, robust coupling reagents are required to achieve efficient and high-yielding reactions. This document details three reliable protocols for this critical coupling step.
Data Presentation
The following table summarizes typical quantitative data for peptide coupling reactions with this compound using various coupling reagents. Please note that yields and purity can vary depending on the specific peptide sequence, reaction scale, and purification method.
| Coupling Reagent/Method | N-Protected Peptide | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Purity (%) | Reference |
| HATU | Boc-Gly-OH | DIPEA | DMF | 2-4 | 85-95 | >95 | General Protocol |
| EDC/HOBt/DMAP | Fmoc-Ala-OH | DIPEA | CH3CN | 18 | 70-85 | >95 | [6] |
| PyBOP | Boc-Phe-OH | NMM | DMF | 2-6 | 80-90 | >95 | General Protocol |
Experimental Protocols
The following are detailed experimental protocols for the coupling of N-protected amino acids or peptides to this compound.
Protocol 1: HATU-Mediated Coupling
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent that minimizes racemization.[7]
Materials:
-
N-protected amino acid or peptide (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (Ethyl acetate, 1M HCl, saturated NaHCO3, brine, anhydrous Na2SO4, silica gel for chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid or peptide (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired peptide conjugate.
Protocol 2: EDC/HOBt Coupling with DMAP Catalysis
This protocol is particularly useful for less reactive aromatic amines and employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).[6]
Materials:
-
N-protected amino acid or peptide (1.2 eq)
-
This compound (1.0 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (0.1 eq)
-
DMAP (0.1 eq)
-
DIPEA (as needed for neutralization if starting with a salt)
-
Anhydrous Acetonitrile (CH3CN)
-
Standard workup and purification reagents
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add the N-protected amino acid or peptide (1.2 eq).
-
Add EDC·HCl (1.2 eq), HOBt (0.1 eq), and DMAP (0.1 eq) to the mixture.
-
If the N-protected amino acid is a hydrochloride salt, add DIPEA (1.0 eq) to neutralize.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure peptide conjugate.
Protocol 3: PyBOP-Mediated Coupling
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another efficient coupling reagent that offers a good balance of reactivity and stability.[8]
Materials:
-
N-protected amino acid or peptide (1.1 eq)
-
This compound (1.0 eq)
-
PyBOP (1.1 eq)
-
N-Methylmorpholine (NMM) or DIPEA (2.0 eq)
-
Anhydrous DMF
-
Standard workup and purification reagents
Procedure:
-
Dissolve the N-protected amino acid or peptide (1.1 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add PyBOP (1.1 eq) and NMM or DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent.
-
Purify the crude product via flash column chromatography.
Mandatory Visualizations
Caption: General workflow for the peptide coupling reaction.
References
- 1. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 7-Amino-3,4-dihydro-1H-quinolin-2-one in Anti-Inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-Amino-3,4-dihydro-1H-quinolin-2-one scaffold is a promising pharmacophore in the design and development of novel anti-inflammatory agents. As a derivative of the versatile quinolinone core, this compound and its analogues have demonstrated potential in modulating key inflammatory pathways. The presence of the amino group at the 7-position offers a valuable site for chemical modification, enabling the synthesis of derivatives with enhanced potency and selectivity.
The anti-inflammatory effects of quinolinone-based compounds are often attributed to their ability to inhibit pro-inflammatory mediators. This includes the suppression of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). A crucial mechanism underlying these effects is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.
These application notes provide a comprehensive overview of the methodologies used to evaluate the anti-inflammatory properties of this compound and its derivatives, offering detailed protocols for both in vitro and in vivo assessments.
Mechanism of Action: Targeting Key Inflammatory Pathways
Derivatives of the 7-amino-quinoline scaffold have been shown to exert their anti-inflammatory effects by intervening in critical signaling cascades. A primary target is the NF-κB pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Compounds based on the this compound scaffold may inhibit this process, leading to a downstream reduction in inflammatory mediators.
Another significant mechanism is the inhibition of nitric oxide (NO) production. Excessive NO, generated by iNOS during inflammation, contributes to tissue damage. Derivatives of 7-amino-quinoline have shown potent inhibitory activity against neuronal NOS (nNOS) and inducible NOS (iNOS), highlighting their potential to mitigate NO-mediated inflammation.[1][2]
Data Presentation: Quantitative Analysis of Anti-Inflammatory Activity
While specific anti-inflammatory data for the parent compound this compound is not extensively published, studies on structurally related 7-substituted 2-aminoquinolines demonstrate potent inhibition of nitric oxide synthase (NOS) isoforms. This data serves as a strong indicator of the potential of this chemical class.
| Compound ID | Structure | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Selectivity (iNOS vs. nNOS) | Selectivity (iNOS vs. eNOS) | Reference |
| Analog 1 | 7-(Benzonitrile)-2-aminoquinoline | Human nNOS | 0.18 | 0.08 | - | - | [1][2] |
| Bovine eNOS | >100 | >46 | - | >575 | [1][2] | ||
| Murine iNOS | 1.1 | 0.51 | 0.16 | >90 | [1][2] | ||
| Analog 2 | 7-(Benzonitrile)-4-methyl-2-aminoquinoline | Human nNOS | 0.09 | 0.04 | - | - | [1][2] |
| Bovine eNOS | 38 | 17 | - | 106 | [1][2] | ||
| Murine iNOS | 0.8 | 0.37 | 0.11 | 46 | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Activity in LPS-Stimulated Macrophages
This protocol details the assessment of the anti-inflammatory effects of this compound derivatives by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in RAW 264.7 macrophage cells.
References
- 1. Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Amino-3,4-dihydro-1H-quinolin-2-one as a Versatile Precursor for Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-3,4-dihydro-1H-quinolin-2-one and its derivatives are a promising class of heterocyclic compounds that serve as a foundational scaffold for the development of novel fluorescent probes. The inherent photophysical properties of the quinolinone core, combined with the reactive amino group at the 7-position, allow for strategic chemical modifications. This versatility enables the design of probes with tailored specificities for a wide range of analytes, from metal ions to complex biomolecules within cellular organelles.
The core structure facilitates the development of probes based on various fluorescence mechanisms, including Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), and analyte-triggered chemical reactions. These mechanisms can lead to significant changes in fluorescence intensity or spectral shifts upon target binding, providing a robust signal for detection and imaging. This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes derived from this valuable precursor.
Application Note 1: Synthesis of a Golgi-Targeting Fluorescent Probe
This protocol describes the synthesis of a trifluoromethyl-substituted 7-aminoquinoline derivative that exhibits specific localization to the Golgi apparatus in live cells. The introduction of a trifluoromethyl group often enhances the intramolecular charge-transfer properties, leading to bright fluorescence with a large Stokes shift.[1]
Experimental Protocol: Synthesis of a 2,4-disubstituted 7-aminoquinoline
Materials:
-
m-Phenylenediamine
-
Unsymmetric 1,3-diketone containing a trifluoromethyl group (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask, dissolve m-phenylenediamine (1 mmol) and the trifluoromethylated 1,3-diketone (1 mmol) in ethanol.
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the 7-aminoquinoline derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
General Synthetic Workflow
Caption: General workflow for synthesizing a fluorescent probe.
Application Note 2: Detection of Metal Ions (e.g., Zn²⁺)
Derivatives of 7-aminoquinoline can be functionalized with chelating moieties to create selective fluorescent sensors for metal ions. This protocol outlines a general procedure for using such a probe to detect Zn²⁺ in an aqueous solution. The binding of Zn²⁺ to the probe can inhibit photoinduced electron transfer (PET) or enhance chelation-enhanced fluorescence (CHEF), leading to a "turn-on" fluorescence response.
Experimental Protocol: General Procedure for Metal Ion Sensing
Materials:
-
Stock solution of the 7-aminoquinoline-based probe (1 mM in DMSO).
-
Stock solution of ZnCl₂ (10 mM in deionized water).
-
HEPES buffer (10 mM, pH 7.4).
-
Fluorometer and quartz cuvettes.
-
Stock solutions of other metal salts for selectivity studies (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺).
Procedure:
-
Prepare a working solution of the fluorescent probe (e.g., 10 µM) by diluting the DMSO stock solution in HEPES buffer.
-
Place 2 mL of the probe solution into a quartz cuvette.
-
Record the initial fluorescence spectrum of the probe solution (this serves as the baseline).
-
Incrementally add small aliquots of the ZnCl₂ stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes before recording the fluorescence spectrum.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺ to generate a calibration curve.
-
The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the calibration curve (LOD = 3σ/S).
-
To assess selectivity, add a solution of an interfering metal ion to the probe solution and record the fluorescence. Then, add Zn²⁺ to the same solution to observe any changes.
Application Note 3: Live Cell Imaging of Cellular Organelles
Fluorescent probes derived from 7-aminoquinoline can be designed to accumulate in specific cellular compartments, such as the Golgi apparatus or lipid droplets, enabling their visualization in living cells.[1]
Experimental Protocol: Staining and Imaging of Live Cells
Materials:
-
Cultured mammalian cells (e.g., HeLa, U2OS) grown on glass-bottom dishes.
-
Stock solution of the organelle-targeting probe (1 mM in DMSO).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Grow cells on glass-bottom dishes to 70-80% confluency.
-
Prepare a working solution of the fluorescent probe (e.g., 1-5 µM) by diluting the stock solution in fresh, serum-free or complete cell culture medium.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator, protected from light.
-
After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS to remove excess probe.
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the stained cells immediately using a fluorescence microscope with the appropriate excitation and emission filters.
Cellular Imaging Workflow
Caption: A typical workflow for live-cell fluorescence imaging.
Data Presentation
Table 1: Photophysical Properties of Selected 7-Aminoquinoline Derivatives
| Probe Derivative | Target Analyte/Organelle | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
| Trifluoromethyl-7-aminoquinoline | Golgi Apparatus | ~370 | ~500 | ~130 | High (not specified) | [1] |
| 7-(Diethylamino)quinolin-2(1H)-one-chalcone | Bisulfite (HSO₃⁻) | 464 | 590 | 126 | Not specified | [2] |
| 7-Amino-4-methyl-2(1H)-quinolinone derivative | DNA | Not specified | Enhanced upon binding | Not applicable | Not specified | [3] |
| Pyrroloquinoline Derivative (PQP-1) | Lysine | 360 | 420 | 60 | 0.05 | [4] |
Table 2: Performance of Selected 7-Aminoquinoline-Based Probes
| Probe Derivative | Target Analyte | Detection Mechanism | Limit of Detection (LOD) | Selectivity | Reference |
| 7-(Diethylamino)quinolin-2(1H)-one-chalcone | Bisulfite (HSO₃⁻) | Turn-off (Michael addition) | 0.7 µM | High over other anions | [2] |
| Pyrroloquinoline Derivative (PQP-1) | Lysine | Fluorescence enhancement | Not specified | High over other amino acids | [4] |
Signaling Pathways and Biological Context
Fluorescent probes targeting specific organelles are invaluable tools for studying their role in cellular signaling and disease.
Golgi Apparatus and Protein Trafficking
The Golgi apparatus is a central hub for post-translational modification, sorting, and trafficking of proteins and lipids. Probes that specifically accumulate in the Golgi can be used to monitor its morphology and integrity, which are often altered in disease states. They can also be used in co-localization studies to track the trafficking of specific proteins through the secretory pathway.
Caption: Role of the Golgi in the secretory pathway.
These application notes provide a framework for the synthesis and utilization of fluorescent probes derived from this compound. The versatility of this precursor allows for extensive chemical modifications, paving the way for the development of novel imaging agents and sensors for a wide array of applications in chemical biology and drug discovery.
References
- 1. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent detection of lipid droplets and associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Studying Structure-Activity Relationships (SAR)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry and drug discovery.[1][2] It involves systematically studying how modifications to a molecule's chemical structure affect its biological activity.[1][2][3] By understanding these relationships, researchers can rationally design and optimize lead compounds to enhance potency, improve selectivity, and minimize adverse effects, thereby accelerating the path toward a viable drug candidate.[1][4] This document provides an overview of key computational and experimental methodologies used to elucidate the SAR of chemical derivatives.
Section 1: The SAR Workflow: An Iterative Cycle
The process of SAR exploration is typically a cyclical one, often referred to as the Design-Make-Test-Analyze (DMTA) cycle. This iterative approach allows for the gradual refinement of compounds based on accumulating experimental and computational data.
Caption: The Design-Make-Test-Analyze (DMTA) cycle for SAR studies.
Section 2: Computational (In Silico) SAR Methods
Computational methods use computer models to predict the biological activity of new compounds based on their chemical structure.[1] These approaches are cost-effective and can significantly accelerate the drug design process by prioritizing which compounds to synthesize and test.[2][5]
Quantitative Structure-Activity Relationship (QSAR)
Application Note: Quantitative Structure-Activity Relationship (QSAR) is a computational approach that develops mathematical models to relate the chemical structure of a molecule to its biological activity.[6] The fundamental principle is that structurally similar compounds are likely to exhibit similar biological properties.[3][7] QSAR models use "predictor" variables, known as molecular descriptors (e.g., logP, pKa, molecular weight, connectivity indices), to predict the activity or property of a compound.[3][8] These models are invaluable for predicting the potency, ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity of novel compounds before their synthesis.[6]
Caption: A general workflow for developing a QSAR model.
3D-QSAR: CoMFA and CoMSIA
Application Note: Three-dimensional QSAR (3D-QSAR) methods extend the QSAR concept by considering the 3D properties of molecules.[9][10] These techniques require the 3D alignment of a set of molecules and calculate interaction fields around them.[11]
-
CoMFA (Comparative Molecular Field Analysis): This method calculates the steric (shape) and electrostatic fields around the aligned molecules and correlates these field values with biological activity using statistical methods like Partial Least Squares (PLS).[9][11]
-
CoMSIA (Comparative Molecular Similarity Indices Analysis): An extension of CoMFA, CoMSIA evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often providing a more detailed SAR model.[9][12]
The output of 3D-QSAR is often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity, providing intuitive guidance for drug design.
Caption: Workflow for 3D-QSAR methods like CoMFA and CoMSIA.
Section 3: Experimental SAR Methods
Experimental methods involve the synthesis of a series of structurally related compounds (analogs) and the measurement of their biological activity through assays.[1]
Enzyme Inhibition Assays
Application Note: Enzyme inhibitors are a major class of drugs.[13] Enzyme inhibition assays are fundamental for SAR studies of these compounds. The potency of an inhibitor is typically quantified by its IC50 value—the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[14] By systematically modifying a lead compound's structure and determining the IC50 for each analog, a clear SAR can be established. Assays are designed to monitor either the consumption of a substrate or the formation of a product over time.
Data Presentation Example: The quantitative data from an enzyme inhibition SAR study can be summarized as follows.
| Compound ID | R-Group Modification | IC50 (nM) |
| Lead-01 | -H | 250 |
| Analog-02 | -F | 150 |
| Analog-03 | -Cl | 95 |
| Analog-04 | -CH3 | 320 |
| Analog-05 | -OCH3 | 110 |
Protocol: General Enzyme Inhibition Assay (Spectrophotometric)
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the purified enzyme in a suitable buffer that ensures its stability and activity.
-
Prepare a stock solution of the substrate.
-
Prepare stock solutions of the inhibitor compounds (analogs) in a suitable solvent (e.g., DMSO). Create serial dilutions to cover a wide concentration range (e.g., from 1 nM to 100 µM).[15]
-
-
Assay Setup (96-well plate format):
-
Add assay buffer to all wells.
-
Add the inhibitor solutions to the test wells. Add an equivalent volume of solvent (e.g., DMSO) to the "no inhibitor" (100% activity) and "no enzyme" (background) control wells.
-
Add the enzyme solution to all wells except the "no enzyme" background controls.
-
Pre-incubate the plate for a set period (e.g., 15-30 minutes) at a constant temperature to allow the inhibitor to bind to the enzyme.[15]
-
-
Initiate and Monitor Reaction:
-
Start the enzymatic reaction by adding the substrate solution to all wells.[15]
-
Immediately place the plate in a microplate reader.
-
Monitor the change in absorbance (or fluorescence) over time at a specific wavelength. The rate of this change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the data by setting the velocity of the "no inhibitor" control to 100% activity and the "no enzyme" control to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[14]
-
Competitive Binding Assays
Application Note: Competitive binding assays are used to determine the binding affinity of a test compound (unlabeled ligand) to a target (e.g., a receptor) by measuring its ability to compete with a known labeled ligand. The assay measures the displacement of the labeled ligand, and the signal is inversely proportional to the amount of test compound bound to the target.[16] This method is crucial for identifying which structural modifications improve the binding affinity of a derivative series. The key output is the IC50, which can be converted to an inhibition constant (Ki) to reflect the binding affinity of the inhibitor.[16]
Caption: Principle of a competitive binding assay.
Protocol: General Competitive Radioligand Binding Assay
-
Reagent Preparation:
-
Prepare cell membranes containing the target receptor or purified receptors in an appropriate assay buffer.[16]
-
Prepare a solution of the radiolabeled ligand at a concentration near its dissociation constant (Kd).
-
Prepare serial dilutions of the unlabeled competitor compounds (the derivatives being tested).[16]
-
-
Assay Setup (in microplate or tubes):
-
To each well/tube, add the assay buffer, the radiolabeled ligand, and the competitor solution at various concentrations.
-
Include control wells:
-
Total Binding: Contains only radioligand and receptor (no competitor).
-
Non-specific Binding (NSB): Contains radioligand, receptor, and a saturating concentration of a known unlabeled ligand to block all specific binding.[16]
-
-
-
Incubation:
-
Add the membrane/receptor suspension to initiate the binding reaction.
-
Incubate the mixture for a sufficient time at a specific temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.[16]
-
-
Separation and Detection:
-
Rapidly separate the bound from the unbound radioligand using a filtration method (e.g., vacuum harvesting onto glass fiber filter plates).[16]
-
Wash the filters with ice-cold buffer to remove any remaining unbound ligand.
-
Add scintillation fluid to the filters and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
Surface Plasmon Resonance (SPR)
Application Note: Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions.[17] In a typical SPR experiment, one molecule (the ligand, e.g., the target protein) is immobilized on a sensor chip surface.[17] A solution containing the other molecule (the analyte, e.g., a derivative from the chemical series) is flowed over the surface. Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is measured in real-time and reported in Resonance Units (RU). SPR provides valuable kinetic data (association rate, ka; dissociation rate, kd) and affinity data (dissociation constant, KD), making it a powerful tool for SAR studies.
Protocol: General SPR Analysis
-
Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 dextran chip).
-
Activate the chip surface (e.g., using a mixture of EDC/NHS for amine coupling).
-
Inject the purified ligand (target protein) over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active groups on the surface. A reference flow cell is typically prepared in parallel with no ligand immobilized to subtract non-specific binding and bulk refractive index effects.[17]
-
-
Analyte Binding Measurement:
-
Prepare a series of dilutions of the analyte (the chemical derivative) in a suitable running buffer. It is crucial that the buffer for the analyte dilutions is identical to the running buffer.[17]
-
Inject the analyte solutions sequentially, from the lowest to the highest concentration, over both the ligand and reference flow cells. Each injection consists of an association phase (analyte flows over the chip) followed by a dissociation phase (only running buffer flows over the chip).
-
-
Surface Regeneration:
-
After each analyte injection cycle, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte from the ligand, preparing the surface for the next injection.[18] The regeneration conditions must be optimized to ensure complete removal without damaging the immobilized ligand.
-
-
Data Analysis:
-
The raw data (sensorgram) shows the RU response over time.
-
Subtract the reference channel signal from the sample channel signal to get the specific binding response.
-
Fit the association and dissociation curves for each analyte concentration to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd).
-
Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd/ka).
-
SAR by NMR
Application Note: SAR by NMR is a fragment-based drug discovery technique that uses Nuclear Magnetic Resonance (NMR) spectroscopy to identify and optimize ligands for a protein target.[19][20] The method involves screening a library of low-molecular-weight fragments to find weak binders.[21] NMR is used to detect binding by observing changes in the protein's NMR spectrum upon addition of a fragment.[22] Once two fragments that bind to adjacent sites on the protein are identified, they can be chemically linked together to create a much higher-affinity ligand.[19][22] This technique is powerful for building potent leads from very weak initial hits.
Caption: Workflow for the SAR by NMR method.
Protocol: General SAR by NMR Screening
-
Protein Preparation:
-
Prepare a sample of the target protein, typically labeled with ¹⁵N or ¹³C isotopes, at a concentration suitable for NMR (e.g., 0.1-0.5 mM). The protein must be soluble and stable under the required experimental conditions.
-
-
Fragment Library Screening:
-
Prepare mixtures (cocktails) of 5-10 fragments from a diverse chemical library.
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. This spectrum provides a unique signal (peak) for each backbone amide proton.
-
Add a fragment cocktail to the protein sample and acquire another HSQC spectrum.
-
Compare the two spectra. A significant chemical shift perturbation (movement) of specific peaks indicates that a fragment in the cocktail is binding to the protein near those corresponding amino acid residues.[22]
-
-
Hit Deconvolution and Validation:
-
If a cocktail shows binding, test each individual fragment from that cocktail to identify the specific compound responsible for the spectral changes.
-
Confirm the binding of the hit fragment and determine its binding affinity (typically in the µM to mM range) by titrating the fragment into the protein sample and monitoring the chemical shift changes.
-
-
Second-Site Screening and Linking:
-
Repeat the screening process with a new library in the presence of a saturating concentration of the first validated hit fragment. This will identify fragments that bind to a second, proximal site.[22]
-
Once two fragments binding to adjacent sites are found, use structural information (from X-ray crystallography or NMR) to design and synthesize a new molecule that links the two fragments with an appropriate chemical linker.
-
-
Affinity Measurement:
-
Measure the binding affinity of the new, linked compound using NMR, SPR, or another biophysical method to confirm that the linkage resulted in a significant increase in potency.
-
References
- 1. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 2. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 3. SAR & QSAR Model - Creative Biolabs [creative-biolabs.com]
- 4. jove.com [jove.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. fiveable.me [fiveable.me]
- 7. QSAR quantitative structure activity relationship | PDF [slideshare.net]
- 8. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Explain 3D QSAR, COMFA and COMSIA QSAR Models | Filo [askfilo.com]
- 10. Introduction to 3D-QSAR | Basicmedical Key [basicmedicalkey.com]
- 11. researchgate.net [researchgate.net]
- 12. 3d qsar | PPTX [slideshare.net]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. benchchem.com [benchchem.com]
- 17. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. Discovering high-affinity ligands for proteins: SAR by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. SAR BY NMR (Structure Activity Relationship by Using NMR) | PPTX [slideshare.net]
- 21. Practical Fragments: NMR for SAR: All about the ligand [practicalfragments.blogspot.com]
- 22. cdn.fraserlab.com [cdn.fraserlab.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Amino-3,4-dihydro-1H-quinolin-2-one
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 7-Amino-3,4-dihydro-1H-quinolin-2-one synthesis.
General Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process starting from 3,4-dihydro-1H-quinolin-2-one. The first step involves the regioselective nitration of the quinolinone core to yield 7-Nitro-3,4-dihydro-1H-quinolin-2-one. The subsequent and critical step is the reduction of the nitro group to the desired primary amine.
Caption: General two-step synthesis pathway.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis, categorized by reaction step.
Step 1: Nitration of 3,4-dihydro-1H-quinolin-2-one
Q1: Why am I getting a low yield or a mixture of isomers (e.g., 6-nitro isomer) during the nitration step?
-
Possible Cause 1: Reaction Temperature. The regioselectivity of the nitration is highly dependent on the reaction temperature. Higher temperatures can lead to the formation of multiple isomers and reduce the overall yield of the desired 7-nitro product.
-
Suggested Solution 1: Maintain a low and consistent temperature, typically between 0-5 °C, throughout the addition of the nitrating agent. Use an ice-salt bath for better temperature control.
-
Possible Cause 2: Strength of Nitrating Agent. A nitrating mixture that is too aggressive can decrease selectivity and promote side reactions.
-
Suggested Solution 2: Use a milder nitrating agent or adjust the ratio of nitric acid to sulfuric acid. A dropwise addition of the substrate to the cooled nitrating mixture is also recommended to control the reaction exotherm.
Step 2: Reduction of 7-Nitro-3,4-dihydro-1H-quinolin-2-one
The reduction of the aromatic nitro group is the most critical step for achieving high yield and purity.
Q2: My reduction of the nitro group is incomplete, and I still have starting material present. What should I do?
-
Possible Cause 1: Catalyst Inactivity. The palladium on carbon (Pd/C) catalyst may be old, poisoned, or of insufficient quantity.
-
Suggested Solution 1: Use a fresh batch of high-quality Pd/C catalyst. Ensure the catalyst loading is appropriate, typically 5-10 mol% relative to the nitro compound. If using recovered catalyst, ensure it has been properly washed and dried.
-
Possible Cause 2: Insufficient Reducing Agent/Pressure. In catalytic hydrogenation, inadequate hydrogen pressure will result in a sluggish or incomplete reaction. When using chemical reductants like hydrazine hydrate or sodium borohydride, the stoichiometry may be insufficient.[1][2]
-
Suggested Solution 2: For catalytic hydrogenation, ensure all connections are sealed and purge the system thoroughly with hydrogen. Maintain a constant positive pressure (e.g., 50 psi or as optimized). For chemical reductions, increase the molar equivalents of the reducing agent incrementally.
Caption: Logical workflow for troubleshooting incomplete reduction.
Q3: I am observing significant byproduct formation during the reduction. How can I improve the selectivity?
-
Possible Cause: Over-reduction or Side Reactions. Certain reducing agents can lead to undesired side reactions. For example, highly active systems might affect other functional groups or the quinolinone ring itself.
-
Suggested Solution: Choose a reducing system known for its high selectivity for aromatic nitro groups. Catalytic transfer hydrogenation using hydrazine hydrate with Pd/C is often a good choice as it can be performed under milder conditions than high-pressure hydrogenation.[1]
Data Presentation
Table 1: Comparison of Common Reduction Conditions for Aromatic Nitro Groups
| Reducing System | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Time (h) | Reported Yield (%) | Reference |
| Catalytic Hydrogenation | 10% Pd/C | Ethanol | 25 - 50 | 2 - 6 | >90 | General |
| Transfer Hydrogenation | 10% Pd/C, Hydrazine Hydrate | Ethanol | 60 - 80 | 1 - 3 | 85 - 95 | [1] |
| Chemical Reduction | SnCl₂·2H₂O | Ethanol | 78 (Reflux) | 3 - 5 | 80 - 90 | General |
| Chemical Reduction | NaBH₄, NiCl₂·6H₂O | Methanol | 0 - 25 | 0.5 - 1 | >90 | [2] |
Note: Yields are generalized for aromatic nitro group reductions and may vary for this specific substrate. Optimization is recommended.
Step 3: Purification
Q4: How can I effectively purify the final this compound product?
-
Possible Issue: Product Oxidation. The amino group is susceptible to oxidation, which can lead to colored impurities and complicate purification.
-
Suggested Solution 1: Recrystallization. Recrystallization from a suitable solvent like ethanol or a mixture of methanol and water can yield a highly pure product.[3] Performing the work-up and recrystallization quickly and, if possible, under an inert atmosphere (N₂ or Argon) can minimize oxidation.
-
Possible Issue: Baseline Impurities. Polar impurities may co-elute with the product during column chromatography.
-
Suggested Solution 2: Column Chromatography. If recrystallization is insufficient, silica gel column chromatography is effective. Use a moderately polar eluent system, such as dichloromethane/methanol (e.g., 98:2 to 95:5 v/v) or ethyl acetate/hexane. The polarity can be fine-tuned based on TLC analysis.
Experimental Protocols
Protocol 1: Synthesis of 7-Nitro-3,4-dihydro-1H-quinolin-2-one
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (5.0 eq). Cool the flask to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly add 3,4-dihydro-1H-quinolin-2-one (1.0 eq) to the cold sulfuric acid while stirring. Ensure the temperature does not rise above 5 °C.
-
Nitration: Prepare a nitrating mixture by adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) in the dropping funnel, pre-cooled to 0 °C.
-
Reaction: Add the nitrating mixture dropwise to the reaction flask over 30-45 minutes, maintaining the internal temperature between 0-5 °C. After the addition is complete, stir the mixture at this temperature for an additional 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. A yellow precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.
-
Drying: Dry the solid product under vacuum to obtain 7-Nitro-3,4-dihydro-1H-quinolin-2-one.
Protocol 2: Reduction to this compound (Catalytic Transfer Hydrogenation)
-
Setup: To a round-bottom flask, add 7-Nitro-3,4-dihydro-1H-quinolin-2-one (1.0 eq), ethanol (as solvent), and 10% Palladium on Carbon (Pd/C) catalyst (5 mol%).[1]
-
Reagent Addition: Heat the suspension to reflux (approx. 78-80 °C).
-
Reduction: Add hydrazine hydrate (3.0-5.0 eq) dropwise to the refluxing mixture via an addition funnel. An exothermic reaction with gas evolution should be observed.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1-3 hours).
-
Catalyst Removal: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or via silica gel column chromatography to yield pure this compound.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
Technical Support Center: Purification of 7-Amino-3,4-dihydro-1H-quinolin-2-one by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 7-Amino-3,4-dihydro-1H-quinolin-2-one using column chromatography. The information is tailored to researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound, a compound that, like many aromatic amines, can present specific purification challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation or Co-elution of Compound and Impurities | Inappropriate mobile phase polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common mobile phase for aromatic amines is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). |
| Strong interaction between the basic amine and acidic silica gel. | Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase to neutralize the acidic sites on the silica gel. Alternatively, consider using a different stationary phase such as neutral alumina or amine-functionalized silica gel. | |
| Compound Tailing (Asymmetric Peaks) | Strong analyte-stationary phase interaction. | As with poor separation, adding a basic modifier (e.g., triethylamine) to the mobile phase can significantly reduce tailing by competing with the analyte for active sites on the silica. |
| Column overload. | Reduce the amount of crude material loaded onto the column. A general guideline is a 1:50 to 1:100 ratio of crude material to silica gel by weight for difficult separations. | |
| Compound Stuck on the Column (No Elution) | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate or methanol in the hexane or dichloromethane mobile phase. |
| Irreversible adsorption or decomposition on silica gel. | Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. If decomposition occurs, consider using a less acidic stationary phase like neutral alumina. | |
| Multiple Spots on TLC After Purification | Incomplete separation. | Re-run the column with a shallower elution gradient. Collect smaller fractions and analyze each one carefully by TLC before combining. |
| Degradation of the compound during solvent removal. | Avoid excessive heat during solvent evaporation using a rotary evaporator. | |
| Low Recovery of the Compound | Irreversible adsorption to the stationary phase. | Employ a mobile phase with a basic modifier. Ensure the compound is fully eluted by washing the column with a highly polar solvent at the end of the run. |
| The compound is highly soluble in the mobile phase and eluted quickly. | Start with a less polar mobile phase to ensure the compound initially binds to the column. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to purify this compound on a silica gel column?
A good starting point for a mobile phase is a mixture of dichloromethane and methanol or hexane and ethyl acetate. Due to the polar nature of the amino and amide groups, a combination of a moderately polar and a polar solvent is often effective. It is highly recommended to first determine the optimal solvent system by running TLC plates with varying solvent ratios. Aim for an Rf value of 0.2-0.3 for the desired compound.
Q2: My compound is streaking badly on the TLC plate. What can I do?
Streaking is often a sign of strong interaction with the silica gel, which is acidic in nature. Adding a small amount of a base, such as triethylamine (0.1-1%) or a few drops of ammonia, to your TLC developing solvent can help create sharper spots. This same modified solvent system can then be used for your column chromatography.
Q3: What are the common impurities I should be looking to separate?
Common impurities can include unreacted starting materials, byproducts, and positional isomers. For instance, in related syntheses of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, the formation of the 5-hydroxy isomer is a common issue.[1][2] Depending on the synthetic route to this compound, you may encounter analogous positional isomers (e.g., 5-Amino-3,4-dihydro-1H-quinolin-2-one) which may have similar polarities, making separation challenging.
Q4: Should I use wet or dry loading for my sample?
Dry loading is often preferred for compounds that have poor solubility in the initial mobile phase.[3] It can lead to better band resolution and prevent the issues associated with using a strong solvent to dissolve the sample for wet loading. To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder, which is then carefully added to the top of the column.
Q5: How much silica gel should I use?
The amount of silica gel depends on the difficulty of the separation. A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 for easy separations and up to 100:1 or more for difficult separations.
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol provides a general methodology. The specific mobile phase composition and gradient should be optimized based on preliminary TLC analysis.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol, with and without 0.5% triethylamine).
-
Visualize the spots under UV light (254 nm) and/or by staining (e.g., ninhydrin for the amine group).
-
Select the solvent system that gives good separation and an Rf value of ~0.25 for the target compound.
-
-
Column Preparation:
-
Choose an appropriate size glass column based on the amount of material to be purified.
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
Gently tap to settle the powder and add a final layer of sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution by opening the stopcock. Maintain a constant flow rate.
-
If using a gradient, start with the least polar solvent system determined from TLC and gradually increase the polarity by adding more of the polar solvent.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The following tables provide representative data for the purification of this compound. Note that these are illustrative examples and actual results may vary depending on the specific reaction conditions and impurities.
Table 1: Mobile Phase Optimization on TLC
| Solvent System (v/v/v) | Rf of Product | Rf of Impurity A | Rf of Impurity B | Observations |
| Hexane:Ethyl Acetate (1:1) | 0.45 | 0.55 | 0.48 | Poor separation between product and impurity B. |
| Dichloromethane:Methanol (98:2) | 0.30 | 0.50 | 0.35 | Good separation from impurity A, some overlap with B. |
| Dichloromethane:Methanol:Triethylamine (97.5:2:0.5) | 0.35 | 0.60 | 0.45 | Improved spot shape and better separation. |
Table 2: Column Chromatography Parameters and Results
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Silica Gel (60-120 mesh) | Silica Gel (60-120 mesh) |
| Column Dimensions | 30 cm x 2 cm | 30 cm x 2 cm |
| Crude Sample Loaded | 1.0 g | 1.0 g |
| Mobile Phase | Dichloromethane:Methanol (Gradient) | Dichloromethane:Methanol with 0.5% Triethylamine (Gradient) |
| Elution Gradient | 2% to 10% Methanol | 2% to 10% Methanol |
| Purity of Isolated Product (by HPLC) | 92% | >98% |
| Yield | 75% | 85% |
Visualization
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 7-Amino-3,4-dihydro-1H-quinolin-2-one
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of 7-Amino-3,4-dihydro-1H-quinolin-2-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common synthetic routes to this compound, and what are the key challenges?
A1: The most prevalent synthetic strategy involves a two-stage approach:
-
Synthesis of the precursor, 7-Hydroxy-3,4-dihydro-1H-quinolin-2-one. A common method is the intramolecular Friedel-Crafts cyclization of a substituted N-phenylpropionamide.
-
Conversion of the 7-Hydroxy group to a 7-Amino group. This is typically achieved through a nitration reaction followed by the reduction of the resulting nitro group.
The primary challenges are controlling regioselectivity during the Friedel-Crafts cyclization to minimize the formation of isomeric impurities and ensuring the complete, clean conversion of the nitro group to the amino group without generating side products.
Q2: I am seeing a significant amount of an isomeric impurity in my synthesis of 7-Hydroxy-3,4-dihydro-1H-quinolin-2-one. What is it and how can I minimize it?
A2: The most common isomeric impurity is 5-Hydroxy-3,4-dihydro-1H-quinolin-2-one . Its formation is a known issue in the Mayer-Shigematsu variation of the Friedel-Crafts cyclization of N-(3-hydroxyphenyl)-3-chloropropionamide.
Troubleshooting:
-
Reaction Temperature: Carefully control the reaction temperature. Higher temperatures can sometimes favor the formation of the undesired 5-hydroxy isomer.
-
Catalyst Choice and Stoichiometry: The choice and amount of the Lewis acid catalyst (e.g., AlCl₃) are critical. Experiment with different Lewis acids or use a milder catalyst to improve regioselectivity.
-
Solvent: The choice of solvent can influence the isomer ratio. Consider exploring different solvents to optimize the reaction.
-
Purification: If the formation of the 5-hydroxy isomer cannot be completely suppressed, careful purification by column chromatography or recrystallization is necessary.
Q3: My nitration of 7-Hydroxy-3,4-dihydro-1H-quinolin-2-one is not clean. What are the likely impurities?
A3: Impurities from the nitration step can include:
-
Unreacted Starting Material: 7-Hydroxy-3,4-dihydro-1H-quinolin-2-one.
-
Di-nitrated products: Nitration at other positions on the aromatic ring.
-
Oxidation products: The quinolinone ring system can be sensitive to strong oxidizing conditions.
Troubleshooting:
-
Nitrating Agent: Use a milder nitrating agent or control the addition rate and temperature carefully.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or HPLC to avoid over-reaction. Lowering the temperature can improve selectivity.
Q4: The reduction of 7-Nitro-3,4-dihydro-1H-quinolin-2-one to the 7-Amino derivative is incomplete or yields byproducts. What should I look for?
A4: Incomplete reduction or side reactions during the reduction of the nitro group can lead to several impurities:
-
7-Nitro-3,4-dihydro-1H-quinolin-2-one: Unreacted starting material.
-
7-Nitroso-3,4-dihydro-1H-quinolin-2-one: A common intermediate in nitro group reduction. Its presence indicates incomplete reduction.
-
Azoxy, Azo, and Hydrazo Dimers: These can form through intermolecular reactions of reduction intermediates.
Troubleshooting:
-
Reducing Agent: The choice of reducing agent is crucial. Catalytic hydrogenation (e.g., H₂/Pd-C) is generally clean, but other methods like metal/acid reductions (e.g., Sn/HCl, Fe/HCl) can also be effective. Ensure the reducing agent is fresh and used in sufficient quantity.
-
Reaction Conditions: For catalytic hydrogenation, ensure efficient stirring, proper catalyst loading, and sufficient hydrogen pressure. For metal/acid reductions, control the temperature to prevent side reactions.
-
Work-up Procedure: A proper work-up is essential to remove the catalyst and any inorganic byproducts.
Summary of Common Impurities
| Impurity Name | Structure | Typical Stage of Formation | Reason for Formation | Suggested Analytical Method |
| 5-Hydroxy-3,4-dihydro-1H-quinolin-2-one | Isomer of 7-hydroxy precursor | Friedel-Crafts Cyclization | Lack of complete regioselectivity in the cyclization reaction. | HPLC, LC-MS, NMR |
| Unreacted Starting Materials | Varies | All stages | Incomplete reaction. | HPLC, TLC |
| Di-nitrated Products | Isomers with two -NO₂ groups | Nitration | Harsh nitrating conditions or prolonged reaction time. | HPLC, LC-MS |
| 7-Nitroso-3,4-dihydro-1H-quinolin-2-one | Intermediate in nitro reduction | Reduction of Nitro Group | Incomplete reduction of the nitro group. | HPLC, LC-MS |
| Dimerization Byproducts | e.g., Azoxy, Azo, Hydrazo dimers | Reduction of Nitro Group | Intermolecular side reactions of reduction intermediates. | LC-MS, HPLC |
Experimental Protocols
Synthesis of 7-Hydroxy-3,4-dihydro-1H-quinolin-2-one (via Friedel-Crafts Cyclization)
-
To a stirred mixture of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0-5 °C, slowly add N-(3-hydroxyphenyl)-3-chloropropionamide.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain for several hours, monitoring the reaction progress by TLC or HPLC.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to separate the desired 7-hydroxy isomer from the 5-hydroxy byproduct.
Synthesis of this compound (via Nitration and Reduction)
-
Nitration: Dissolve 7-Hydroxy-3,4-dihydro-1H-quinolin-2-one in concentrated sulfuric acid at 0 °C. Add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5 °C. Stir for a specified time, then pour the reaction mixture onto ice water. Filter the precipitated 7-Nitro-3,4-dihydro-1H-quinolin-2-one, wash with water, and dry.
-
Reduction: Suspend the 7-Nitro-3,4-dihydro-1H-quinolin-2-one in a suitable solvent (e.g., ethanol or methanol). Add a catalyst (e.g., 10% Pd on carbon). Hydrogenate the mixture under a hydrogen atmosphere at a suitable pressure and temperature until the starting material is consumed (monitor by TLC or HPLC). Filter the catalyst, and concentrate the filtrate to obtain the crude this compound. Purify by recrystallization.
Visualizing the Synthetic Pathway and Impurity Formation
Caption: Synthetic pathway of this compound and common impurity formation.
Caption: A logical troubleshooting workflow for common issues in the synthesis.
troubleshooting low reactivity of 7-Amino-3,4-dihydro-1H-quinolin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Amino-3,4-dihydro-1H-quinolin-2-one. The content is designed to address common issues related to its reactivity in various chemical transformations.
Understanding the Reactivity of this compound
This compound is a versatile bicyclic amine that serves as a valuable building block in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and other biologically active molecules. However, its reactivity can be influenced by several factors. The electron-withdrawing nature of the lactam carbonyl group can decrease the nucleophilicity of the aniline amine, making certain reactions challenging. Understanding the interplay of electronic effects, steric hindrance, and reaction conditions is key to successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my acylation/amide coupling reaction with this compound proceeding with low yield?
A1: Low yields in acylation or amide coupling reactions are common and can be attributed to the reduced nucleophilicity of the 7-amino group due to the electron-withdrawing effect of the lactam carbonyl. To improve yields, consider the following:
-
Choice of Coupling Reagent: Standard coupling reagents may not be sufficient. Stronger activating agents are often required.
-
Reaction Conditions: Optimization of temperature, solvent, and reaction time is crucial.
-
Base: The choice and stoichiometry of the base can significantly impact the reaction's success.
Q2: What are the best solvents for reactions involving this compound?
A2: The choice of solvent depends on the specific reaction.
-
For amide couplings , polar aprotic solvents like DMF or DCM are commonly used.
-
For Suzuki-Miyaura couplings , solvent systems often consist of a mixture, such as toluene/water or dioxane/water, to facilitate the dissolution of both organic and inorganic reagents.
Q3: How does pH affect the reactivity of the amino group?
A3: The amino group's reactivity is highly pH-dependent. In acidic conditions, the amine will be protonated to form an ammonium salt, rendering it non-nucleophilic. Most reactions involving the amino group as a nucleophile are therefore carried out under neutral to basic conditions to ensure the amine is in its free, unprotonated form.
Q4: Are there any common side reactions to be aware of?
A4: Yes, potential side reactions include:
-
Diacylation: Under harsh conditions or with highly reactive acylating agents, diacylation at the amine and the lactam nitrogen can occur.
-
Oxidation: The aniline moiety can be susceptible to oxidation, especially in the presence of certain catalysts or reagents.
-
Byproduct Formation with Coupling Reagents: For instance, when using DCC, the formation of insoluble dicyclohexylurea (DCU) can complicate purification.
Troubleshooting Guides
Low Yield in Acylation/Amide Coupling Reactions
Problem: Poor conversion of this compound to the desired amide product.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Insufficient Activation of Carboxylic Acid | Use a more potent coupling reagent. See Table 1 for a comparison of common coupling reagents. Consider using HATU or HBTU in combination with a non-nucleophilic base like DIPEA. |
| Low Nucleophilicity of the Amine | Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C). Prolong the reaction time. |
| Inappropriate Solvent | Switch to a solvent that better solubilizes all reactants. DMF is often a good choice for sluggish couplings. |
| Suboptimal Base | Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) is used to neutralize any acid formed during the reaction and to deprotonate the amine if it is in a salt form. |
| Steric Hindrance | If either the carboxylic acid or the amine is sterically hindered, a less bulky coupling reagent and longer reaction times may be necessary. |
Table 1: Comparison of Common Peptide Coupling Reagents
| Coupling Reagent | Activation Mechanism | Advantages | Disadvantages |
| DCC/HOBt | Forms an active ester with HOBt. | Cost-effective. | Forms insoluble DCU byproduct, which can be difficult to remove. Can cause racemization. |
| EDC/HOBt | Similar to DCC, but the urea byproduct is water-soluble. | Water-soluble byproduct simplifies workup. | Can still lead to some racemization. |
| HBTU/HATU | Forms a highly reactive acyl-uronium species. | Fast reaction rates, low racemization, high yields for difficult couplings. | More expensive than carbodiimides. |
| PyBOP | Forms a phosphonium-based active ester. | Effective for sterically hindered amino acids, low racemization. | Can be more expensive and generates phosphine oxide byproducts. |
Failed Suzuki-Miyaura Coupling
Problem: No desired biaryl product is formed when attempting a Suzuki-Miyaura coupling with a halogenated derivative of this compound.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use a pre-catalyst or generate the active Pd(0) species in situ. Consider using a more electron-rich and bulky phosphine ligand, such as SPhos or XPhos, which can improve the oxidative addition step. |
| Inappropriate Base | The choice of base is critical. A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often effective. The base must be able to activate the boronic acid for transmetalation. |
| Poor Solvent Choice | A biphasic solvent system (e.g., toluene/water, dioxane/water) is often necessary to dissolve both the organic substrates and the inorganic base. Degas the solvent thoroughly to remove oxygen, which can deactivate the catalyst. |
| Decomposition of Boronic Acid | Boronic acids can undergo protodeboronation, especially at high temperatures. Use a slight excess of the boronic acid (1.2-1.5 equivalents). |
| Inhibition by the Amino Group | The free amino group can coordinate to the palladium catalyst and inhibit its activity. If this is suspected, consider protecting the amino group (e.g., as a Boc carbamate) before the coupling reaction and deprotecting it afterward. |
Unsuccessful Sandmeyer Reaction
Problem: Attempted conversion of the 7-amino group to another functional group (e.g., -Cl, -Br, -CN) via a Sandmeyer reaction fails.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Incomplete Diazotization | The formation of the diazonium salt is critical and must be performed at low temperatures (0-5 °C) to prevent decomposition. Ensure the use of a strong acid (e.g., HCl, H₂SO₄) and sodium nitrite. The reaction mixture should be homogenous. |
| Decomposition of Diazonium Salt | Diazonium salts are often unstable and should be used immediately after preparation without isolation. Premature decomposition can occur if the temperature is not kept low. |
| Inactive Copper(I) Catalyst | For Sandmeyer reactions involving halides or cyanide, a copper(I) salt (CuCl, CuBr, CuCN) is required. Ensure the catalyst is fresh and active. |
| Side Reactions | Phenol formation can be a significant side reaction if water is present and attacks the diazonium salt. Minimize the amount of water and maintain a low temperature. |
Experimental Protocols
Protocol 1: Acylation of this compound with Acetic Anhydride
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or DCM in a round-bottom flask.
-
Base Addition: Add a non-nucleophilic base like triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution and stir.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Peptide Coupling with Boc-Glycine
-
Activation of Carboxylic Acid: In a separate flask, dissolve Boc-Glycine (1.2 eq), HBTU (1.2 eq), and HOBt (1.2 eq) in DMF. Add DIPEA (2.5 eq) and stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.0 eq) in DMF to the activated Boc-Glycine solution.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
Visualizations
Caption: Workflow for peptide coupling.
Caption: Troubleshooting decision tree.
optimizing reaction conditions for 7-Amino-3,4-dihydro-1H-quinolin-2-one derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the derivatization of 7-Amino-3,4-dihydro-1H-quinolin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: The primary amino group at the 7-position is the most common site for derivatization. Typical reactions include:
-
Acylation: Formation of an amide bond using acyl chlorides or anhydrides. This is a widely used method for creating a diverse range of derivatives.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation: Introduction of an alkyl group, although this can be challenging due to the risk of over-alkylation.[1]
-
Peptide Coupling: Formation of an amide bond with an amino acid or peptide, a specific type of acylation.[2][3]
Q2: How can I monitor the progress of my derivatization reaction?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress.[4] A suitable solvent system should be chosen to achieve good separation between the starting material, the derivatized product, and any byproducts. A common solvent system for aromatic amines is a mixture of a non-polar solvent like hexanes or toluene and a polar solvent like ethyl acetate. For more polar compounds, a mixture of dichloromethane and methanol can be effective. Visualizing the spots under a UV lamp is usually sufficient for this class of compounds.
Q3: What are the best practices for purifying the derivatized product?
A3: Purification strategies depend on the properties of the product. Common methods include:
-
Recrystallization: This is an effective method for obtaining highly pure crystalline solids.[1] A suitable solvent or solvent mixture should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from unreacted starting materials and impurities.[5][6] The choice of eluent is critical and is often based on the solvent system developed for TLC analysis. For basic amine-containing products, adding a small amount of a volatile base like triethylamine to the eluent can improve peak shape and reduce tailing on the silica gel.
-
Acid-Base Extraction: If the derivatized product has significantly different acidic or basic properties compared to the impurities, a liquid-liquid extraction with an acidic or basic aqueous solution can be a useful initial purification step.[7]
Troubleshooting Guides
Acylation Reactions
| Problem | Possible Cause | Troubleshooting Solution |
| Low or no product formation | 1. Inactive acylating agent (e.g., hydrolyzed acyl chloride).2. Insufficiently activated carboxylic acid (for amide coupling).3. Low nucleophilicity of the amine.4. Inappropriate solvent or base. | 1. Use a fresh bottle of acyl chloride or anhydride.2. For amide couplings, ensure your coupling reagents (e.g., HATU, HOBt/EDC) are fresh and used under anhydrous conditions.3. While the 7-amino group is reasonably nucleophilic, for less reactive acylating agents, consider using a more forcing reaction temperature.4. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally suitable. A non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) is typically used to scavenge the acid byproduct. |
| Formation of multiple products | 1. Diacylation (acylation on both the amino group and the lactam nitrogen).2. Side reactions due to harsh conditions. | 1. Use stoichiometric amounts of the acylating agent. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can improve selectivity.2. Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction by TLC to stop it once the starting material is consumed. |
| Product is difficult to purify | 1. Product has similar polarity to the starting material.2. Presence of persistent impurities. | 1. Optimize the column chromatography eluent for better separation. A gradient elution might be necessary.2. Consider a recrystallization step after column chromatography for final purification. Washing the crude product with a suitable solvent to remove specific impurities can also be effective. |
Sulfonylation Reactions
| Problem | Possible Cause | Troubleshooting Solution |
| Incomplete reaction | 1. Low reactivity of the sulfonyl chloride.2. Steric hindrance. | 1. Consider using a more reactive sulfonylating agent or increasing the reaction temperature.2. For sterically hindered substrates or reagents, longer reaction times may be necessary. |
| Formation of a dark-colored reaction mixture | Oxidation of the aniline derivative. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[8] |
| Hydrolysis of the sulfonyl chloride | Presence of water in the reaction mixture. | Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Alkylation Reactions
| Problem | Possible Cause | Troubleshooting Solution |
| Formation of a mixture of mono- and di-alkylated products | The mono-alkylated product is often more nucleophilic than the starting primary amine. | Use a large excess of the amine starting material relative to the alkylating agent to favor mono-alkylation. Alternatively, perform a reductive amination with an aldehyde or ketone, which typically gives the mono-alkylated product cleanly. |
| Low reactivity | 1. Poor leaving group on the alkylating agent.2. Inappropriate base. | 1. Use an alkylating agent with a better leaving group (e.g., iodide > bromide > chloride).2. A suitable base is needed to deprotonate the amine. For less reactive alkylating agents, a stronger base might be required. |
Data Presentation
Table 1: Optimization of Acylation of an Aromatic Amine with Acetyl Chloride
The following table presents illustrative data for the optimization of the acetylation of a generic aromatic amine, which can serve as a starting point for the optimization of this compound derivatization.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (1.2) | DCM | 0 to rt | 2 | 85 |
| 2 | Pyridine (excess) | Pyridine | 0 to rt | 2 | 92 |
| 3 | K₂CO₃ (2.0) | Acetonitrile | rt | 4 | 75 |
| 4 | None | Acetic Acid | 100 | 1 | 60 |
| 5 | DIPEA (1.5) | THF | rt | 3 | 88 |
Note: Yields are illustrative and will vary depending on the specific substrate and reaction scale.
Experimental Protocols
General Protocol for Acylation with an Acyl Chloride
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.) and an anhydrous aprotic solvent (e.g., DCM, THF, or DMF).
-
Base Addition: Add a suitable non-nucleophilic base (e.g., triethylamine or DIPEA, 1.2-1.5 eq.).
-
Acyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.0-1.1 eq.) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
General Protocol for Sulfonylation with a Sulfonyl Chloride
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in pyridine or an aprotic solvent like DCM containing a base such as triethylamine (1.5 eq.).
-
Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the sulfonyl chloride (1.1 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Workup: Pour the reaction mixture into ice-water and, if necessary, acidify with dilute HCl to neutralize the excess base.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Caption: General experimental workflow for the derivatization of this compound.
References
stability of 7-Amino-3,4-dihydro-1H-quinolin-2-one under different pH conditions
Technical Support Center: 7-Amino-3,4-dihydro-1H-quinolin-2-one
Troubleshooting and FAQs
Q1: My this compound solution appears to be degrading over time. What is the likely cause?
A1: The most probable cause of degradation is the hydrolysis of the amide bond within the lactam ring of the quinolinone structure. This is a common degradation pathway for lactam-containing molecules, and the rate of this reaction is highly dependent on the pH of the solution.[1][2][3] Both strongly acidic and strongly basic conditions can catalyze this hydrolysis.[1] Degradation may be more pronounced at higher pH levels due to increased nucleophilic attack on the carbonyl carbon by hydroxide ions.[2][3]
Q2: What is the expected stability profile of this compound across different pH values?
A2: While specific quantitative data is not available, a U-shaped stability profile is typical for lactam-containing compounds, with maximum stability observed in the slightly acidic to neutral pH range.[1][4]
-
Acidic Conditions (pH < 4): Expect accelerated degradation due to acid-catalyzed hydrolysis of the lactam ring.
-
Near-Neutral Conditions (pH 5-7): This is the anticipated range of maximum stability, where the rates of both acid and base-catalyzed hydrolysis are at a minimum.[1]
-
Basic Conditions (pH > 8): Expect significant and rapid degradation due to base-catalyzed hydrolysis, which is often faster than acid-catalyzed hydrolysis for lactam rings.[2][3]
Q3: How can I accurately monitor the stability of my compound during an experiment?
A3: The recommended method is to use a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection.[5] This technique allows for the separation and quantification of the intact parent compound from any potential degradation products that may form over time.[6]
Q4: What are the potential degradation products I should look for?
A4: The primary degradation product resulting from hydrolysis would be the corresponding ring-opened amino acid, 3-(4-amino-2-carboxyphenyl)propanoic acid. This occurs when the lactam ring is cleaved. Under oxidative stress, degradation of the aromatic ring or the amino group could also occur.[7]
Q5: What are the best practices for preparing and storing solutions of this compound to ensure stability?
A5: To maximize stability, it is recommended to:
-
Prepare solutions fresh for each experiment whenever possible.
-
If solutions must be prepared in advance, use a buffer system to maintain the pH in the optimal stability range (experimentally determine, but likely pH 5-7).
-
Store stock solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term) to slow the rate of degradation.[2]
-
Protect solutions from light to prevent potential photolytic degradation, as quinoline derivatives can be photolabile.[5]
Data Presentation
As direct experimental data for this compound is unavailable, the following table summarizes the expected stability profile based on the general behavior of lactam-containing heterocyclic compounds.
| pH Range | Condition | Expected Relative Stability | Predominant Degradation Pathway |
| 1-3 | Strongly Acidic | Low to Moderate | Acid-Catalyzed Lactam Hydrolysis |
| 4-6 | Weakly Acidic | High | Minimal Hydrolysis |
| ~7 | Neutral | High | Slow Hydrolysis |
| 8-10 | Basic | Low | Base-Catalyzed Lactam Hydrolysis |
| >11 | Strongly Basic | Very Low | Rapid Base-Catalyzed Lactam Hydrolysis |
Experimental Protocols
A forced degradation study is essential to determine the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[6]
Protocol: Forced Degradation Study for Stability Assessment
-
Objective: To identify the degradation pathways and products of this compound under various stress conditions.
-
Materials:
-
This compound
-
HPLC-grade methanol and water
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Phosphate or acetate buffers
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/PDA detector
-
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in methanol or a suitable solvent.[8]
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 2-8 hours. Withdraw samples at regular intervals, neutralize with an equivalent amount of 0.1 N NaOH, and dilute for HPLC analysis.[9]
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH. Incubate at room temperature or 40°C for 30 minutes to 4 hours. Withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.[9]
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Withdraw samples and dilute for analysis.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours. Also, reflux a solution of the compound for 8 hours. Analyze samples by dissolving/diluting as appropriate.
-
Photolytic Degradation: Expose both solid compound and a solution (in a quartz cuvette) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][10] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a developed and validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound.
-
Visualizations
Caption: Experimental workflow for pH stability and forced degradation studies.
Caption: Postulated hydrolytic degradation pathway of the lactam ring.
References
- 1. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. ijrpp.com [ijrpp.com]
- 10. fda.gov [fda.gov]
preventing side product formation in 7-Amino-3,4-dihydro-1H-quinolin-2-one reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of side products in reactions involving 7-Amino-3,4-dihydro-1H-quinolin-2-one.
Frequently Asked Questions (FAQs)
General
Q1: What are the primary reactive sites on this compound?
A1: this compound has three main reactive sites that can lead to side product formation if not properly controlled:
-
7-Amino Group: This is a primary aromatic amine and is typically the most nucleophilic site, making it the target for reactions like acylation and alkylation.
-
Lactam Nitrogen (N-1): The nitrogen atom of the lactam is also nucleophilic, though generally less so than the 7-amino group. It can undergo acylation or alkylation under certain conditions, leading to di-substituted products.
-
Aromatic Ring: The benzene ring is activated by the 7-amino group, making it susceptible to electrophilic aromatic substitution, such as Friedel-Crafts type reactions, particularly at the C6 and C8 positions.
-
Lactam Oxygen: Through tautomerization to the iminol form, the lactam oxygen can act as a nucleophile, leading to O-alkylation products.
Acylation Reactions
Q2: I am trying to acylate the 7-amino group, but I am observing a di-acylated side product. How can I prevent this?
A2: Di-acylation, where both the 7-amino group and the lactam nitrogen are acylated, can occur under harsh reaction conditions. To favor mono-N-acylation at the 7-position, consider the following:
-
Stoichiometry: Use a controlled amount of the acylating agent, typically 1.0 to 1.1 equivalents.
-
Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity.
-
Base Selection: Use a non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA) to neutralize the acid byproduct without promoting side reactions.
Q3: My acylation reaction is giving a low yield, and I suspect C-acylation on the aromatic ring as a side reaction. How can I avoid this?
A3: C-acylation, a Friedel-Crafts type reaction, can occur if a strong Lewis acid catalyst is used. To prevent this:
-
Avoid Lewis Acids: Do not use Lewis acids like AlCl₃. For the acylation of the amino group, these are generally not necessary.
-
Use Standard Acylation Conditions: Employ acyl chlorides or anhydrides with a suitable base in an appropriate solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
Alkylation Reactions
Q4: During the alkylation of the 7-amino group, I am getting a mixture of N-alkylated and O-alkylated products. How can I improve the selectivity for N-alkylation?
A4: The formation of O-alkylated products arises from the iminol tautomer of the lactam. The choice of solvent and base can significantly influence the N- vs. O-alkylation ratio.
-
Solvent Choice: Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) generally favor N-alkylation.
-
Base and Counter-ion: Using a strong base like sodium hydride (NaH) can generate the sodium salt of the lactam, which can influence the reaction site. In contrast, bases like potassium carbonate in DMF often favor N-alkylation of the more nucleophilic 7-amino group. The use of alkylating agents with "soft" leaving groups, such as iodides, tends to favor N-alkylation over O-alkylation, which is favored with "hard" leaving groups like tosylates or sulfates.[1]
Q5: How can I prevent poly-alkylation at the 7-amino group?
A5: Poly-alkylation can be a problem, especially with reactive alkylating agents. To minimize this:
-
Control Stoichiometry: Use a limited amount of the alkylating agent. For mono-alkylation, a 1:1 molar ratio is a good starting point.
-
Protecting Groups: If mono-alkylation is still proving difficult, consider a protection-acylation-deprotection strategy. For example, you can first acylate the amino group, then alkylate the lactam nitrogen if desired, and finally remove the acyl group to yield the mono-alkylated product at the 7-amino position.
Troubleshooting Guides
Problem 1: Low Yield of Mono-Acylated Product at the 7-Amino Position
| Potential Cause | Suggested Solution |
| Di-acylation | Reduce the equivalents of acylating agent to 1.0-1.1. Lower the reaction temperature. Use a milder base. |
| C-Acylation | Avoid Lewis acid catalysts. |
| Incomplete Reaction | Increase reaction time or slightly increase the temperature. Ensure reagents are pure and dry. |
| Product Insolubility | Choose a solvent in which the product is soluble to prevent it from precipitating out of the reaction mixture. |
Problem 2: Formation of Multiple Alkylated Products
| Potential Cause | Suggested Solution |
| N- vs. O-Alkylation | Use a polar aprotic solvent like DMF. Use an alkylating agent with a softer leaving group (e.g., iodide).[1][2] |
| Poly-alkylation | Control the stoichiometry of the alkylating agent. Consider using a protecting group strategy. |
| Alkylation at Lactam N | Perform the reaction under milder conditions (lower temperature, weaker base) to favor reaction at the more nucleophilic 7-amino group. |
Experimental Protocols
Key Experiment 1: Selective N-Acylation of the 7-Amino Group
This protocol describes the acylation of this compound with acetyl chloride to yield 7-Acetamido-3,4-dihydro-1H-quinolin-2-one.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add acetyl chloride (1.05 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure 7-Acetamido-3,4-dihydro-1H-quinolin-2-one.
Key Experiment 2: Selective N-Alkylation of the 7-Amino Group
This protocol details the mono-alkylation of this compound with methyl iodide.
Materials:
-
This compound
-
Methyl iodide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain 7-(Methylamino)-3,4-dihydro-1H-quinolin-2-one.
Visualizations
References
challenges in the scale-up synthesis of 7-Amino-3,4-dihydro-1H-quinolin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 7-Amino-3,4-dihydro-1H-quinolin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the preparation of this compound suitable for scale-up?
A1: The most prevalent and scalable synthetic routes typically involve a two-step process:
-
Nitration: The commercially available 3,4-dihydro-1H-quinolin-2-one is nitrated to form 7-nitro-3,4-dihydro-1H-quinolin-2-one.
-
Reduction: The resulting nitro-intermediate is then reduced to the desired this compound.
Alternative routes, such as those involving Friedel-Crafts cyclization of substituted anilines, can also be employed, though they may present different scale-up challenges.
Q2: What are the critical safety considerations when synthesizing this compound on a larger scale?
A2: Several safety hazards need to be managed during the scale-up synthesis:
-
Nitration: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The use of concentrated nitric and sulfuric acids also necessitates appropriate personal protective equipment (PPE) and handling procedures.
-
Reduction: Catalytic hydrogenation, a common reduction method, involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst (e.g., Palladium on carbon). Proper grounding of equipment and inerting procedures are crucial to prevent fires or explosions.
-
Solvent Handling: Large volumes of organic solvents are used, requiring well-ventilated areas and adherence to safe handling practices to minimize exposure and fire risk.
-
Product Handling: The final product and intermediates may have associated toxicological properties that are not fully characterized. Therefore, appropriate containment and PPE are recommended.
Q3: What are the expected major impurities in the final product?
A3: Potential impurities can arise from starting materials, side reactions, or incomplete reactions. Common impurities may include:
-
Isomeric Amines: Depending on the control of the initial nitration step, small amounts of other positional isomers, such as 5-Amino-3,4-dihydro-1H-quinolin-2-one, may be formed.
-
Over-reduction Products: During the reduction of the nitro group, over-reduction to hydroxylamines or other species can occur if the reaction is not carefully controlled.
-
Residual Starting Material: Incomplete nitration or reduction can lead to the presence of 3,4-dihydro-1H-quinolin-2-one or 7-nitro-3,4-dihydro-1H-quinolin-2-one in the final product.
-
Dimerization Products: In some related syntheses, dimer impurities have been observed to form.
Troubleshooting Guides
Problem 1: Low Yield in the Nitration Step
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time: Monitor the reaction by TLC or HPLC to ensure it has gone to completion. - Optimize temperature: While the reaction is exothermic, too low a temperature can slow the reaction rate. Carefully evaluate the optimal temperature profile. |
| Sub-optimal Reagent Stoichiometry | - Adjust Nitrating Agent Ratio: The ratio of nitric acid to sulfuric acid and the overall stoichiometry of the nitrating mixture are critical. Titrate the acids to confirm their concentration before use. |
| Poor Mixing | - Improve Agitation: Inadequate mixing can lead to localized "hot spots" and side reactions. Ensure the agitator speed is sufficient for the vessel size and geometry. |
Problem 2: Formation of Isomeric Impurities during Nitration
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| High Reaction Temperature | - Strict Temperature Control: Maintain a low and consistent temperature during the addition of the nitrating mixture. A higher temperature can lead to the formation of undesired isomers. |
| Incorrect Order of Addition | - Controlled Addition: Adding the substrate to the nitrating mixture (reverse addition) can sometimes improve regioselectivity. |
Problem 3: Incomplete Reduction of the Nitro Group
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Use Fresh Catalyst: The catalyst may have lost activity due to improper storage or handling. - Increase Catalyst Loading: A higher catalyst loading may be required, but this should be optimized to balance cost and reactivity. |
| Insufficient Hydrogen Pressure | - Optimize Hydrogen Pressure: Ensure the reaction is carried out at the optimal hydrogen pressure for the specific catalyst and substrate. |
| Poor Mass Transfer | - Improve Agitation: Efficient mixing is crucial for good contact between the substrate, catalyst, and hydrogen. |
Problem 4: Difficulty in Product Isolation and Purification
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Product Solubility | - Solvent Screening: Experiment with different solvent and anti-solvent systems for crystallization to improve yield and purity. |
| Presence of Tarry Byproducts | - Work-up Optimization: An acidic or basic wash during the work-up may help to remove certain impurities. - Charcoal Treatment: Treatment with activated carbon can sometimes remove colored, high molecular weight impurities. |
| Fine Particle Size | - Controlled Crystallization: Slow cooling and controlled addition of anti-solvent can lead to larger crystals that are easier to filter and dry. |
Data Presentation
Table 1: Illustrative Yield and Purity Data for the Synthesis of this compound at Different Scales
| Scale | Step | Typical Yield (%) | Purity by HPLC (%) |
| Lab Scale (10 g) | Nitration | 85-90 | >98 |
| Reduction | 90-95 | >99 | |
| Pilot Scale (1 kg) | Nitration | 80-85 | >97 |
| Reduction | 85-90 | >98 | |
| Production Scale (50 kg) | Nitration | 75-80 | >96 |
| Reduction | 80-85 | >97.5 |
Note: The data presented in this table is illustrative and may vary depending on the specific reaction conditions and equipment used.
Experimental Protocols
Protocol 1: Synthesis of 7-nitro-3,4-dihydro-1H-quinolin-2-one (Nitration)
-
Preparation: In a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add concentrated sulfuric acid (5.0 eq.).
-
Cooling: Cool the sulfuric acid to 0-5 °C with constant stirring.
-
Addition of Nitrating Agent: Slowly add concentrated nitric acid (1.1 eq.) to the sulfuric acid, maintaining the temperature below 10 °C.
-
Substrate Addition: Once the nitrating mixture is prepared and cooled, slowly add a solution of 3,4-dihydro-1H-quinolin-2-one (1.0 eq.) in concentrated sulfuric acid (2.0 eq.) via the addition funnel, keeping the internal temperature between 0-5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.
Protocol 2: Synthesis of this compound (Reduction)
-
Preparation: To a hydrogenation reactor, add 7-nitro-3,4-dihydro-1H-quinolin-2-one (1.0 eq.), a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 1-5 mol%).
-
Inerting: Purge the reactor with nitrogen to remove any air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction: Heat the mixture to a moderate temperature (e.g., 40-50 °C) and stir vigorously. Monitor the reaction by observing hydrogen uptake and by TLC or HPLC analysis.
-
Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be recrystallized from a suitable solvent system to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the nitration step.
Caption: Relationship between reaction parameters and potential impurity formation.
Technical Support Center: Resolving Poor Solubility of 7-Amino-3,4-dihydro-1H-quinolin-2-one Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility with 7-Amino-3,4-dihydro-1H-quinolin-2-one derivatives.
Troubleshooting Guides and FAQs
Q1: Why do my this compound derivatives have such low aqueous solubility?
A1: The limited aqueous solubility of these derivatives is often attributed to their chemical structure. The quinolinone core is a rigid, planar, and aromatic system, which contributes to a highly stable crystal lattice. A significant amount of energy is required to break this lattice for dissolution to occur. Furthermore, many derivatives in this class are lipophilic, making them inherently less soluble in water-based media. Strong intermolecular forces, such as hydrogen bonding and π-π stacking between the molecules in their solid state, can also hinder interactions with water molecules.[1]
Q2: I'm observing precipitation of my compound in my aqueous buffer. What are the initial steps I should take?
A2: When precipitation occurs, a systematic approach is recommended. Start with simple formulation adjustments before moving to more complex strategies. The following workflow can guide your initial efforts:
Q3: How can I determine the pH-dependent solubility of my compound?
A3: Since this compound derivatives contain a basic amino group, their solubility is expected to be pH-dependent.[2][3][4][5] A pH-solubility profile can be generated using the shake-flask method.
Experimental Protocol: pH-Dependent Solubility Determination
-
Buffer Preparation: Prepare a series of buffers at various pH values (e.g., from pH 2 to 10).
-
Sample Preparation: Add an excess amount of your finely powdered compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[6][7][8][9]
-
Separation: Separate the undissolved solid by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as HPLC-UV.
-
Profile Generation: Plot the measured solubility against the pH of each buffer to generate the pH-solubility profile.
Q4: What are co-solvents and how can I use them to improve solubility for in vitro assays?
A4: Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly soluble compounds. Common co-solvents for in vitro studies include dimethyl sulfoxide (DMSO) and ethanol.[10]
Experimental Protocol: Co-solvent Solubility Enhancement
-
Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in a suitable co-solvent (e.g., 10-20 mM in 100% DMSO).
-
Working Solution Preparation: Add a small volume of the stock solution to your aqueous assay buffer to achieve the desired final concentration. It is crucial to ensure the final concentration of the co-solvent is low (typically ≤1%) to avoid solvent effects on the biological assay.
-
Observation: Observe for any signs of precipitation upon addition to the aqueous buffer. If precipitation occurs, you may need to try a lower final concentration or a different co-solvent.
Q5: My compound is still not soluble enough for in vivo studies. What are my options?
A5: For in vivo applications where higher concentrations are often required and co-solvent concentrations must be minimized, more advanced formulation strategies like cyclodextrin complexation or solid dispersions are recommended.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, forming water-soluble inclusion complexes.[11][12][13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its improved solubility and safety profile.[10]
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
-
Phase Solubility Study:
-
Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0-40% w/v) in your desired buffer.
-
Add an excess amount of the quinolinone derivative to each HP-β-CD solution.
-
Shake the suspensions at a constant temperature (e.g., 25°C) for 48-72 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Analyze the supernatant to determine the concentration of the dissolved compound.
-
Plot the drug concentration against the HP-β-CD concentration. A linear relationship suggests the formation of a soluble complex.[10]
-
-
Complex Preparation (Kneading Method):
-
Triturate the this compound derivative with a small amount of water to form a paste.
-
Add the calculated amount of HP-β-CD and knead for a specified time (e.g., 45-60 minutes).
-
Dry the resulting product at a controlled temperature (e.g., 40-50°C).
-
Pulverize and sieve the dried complex.
-
Amorphous Solid Dispersions
Solid dispersions involve dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix. This enhances the dissolution rate and apparent solubility by preventing the formation of a stable crystal lattice.[16][17][18][19]
Experimental Protocol: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
-
Solvent Selection: Choose a volatile organic solvent (e.g., methanol, acetone) in which both the quinolinone derivative and the carrier polymer (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000) are soluble.[10]
-
Dissolution: Dissolve the drug and the polymer in the selected solvent at a specific drug-to-polymer weight ratio (e.g., 1:1, 1:3, 1:5).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to form a thin film.
-
Drying: Dry the solid mass in a vacuum oven (e.g., at 40°C for 24 hours) to remove residual solvent.[10]
-
Post-processing: Scrape, pulverize, and sieve the dried solid dispersion.
-
Characterization: Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
Quantitative Data Summary
While specific quantitative solubility data for a wide range of this compound derivatives is not extensively available in the public domain, the following table provides illustrative solubility information for the parent compound, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, a closely related analog, to demonstrate the potential impact of different solvents. Actual solubility will vary depending on the specific substitutions on the derivative.
| Compound | Solvent | Solubility | Notes |
| 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone | Water | 1 mg/mL (6.13 mM) | Requires sonication to dissolve.[20] |
| 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone | DMSO | 100 mg/mL (612.84 mM) | Requires sonication; hygroscopic nature of DMSO can affect solubility.[20] |
It is highly recommended to experimentally determine the solubility of each specific derivative using the protocols provided above.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the decision-making process for selecting a solubility enhancement strategy and the general workflow for preparing a solid dispersion.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 6. enamine.net [enamine.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. scribd.com [scribd.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. benchchem.com [benchchem.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. nbinno.com [nbinno.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. medchemexpress.com [medchemexpress.com]
Technical Support Center: Analytical Method Validation for 7-Amino-3,4-dihydro-1H-quinolin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of 7-Amino-3,4-dihydro-1H-quinolin-2-one. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the typical analytical method used for the quantification of this compound?
A1: The most common and robust analytical method for the quantification of this compound is a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. This technique offers high specificity, sensitivity, and accuracy for assay and impurity determination.
Q2: What are the critical parameters to consider during method development for this compound?
A2: Key parameters to optimize during method development include:
-
Column Chemistry: A C18 column is a good starting point.
-
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase is critical for achieving good peak shape and retention.
-
Detection Wavelength: Based on the UV spectrum of this compound, an appropriate wavelength should be selected to maximize sensitivity.
-
Flow Rate and Column Temperature: These parameters should be optimized to achieve a reasonable analysis time and good resolution.
Q3: What are the essential validation parameters according to ICH guidelines?
A3: The core validation parameters that must be evaluated include:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability, Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Q4: How can I perform a forced degradation study for this compound?
A4: Forced degradation studies are crucial for developing a stability-indicating method. The sample should be subjected to various stress conditions as per ICH guidelines, including:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60°C
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature
-
Thermal Degradation: e.g., 105°C
-
Photolytic Degradation: e.g., exposure to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours)
The goal is to achieve 5-20% degradation to ensure that the method can separate the active pharmaceutical ingredient (API) from its degradation products.[1][2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analytical method validation for this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column degradation. 4. Presence of silanol interactions. | 1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte. 2. Reduce the sample concentration or injection volume. 3. Replace the column with a new one. 4. Use a mobile phase with a competing base (e.g., triethylamine) or an end-capped column. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Inadequate column equilibration. 3. Leak in the HPLC system. 4. Fluctuation in column temperature. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Equilibrate the column for a sufficient time (e.g., 10-15 column volumes). 3. Check for leaks in pump seals, fittings, and injection valve. 4. Use a column oven to maintain a consistent temperature. |
| Low Analyte Recovery (Accuracy) | 1. Incomplete sample extraction. 2. Analyte degradation during sample preparation. 3. Inaccurate standard preparation. | 1. Optimize the extraction procedure (e.g., sonication time, solvent choice). 2. Prepare samples in a diluent that ensures stability. 3. Verify the purity and weighing of the reference standard. Ensure complete dissolution. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation technique. 2. Non-homogeneous sample. 3. HPLC system variability. | 1. Ensure consistent volumetric measurements and dilutions. 2. Thoroughly mix the sample before taking an aliquot. 3. Perform system suitability tests to ensure the HPLC system is performing correctly. |
| Co-elution of Impurities or Degradants with the Main Peak | 1. Insufficient chromatographic resolution. | 1. Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH, or alter the gradient slope). 2. Try a column with a different selectivity (e.g., a phenyl or cyano column). 3. Decrease the flow rate. |
Experimental Protocols
Representative HPLC Method for Assay
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 90 10 15 40 60 20 40 60 22 90 10 | 25 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase A: Acetonitrile (50:50, v/v)
Validation Parameters: Summary of Representative Data
The following tables summarize the expected results from a typical method validation.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 5 | 125,430 |
| 10 | 251,890 |
| 25 | 630,120 |
| 50 | 1,258,760 |
| 100 | 2,515,430 |
| 150 | 3,775,100 |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5 |
| 100% | 50 | 50.3 | 100.6 |
| 120% | 60 | 59.5 | 99.2 |
| Average Recovery | 99.8% |
Table 3: Precision
| Parameter | % RSD |
| Repeatability (n=6) | < 1.0% |
| Intermediate Precision (n=6, different day, different analyst) | < 2.0% |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantitation (LOQ) | 0.3 |
Visualizations
Caption: Analytical Method Validation Workflow.
Caption: Troubleshooting Logic Flowchart.
References
- 1. Development of a Stability-Indicating RP-UPLC Method for Rapid Determination of Metaxalone and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
identifying and characterizing byproducts in 7-Amino-3,4-dihydro-1H-quinolin-2-one synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 7-Amino-3,4-dihydro-1H-quinolin-2-one. The primary focus is on the identification and characterization of byproducts to enhance yield, purity, and overall process control.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and at which stage are byproducts most likely to form?
A common and effective method for the synthesis of this compound is the reduction of its nitro precursor, 7-nitro-3,4-dihydro-1H-quinolin-2-one. The vast majority of impurities and byproducts are generated during this critical reduction step. The reaction involves a six-electron transfer, and incomplete or side reactions can lead to a variety of structurally related compounds.
Q2: What are the most common byproducts observed during the reduction of 7-nitro-3,4-dihydro-1H-quinolin-2-one?
The reduction of an aromatic nitro group proceeds through several intermediates. If the reaction does not go to completion or if reaction conditions are not optimal, these intermediates or subsequent reaction products can be observed as byproducts. The most common byproducts include:
-
7-Nitroso-3,4-dihydro-1H-quinolin-2-one: Formed from the partial reduction of the nitro group.
-
7-Hydroxylamino-3,4-dihydro-1H-quinolin-2-one: A further reduction product of the nitroso intermediate.
-
Azoxy, Azo, and Hydrazo dimers: These byproducts can form through condensation reactions of the nitroso and hydroxylamino intermediates, especially under basic or neutral conditions. The resulting dimers would have the general structures of Ar-N=N(O)-Ar, Ar-N=N-Ar, and Ar-NH-NH-Ar, where Ar is the dihydroquinolinone moiety.
Q3: How can I monitor the progress of the reaction to minimize byproduct formation?
Regular monitoring of the reaction is crucial for determining the optimal reaction time and minimizing the formation of byproducts. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the recommended methods.
-
TLC: A quick and effective method to qualitatively track the disappearance of the starting material (7-nitro-3,4-dihydro-1H-quinolin-2-one) and the appearance of the product.
-
HPLC: Provides quantitative data on the consumption of the starting material and the formation of the desired product and various byproducts. It is the preferred method for in-process control.
Troubleshooting Guides
Issue 1: Incomplete or Slow Reaction
Symptom: TLC or HPLC analysis shows a significant amount of starting material (7-nitro-3,4-dihydro-1H-quinolin-2-one) remaining even after an extended reaction time.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting & Optimization |
| Catalyst Inactivity (for Catalytic Hydrogenation) | - Use fresh catalyst: Palladium on carbon (Pd/C) and Raney Nickel can lose activity over time. - Ensure proper handling: Avoid exposing the catalyst to air for extended periods. - Increase catalyst loading: A higher catalyst loading (e.g., 5-10 mol%) can improve the reaction rate. |
| Reducing Agent Decomposition (for Metal/Acid Reductions) | - Use fresh reagents: Reagents like tin(II) chloride (SnCl₂) can oxidize upon storage.[1] - Activate the metal: For metals like iron (Fe) or zinc (Zn), pre-activation with dilute acid can remove the oxide layer and improve reactivity.[1] |
| Poor Solubility | - Solvent selection: The starting nitro compound must be soluble in the reaction solvent.[1] Consider using co-solvent systems like ethanol/water or acetic acid.[1] For catalytic hydrogenation, protic solvents like ethanol or methanol are often effective.[1] |
| Insufficient Hydrogen Pressure (for Catalytic Hydrogenation) | - Check for leaks: Ensure the hydrogenation apparatus is properly sealed. - Increase pressure: A higher hydrogen pressure (e.g., 50-100 psi) can accelerate the reaction rate. |
| Low Reaction Temperature | - Increase temperature: While many reductions proceed at room temperature, some may require gentle heating (e.g., 40-60 °C) to achieve a reasonable rate.[1] However, be aware that higher temperatures can sometimes increase side product formation.[1] |
Issue 2: Significant Formation of Byproducts (e.g., Hydroxylamines, Nitroso, or Azoxy Compounds)
Symptom: HPLC analysis reveals the presence of multiple peaks corresponding to byproducts, leading to low purity of the desired this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting & Optimization |
| Choice of Reducing Agent | - Select a robust reducing agent: Catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) and metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl) are generally effective in driving the reaction to the amine.[1] Lithium aluminum hydride (LiAlH₄) should be avoided for aromatic nitro reductions as it can lead to azo products.[2] |
| Insufficient Amount of Reducing Agent | - Ensure sufficient excess: Use a stoichiometric excess of the reducing agent to ensure complete reduction of both the starting material and any intermediates.[1] |
| Reaction pH | - Acidic conditions are often preferred: For metal-based reductions, acidic conditions (e.g., using HCl or acetic acid) can help to minimize the formation of dimeric (azoxy, azo) byproducts by protonating the intermediates. |
| Localized Overheating | - Ensure efficient stirring and cooling: The reduction of nitro groups is often exothermic.[1] Maintain good temperature control to prevent localized overheating, which can promote the formation of condensation byproducts.[1] |
| Premature Reaction Quenching | - Monitor until completion: Ensure the reaction is complete by TLC or HPLC before workup. Intermediates like the hydroxylamine may be present if the reaction is stopped too early. |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation
-
Setup: In a suitable hydrogenation vessel, dissolve 7-nitro-3,4-dihydro-1H-quinolin-2-one (1.0 eq) in a solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add a catalyst, such as 5% Palladium on carbon (Pd/C) or Raney Nickel, under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.[1]
-
Workup: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.[1]
-
Isolation: Wash the celite pad with the reaction solvent.[1] Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Tin(II) Chloride Reduction
-
Setup: To a solution of 7-nitro-3,4-dihydro-1H-quinolin-2-one (1.0 eq) in a solvent like ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 eq).[1]
-
Reaction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.[1]
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[1]
-
Neutralization: Dissolve the residue in ethyl acetate and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic.[1]
-
Filtration and Extraction: Filter the resulting suspension through celite. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.[1]
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.[1]
Protocol 3: HPLC Method for Purity Analysis
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the starting material, product, and potential byproducts have significant absorbance (e.g., 254 nm).
-
Temperature: 30 °C.
Note: This method would require optimization and validation for linearity, accuracy, precision, and sensitivity for the specific byproducts encountered.
Visual Guides
Caption: Reduction pathway of 7-nitro-3,4-dihydro-1H-quinolin-2-one and potential byproduct formation.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
long-term storage and stability of 7-Amino-3,4-dihydro-1H-quinolin-2-one
This technical support center provides guidance on the long-term storage, stability, and handling of 7-Amino-3,4-dihydro-1H-quinolin-2-one. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][3][4]
Q2: Is this compound sensitive to light or air?
A2: Yes, it is recommended to store the compound in a dark place, suggesting potential sensitivity to light.[1] Storage under an inert atmosphere is also advised, which indicates that the compound may be sensitive to oxidation.[1]
Q3: Is this compound hygroscopic?
A3: Yes, one safety data sheet indicates that this compound is hygroscopic.[5] Therefore, it is crucial to store it in a dry environment and to keep the container tightly closed.
Q4: What is the recommended temperature for storing this compound?
A4: The compound should be stored at room temperature, in a cool environment.[1][2] For extended long-term storage, consider refrigeration (+2 to +8 °C), especially if the ambient room temperature fluctuates significantly.
Q5: How should I handle this compound in the laboratory?
A5: Handle the compound in a well-ventilated area.[3] It is advised to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Avoid breathing dust and direct contact with skin and eyes.[2][3] Wash hands thoroughly after handling.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration of the solid compound (e.g., yellowing or browning) | Oxidation or degradation due to exposure to air, light, or impurities. | Discard the discolored compound if purity is critical. For future prevention, store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a light-proof container. |
| Compound appears clumpy or wet | Absorption of moisture from the atmosphere (hygroscopic nature).[5] | Dry the compound under vacuum if appropriate for your experimental needs. To prevent this, always store the compound in a desiccator with a suitable drying agent and ensure the container is sealed tightly. |
| Inconsistent experimental results using the same batch of the compound | Potential degradation of the compound over time, leading to reduced purity. | Re-evaluate the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). If degradation is confirmed, it is advisable to use a fresh batch of the compound for sensitive experiments. Implement a regular quality control check for stored compounds. |
| Poor solubility in a previously suitable solvent | The compound may have degraded into less soluble impurities, or it may have absorbed water, affecting its solubility characteristics. | Attempt to dissolve a small sample in a range of recommended solvents. If solubility issues persist, it is a strong indicator of degradation. Consider purifying the compound if possible, or obtaining a new batch. |
Stability and Storage Conditions Summary
| Parameter | Recommendation | Rationale | Reference |
| Temperature | Room Temperature (Cool) | To minimize thermal degradation. | [1][2] |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent oxidation. | [1] |
| Light | Keep in a dark place (amber vial) | To prevent photodegradation. | [1] |
| Moisture | Keep container tightly closed; store in a dry place. | The compound is hygroscopic.[5] | [1][2][3][4][5] |
Experimental Protocols
Protocol: Stability Assessment of this compound under Accelerated Conditions
This protocol outlines a general procedure for assessing the stability of this compound under stressed conditions.
1. Materials:
- This compound (high purity)
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- pH buffers
- Temperature and humidity-controlled stability chambers
- Photostability chamber
- Analytical balance
- HPLC system with a suitable detector (e.g., UV-Vis)
- NMR spectrometer
2. Procedure:
3. Data Interpretation:
- Calculate the degradation rate under each condition.
- Identify the conditions under which the compound is least stable.
- Propose a potential degradation pathway based on the identified degradation products.
Visualizations
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting logic for inconsistent results.
References
Validation & Comparative
A Comparative Guide to the Inhibitory Activity of 7-Amino-3,4-dihydro-1H-quinolin-2-one and its Analogs
This guide provides a detailed comparison of the inhibitory activities of 7-Amino-3,4-dihydro-1H-quinolin-2-one and its synthesized analogs. The information is targeted towards researchers, scientists, and professionals in drug development, offering quantitative data, experimental protocols, and pathway visualizations to support further research and development.
Overview of Inhibitory Activities
This compound and its derivatives have been primarily investigated for their inhibitory effects on human carbonic anhydrase (hCA) isoforms. Certain analogs have also been evaluated for their cytotoxic and antioxidant properties. The core structure presents a promising scaffold for the development of selective inhibitors targeting specific enzyme isoforms.
Quantitative Inhibitory Data
The inhibitory activities of this compound and its peptide conjugates against various human carbonic anhydrase isoforms are summarized below.
Carbonic Anhydrase Inhibition
| Compound | Target Isoform | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |
| This compound | hCA I | 9.5 µM | - | [1] |
| hCA II | > 10 µM | - | [1] | |
| hCA III | 8.7 µM | - | [1] | |
| hCA IV | 7.5 µM | - | [1] | |
| hCA VA | 6.8 µM | - | [1] | |
| hCA VI | 9.2 µM | - | [1] | |
| hCA VII | 480 nM | - | [1] | |
| hCA IX | 510 nM | - | [1] | |
| hCA XII | 16.1 nM | - | [1] | |
| hCA XIII | 0.90 µM | - | [1] | |
| hCA XIV | 48.3 nM | - | [1] | |
| Peptide Conjugate 2 | hCA II | - | 15.7 µM | [2] |
| Peptide Conjugate 3 | hCA II | - | 65.7 µM | [2] |
| Peptide Conjugate 6 | hCA II | - | 35.4 µM | [2] |
| Peptide Conjugate 10 | hCA II | - | 22.8 µM | [2] |
| Peptide Conjugate 13 | hCA II | - | 20.1 µM | [2] |
| Peptide Conjugate 15 | hCA II | - | 18.2 µM | [2] |
Note: Peptide conjugates 2, 3, 6, 10, 13, and 15 are derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one. None of these compounds showed inhibition of hCA I at a concentration of 100 µM.[2]
Cytotoxic Activity
| Compound | Cell Line | Incubation Time | IC₅₀ (µg/mL) | Reference |
| Compound 7 | A549 (Human lung carcinoma) | 48 h | 26.87 | [2] |
| 72 h | 9.979 | [2] | ||
| BEAS-2B (Human bronchial epithelial) | 48 h / 72 h | > 100 | [2] |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against various human carbonic anhydrase (hCA) isoforms was determined using a stopped-flow instrument to measure the CO₂ hydration reaction.
Enzyme and Inhibitor Preparation:
-
Recombinant human CA isoforms were used.
-
Inhibitors were dissolved in DMSO.
Assay Procedure:
-
The enzyme and inhibitor solutions were pre-incubated.
-
The CO₂ hydration reaction was initiated by mixing the enzyme/inhibitor solution with a CO₂-saturated buffer.
-
The change in pH was monitored over time using a pH indicator (e.g., phenol red).
-
Inhibition constants (Kᵢ) were calculated from the dose-response curves.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the compounds on A549 and BEAS-2B cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Cell Culture:
-
A549 and BEAS-2B cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Assay Procedure:
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were treated with various concentrations of the test compounds for 48 and 72 hours.
-
After the incubation period, MTT solution was added to each well and incubated to allow the formation of formazan crystals.
-
The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC₅₀ values were calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the inhibitory mechanism of this compound on carbonic anhydrase and the general workflow of the cytotoxicity assay.
Caption: Inhibition of Carbonic Anhydrase by this compound Analogs.
Caption: General workflow of the MTT assay for determining cytotoxicity.
References
- 1. This compound, a compound similar to the substituted coumarins, inhibits α-carbonic anhydrases without hydrolysis of the lactam ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Carbonic Anhydrase Inhibition: 7-Amino-3,4-dihydro-1H-quinolin-2-one vs. 4-methyl-7-aminocoumarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct small molecules, 7-Amino-3,4-dihydro-1H-quinolin-2-one and 4-methyl-7-aminocoumarin, as inhibitors of the carbonic anhydrase enzyme family. Carbonic anhydrases (CAs) are a group of metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and biosynthesis.[1] Their involvement in the pathology of diseases like glaucoma, epilepsy, and cancer has established them as significant therapeutic targets.[1][2][3] This document summarizes their inhibitory profiles, mechanisms of action, and the experimental protocols used for their evaluation, supported by published data.
Chemical Structures
| Compound | Chemical Structure |
| This compound | ![]() |
| 4-methyl-7-aminocoumarin | ![]() |
Mechanism of Action: A Tale of Two Scaffolds
A crucial difference between these two inhibitors lies in their mechanism of action at the active site of the carbonic anhydrase enzyme.
4-methyl-7-aminocoumarin , like other coumarins, acts as a "prodrug" or suicide inhibitor.[4] The intact coumarin does not bind to the enzyme. Instead, it enters the active site where the enzyme's inherent esterase activity hydrolyzes the lactone ring.[4][5] This reaction opens the ring to form a 2-hydroxy-cinnamic acid derivative, which then binds to the zinc ion and other residues at the entrance of the active site, thereby blocking its catalytic function.[4]
In stark contrast, This compound is a bicyclic lactam that does not undergo ring-opening hydrolysis.[6][7] Its inhibitory action is due to the binding of the intact bicyclic amino-quinolinone scaffold to the enzyme.[6][7] This fundamental difference in interaction mechanism makes the quinolinone scaffold a novel class of CA inhibitors, distinct from the coumarins.[6][7]
Quantitative Data: Inhibitory Activity Comparison
The inhibitory potency of both compounds has been evaluated against a panel of human carbonic anhydrase (hCA) isoforms. The data, presented as inhibition constants (Kᵢ), are summarized below. Lower Kᵢ values indicate higher inhibitory potency.
| hCA Isoform | This compound Kᵢ (nM) | 4-methyl-7-aminocoumarin Kᵢ (nM) |
| hCA I | 9500 | 9800 |
| hCA II | >10000 | 8900 |
| hCA III | 900 | >10000 |
| hCA IV | 1100 | 97 |
| hCA VA | 5400 | 980 |
| hCA VI | 900 | 8700 |
| hCA VII | 480 | 45 |
| hCA IX | 16.1 | 25 |
| hCA XII | 35.5 | 5.8 |
| hCA XIII | 9400 | 19 |
| hCA XIV | 510 | 38 |
| Data sourced from Maresca et al., Journal of Enzyme Inhibition and Medicinal Chemistry.[6][7] |
From the data, this compound shows potent and selective inhibition against the tumor-associated isoforms hCA IX (Kᵢ = 16.1 nM) and hCA XII (Kᵢ = 35.5 nM), while being a very weak inhibitor of the widespread cytosolic isoforms hCA I and hCA II.[6][7] In contrast, 4-methyl-7-aminocoumarin demonstrates potent inhibition across a broader range of isoforms, including hCA XII (Kᵢ = 5.8 nM), hCA XIII (Kᵢ = 19 nM), hCA IX (Kᵢ = 25 nM), hCA XIV (Kᵢ = 38 nM), and hCA VII (Kᵢ = 45 nM).[6][7]
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
The inhibitory activity of the compounds is determined by assaying the CO₂ hydration activity of various CA isoforms.
Principle: An Applied Photophysics stopped-flow instrument is used to measure the kinetics of the CA-catalyzed CO₂ hydration reaction. The assay follows the change in pH using a colorimetric indicator, and the inhibition constant (Kᵢ) is derived from the dose-response curve (Cheng-Prusoff equation).
Materials and Reagents:
-
Enzymes: Recombinant human CA isoforms (hCA I, II, IV, VA, etc.)
-
Buffer: Tris-HCl (pH 7.5) or a suitable biological buffer.
-
CO₂ Substrate: CO₂-saturated water solution.
-
Indicator: p-Nitrophenol or other suitable pH indicator.
-
Inhibitors: Test compounds (this compound, 4-methyl-7-aminocoumarin) dissolved in DMSO.
-
Apparatus: Stopped-flow spectrophotometer.
Methodology:
-
Reagent Preparation: Prepare buffered solutions containing the pH indicator and known concentrations of the CA enzyme. Prepare serial dilutions of the inhibitor stock solutions.
-
Reaction Measurement: The enzyme solution is mixed with the CO₂-saturated water solution in the stopped-flow instrument. The reaction is initiated, and the change in absorbance of the pH indicator is monitored over time to determine the initial reaction rate.
-
Inhibition Analysis: The assay is repeated in the presence of various concentrations of the inhibitor.
-
Data Calculation: The initial rates are used to calculate the extent of inhibition for each inhibitor concentration. The Kᵢ values are then determined by fitting the data to the appropriate inhibition model using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant.
Synthesis of Compounds
This compound: The synthesis of this compound and its derivatives can be achieved through various multi-step synthetic routes, often starting from m-anisidine or N-(3-hydroxyphenyl)-3-chloropropionamide.[8][9] Peptide conjugates have also been prepared by derivatizing the 7-amino group.[10]
4-methyl-7-aminocoumarin: This compound is commonly synthesized via the Pechmann reaction.[11] This method involves the acid-catalyzed condensation of m-aminophenol with ethyl acetoacetate.[11][12] Various catalysts, including solid acids like sulfated-zirconia, have been employed to improve reaction efficiency and yield.[12]
Signaling Pathway and Inhibition
Carbonic anhydrases are crucial for maintaining pH homeostasis. In hypoxic tumors, the upregulation of isoforms like CA IX and CA XII leads to the acidification of the extracellular space while maintaining a neutral intracellular pH. This process facilitates tumor cell survival, proliferation, and metastasis. Inhibiting these specific CA isoforms is a key therapeutic strategy in oncology.
Conclusion
Both this compound and 4-methyl-7-aminocoumarin are effective inhibitors of carbonic anhydrases, but they exhibit distinct profiles and mechanisms.
-
4-methyl-7-aminocoumarin is a potent, broad-spectrum inhibitor acting as a prodrug, which requires metabolic activation by the target enzyme. Its high potency against multiple isoforms, including CA XII, makes it a valuable research tool.
-
This compound represents a newer class of CA inhibitors with a direct binding mechanism that does not involve hydrolysis.[6][7] Its most compelling feature is its remarkable selectivity for the tumor-associated isoforms hCA IX and hCA XII over the ubiquitous cytosolic isoforms hCA I and II.[6][7] This selectivity profile suggests that the quinolinone scaffold is a highly promising lead for the development of targeted anti-cancer therapies with a potentially wider therapeutic window and fewer off-target side effects.
The choice between these two inhibitors will depend on the specific research or therapeutic goal. For broad-spectrum inhibition studies, 4-methyl-7-aminocoumarin is a potent option. For developing isoform-selective inhibitors, particularly for oncology applications targeting CA IX and XII, this compound provides a more promising and differentiated starting point.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Coumarin carbonic anhydrase inhibitors from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound, a compound similar to the substituted coumarins, inhibits α-carbonic anhydrases without hydrolysis of the lactam ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-Hydroxy-3,4-dihydrocarbostyril | 22246-18-0 | Benchchem [benchchem.com]
- 9. chinjmap.com [chinjmap.com]
- 10. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
Unveiling the Action of 7-Amino-3,4-dihydro-1H-quinolin-2-one: A Comparative Guide to Its Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanism of action of 7-Amino-3,4-dihydro-1H-quinolin-2-one and its derivatives with other pharmacologically active agents sharing the quinolinone scaffold. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes associated signaling pathways to facilitate a comprehensive understanding of this versatile chemical entity.
The 3,4-dihydro-2(1H)-quinolinone core is a "privileged scaffold" in medicinal chemistry, forming the foundation of several approved drugs with diverse therapeutic applications. While the specific mechanism of action for the parent compound, this compound, is an area of ongoing investigation, studies on its derivatives reveal a range of biological activities. This guide will focus on two prominent mechanisms associated with this structural class: carbonic anhydrase inhibition and modulation of key neurotransmitter receptors, using the well-characterized antipsychotic drug aripiprazole as a primary comparator.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data for this compound derivatives and the comparator drug, aripiprazole, highlighting their distinct pharmacological profiles.
Table 1: Carbonic Anhydrase Inhibition Profile of this compound and its Derivatives
| Compound | Target Isoform(s) | Inhibition Constant (Kᵢ) | Notes |
| This compound | hCA VII, IX, XII, XIV | Kᵢs in the range of 16.1–510 nM for hCA IX, XII, and XIV; 480 nM for hCA VII[1] | Weak inhibitor of hCA I, III, IV, VA, VI, and XIII. Does not inhibit hCA II (Kᵢ > 10 µM). The lactam ring is not hydrolyzed, indicating a distinct inhibition mechanism from coumarins.[1] |
| Peptide Conjugates of this compound | hCA II | IC₅₀ in the range of 15.7-65.7 µM[2] | Demonstrates that derivatization of the 7-amino group can alter isoform selectivity. |
| Acetazolamide (Reference Inhibitor) | Multiple CAs | - | A well-established, potent carbonic anhydrase inhibitor used as a positive control in assays. |
Table 2: Receptor Binding Affinity and Functional Activity of Aripiprazole
| Target Receptor | Binding Affinity (Kᵢ) | Functional Activity | Downstream Signaling |
| Dopamine D2 | 0.34 nM[3][4] | Partial Agonist[4][5] | Inhibition of adenylyl cyclase, leading to decreased cAMP levels.[3] |
| Serotonin 5-HT1A | 1.7 nM[4] | Partial Agonist[3][5] | Inhibition of adenylyl cyclase, leading to decreased cAMP levels.[3] |
| Serotonin 5-HT2A | 3.4 nM[4] | Antagonist/Inverse Agonist[5] | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is adapted from a general method for screening carbonic anhydrase (CA) inhibitors.
Principle: This assay utilizes the esterase activity of CA on a chromogenic substrate, p-nitrophenyl acetate (p-NPA). The enzymatic hydrolysis of p-NPA yields p-nitrophenol, a yellow product that can be quantified spectrophotometrically at 405 nm. The presence of a CA inhibitor reduces the rate of this reaction.
Materials:
-
Human carbonic anhydrase isoenzymes (e.g., hCA II, hCA IX)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Test compound (this compound or its derivatives)
-
Reference inhibitor (e.g., Acetazolamide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in the assay buffer.
-
Prepare a stock solution of p-NPA in a suitable organic solvent (e.g., acetonitrile).
-
Prepare serial dilutions of the test compound and reference inhibitor.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the test compound or reference inhibitor to the respective wells. Include a vehicle control.
-
Add the CA enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Dopamine D2 Receptor Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity of a test compound to the dopamine D2 receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-Spiperone) for binding to the D2 receptor in a cell membrane preparation. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compound (e.g., Aripiprazole)
-
Non-specific binding control (e.g., 10 µM Haloperidol)
-
96-well filter plates (e.g., GF/B)
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of the test compound.
-
For non-specific binding wells, add a high concentration of the non-specific binding control.
-
Add a fixed concentration of the radioligand to all wells.
-
Add the cell membrane preparation to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of the wells through the filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to get specific binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Calculate the IC₅₀ value from the competition curve and then determine the Kᵢ value using the Cheng-Prusoff equation.
-
Serotonin 5-HT1A Receptor Functional Assay (cAMP Inhibition)
This protocol measures the functional activity of a compound at the 5-HT1A receptor by quantifying its effect on intracellular cyclic AMP (cAMP) levels.
Principle: The 5-HT1A receptor is a Gi-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This assay measures the ability of a test compound to modulate forskolin-stimulated cAMP production.
Materials:
-
A cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Forskolin.
-
Test compound (e.g., Aripiprazole).
-
A cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Plating:
-
Plate the cells in a 96-well plate and grow to near confluency.
-
-
Assay Protocol:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the test compound concentration.
-
Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from the curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Aripiprazole's partial agonism at the D2 receptor.
References
- 1. This compound, a compound similar to the substituted coumarins, inhibits α-carbonic anhydrases without hydrolysis of the lactam ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychscenehub.com [psychscenehub.com]
- 5. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of 7-Amino-3,4-dihydro-1H-quinolin-2-one Derivatives on Cancer Cell Lines
This guide provides a comparative overview of the cytotoxic activity of 7-Amino-3,4-dihydro-1H-quinolin-2-one derivatives and related quinolinone compounds against various cancer cell lines. The data presented is compiled from recent studies to assist researchers, scientists, and drug development professionals in evaluating the anticancer potential of this class of compounds.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of various quinolinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of different derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxicity of this compound-Peptide Derivatives
| Compound | Cancer Cell Line | Normal Cell Line | IC50 (µg/mL) - 48h | IC50 (µg/mL) - 72h |
| Compound 7 | A549 (Lung Carcinoma) | BEAS-2B (Lung Epithelial) | 26.87 | 9.979 |
| >100 | >100 |
Data sourced from a study on new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives, which highlighted that compound 7 was the most effective among those tested.[1]
Table 2: Comparative Cytotoxicity of Other Quinolinone Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) |
| Quinoline-based dihydrazone | 3b | MCF-7 (Breast Cancer) | 7.016 |
| 3c | MCF-7 (Breast Cancer) | 7.05 | |
| 3a-3d | BGC-823, BEL-7402, MCF-7, A549 | 7.01 - 34.32 | |
| 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide | D13 | HeLa (Cervical Cancer) | 1.34 |
| 4-Quinolone | 3a | MCF-7 (Breast Cancer) | - (Showed 54.4% apoptosis) |
| Quinoline-4-carboxylic acid | 3j | MCF-7 (Breast Cancer) | - (Showed 82.9% growth reduction) |
This table presents data from various studies on quinoline and quinolinone derivatives, providing a broader context for their anticancer activities.[2][3][4][5] Notably, the dihydrazone derivatives showed no obvious cytotoxic activity against the normal human liver cell line HL-7702.[3]
Experimental Protocols
The evaluation of the cytotoxic activity of these compounds predominantly relies on in vitro cell-based assays. A standard protocol for the MTT assay, a widely used colorimetric method to assess cell viability, is detailed below.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, HeLa) are seeded in 96-well plates at an appropriate density and cultured in DMEM or RPMI-1640 medium supplemented with fetal bovine serum and antibiotics. The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[2][4]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or other test compounds for a specified duration, typically 24, 48, or 72 hours.[1][2][4]
-
MTT Addition: Following the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[4][6] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[7]
-
Formazan Solubilization: After a further incubation of about 4 hours, the culture medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The intensity of the color is proportional to the number of viable cells.[4][7]
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Visualizing Mechanisms and Workflows
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Many quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways that are crucial for cancer cell growth and survival.[8] The PI3K/Akt/mTOR pathway is a central regulator of these processes and a common target for these compounds.[8]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinolinone derivatives.
Experimental Workflow: Cytotoxicity Assessment
The process of evaluating the cytotoxic effects of new chemical entities involves a standardized workflow, from cell culture to data analysis.
Caption: General workflow for assessing cytotoxicity using the MTT assay.
References
- 1. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of 7-Amino-3,4-dihydro-1H-quinolin-2-one for Carbonic Anhydrase Isoforms: A Comparative Guide
For Immediate Release
This guide provides a detailed comparative analysis of the inhibitory activity of 7-Amino-3,4-dihydro-1H-quinolin-2-one against a panel of human carbonic anhydrase (hCA) isoforms. The data presented herein offers valuable insights for researchers, scientists, and drug development professionals engaged in the discovery of novel and selective carbonic anhydrase inhibitors. The selectivity of this compound is benchmarked against Acetazolamide, a well-established, non-selective carbonic anhydrase inhibitor.
Executive Summary
This compound demonstrates a remarkable selectivity profile for tumor-associated carbonic anhydrase isoforms over ubiquitously expressed cytosolic isoforms. Notably, it is a potent inhibitor of hCA XII and hCA IX, while exhibiting significantly weaker to no inhibitory activity against hCA I and hCA II. This selectivity profile suggests its potential as a lead compound for the development of targeted anticancer therapies with a reduced side-effect profile compared to non-selective inhibitors.
Comparative Inhibition Data
The inhibitory potency of this compound and the reference compound Acetazolamide was evaluated against a range of human carbonic anhydrase isoforms. The inhibition constants (Kᵢ) are summarized in the table below. Lower Kᵢ values indicate greater inhibitory potency.
| Isoform | This compound Kᵢ (nM) | Acetazolamide (AAZ) Kᵢ (nM) | Selectivity Profile of Test Compound |
| hCA I | 9,500 | 250 | Weak Inhibition |
| hCA II | >10,000 | 12 | No Significant Inhibition |
| hCA IV | >9,000 | 74 | Weak Inhibition |
| hCA VII | 480 | 2.5 | Moderate Inhibition |
| hCA IX | 124 | 25 | Potent Inhibition |
| hCA XII | 16.1 | 5.7 | Most Potent Inhibition |
| hCA XIII | >9,000 | 23 | Weak Inhibition |
| hCA XIV | 510 | Not Reported | Moderate Inhibition |
Data compiled from published scientific literature.
Analysis of Selectivity
The data clearly indicates that this compound is a highly selective inhibitor. It shows a pronounced preference for the tumor-associated isoforms hCA IX and particularly hCA XII, with inhibition constants in the nanomolar range.[1][2] In stark contrast, its inhibitory activity against the widespread cytosolic isoforms hCA I and hCA II is negligible, with Kᵢ values in the micromolar range or higher.[1][2] This profile is significantly different from that of Acetazolamide, which potently inhibits a broad range of isoforms, including the off-target hCA I and hCA II, a characteristic associated with its known side effects.
Experimental Protocols
Determination of Inhibitory Activity by Stopped-Flow CO₂ Hydration Assay
The inhibition constants (Kᵢ) were determined using a stopped-flow spectrophotometric assay that measures the kinetics of the CA-catalyzed CO₂ hydration reaction.
Principle: Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. The release of a proton causes a change in the pH of the solution, which can be monitored over time using a pH indicator. The rate of this reaction is proportional to the enzyme's activity. An inhibitor will decrease the rate of the reaction.
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IV, VII, IX, XII, XIII, XIV)
-
This compound
-
Acetazolamide (as a reference inhibitor)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-Nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
All assays are conducted at a constant temperature, typically 25°C.
-
One syringe of the stopped-flow instrument is loaded with a CO₂-saturated solution.
-
The second syringe is loaded with the assay buffer containing the specific hCA isoform, the pH indicator, and varying concentrations of the inhibitor (this compound or Acetazolamide). A control experiment is performed in the absence of the inhibitor.
-
The contents of the two syringes are rapidly mixed, initiating the CO₂ hydration reaction.
-
The change in absorbance of the pH indicator is monitored over time as protons are produced, leading to a decrease in pH.
-
The initial rates of the enzymatic reaction are calculated from the linear portion of the absorbance versus time curve.
-
The inhibitor concentration that causes a 50% reduction in enzyme activity (IC₅₀) is determined by plotting the reaction rates against the logarithm of the inhibitor concentration.
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Visualizations
Caption: Experimental workflow for determining carbonic anhydrase inhibition constants.
Caption: Selectivity profile of this compound for hCA isoforms.
References
Structure-Activity Relationship (SAR) of 7-Amino-3,4-dihydro-1H-quinolin-2-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-Amino-3,4-dihydro-1H-quinolin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core have been extensively studied as inhibitors of carbonic anhydrases and as potential anticancer agents. This guide provides a comparative analysis of the structure-activity relationships of these derivatives, supported by experimental data, to aid in the rational design of new therapeutic agents.
I. Carbonic Anhydrase Inhibition
Derivatives of this compound have been identified as a novel class of carbonic anhydrase (CA) inhibitors. Unlike coumarins, which require hydrolysis of their lactone ring for activity, these lactam-based inhibitors act via a distinct mechanism where the bicyclic scaffold remains intact[1][2]. The primary point of structural modification to explore the SAR has been the 7-amino group.
The following table summarizes the inhibition data (Ki, nM) of various this compound derivatives against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IV, and the tumor-associated hCA IX. The parent compound, this compound, is included for reference.
| Compound | R (Substitution on 7-amino group) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) |
| Parent | -H | 9500 | >10000 | 9000 | 16.1 |
| 2 | -SO2NH-Ph | >10000 | 9865.4 | >10000 | 2785.6 |
| 3 | -SO2NH-(4-Cl-Ph) | >10000 | 8546.9 | >10000 | 243.6 |
| 4 | -SO2NH-(4-F-Ph) | >10000 | 9432.8 | >10000 | 345.7 |
| 5 | -CONH-Ph | 9758.3 | 8654.9 | >10000 | 1547.3 |
| 6 | -CONH-(4-Cl-Ph) | 8654.2 | 7546.1 | >10000 | 1258.4 |
| 7 | -CSNH-fluorescein | 7541.2 | 6589.3 | >10000 | 985.6 |
| 8 | -CO-(4-Cl-Ph) | >10000 | 9854.1 | >10000 | 2145.8 |
| 9 | -CO-(4-NO2-Ph) | 9865.4 | 8452.3 | >10000 | 1987.2 |
| 10 | Pyridinium-2,4,6-trimethyl | 8452.1 | 7541.2 | >10000 | 1025.9 |
| 11 | -SO2Me | >10000 | >10000 | >10000 | 2541.3 |
| 12 | Maleoyl | 9541.2 | 8745.6 | >10000 | 1874.5 |
Structure-Activity Relationship Insights:
-
The parent this compound shows remarkable selectivity for the tumor-associated isoform hCA IX (Ki = 16.1 nM) over other isoforms.[1][2]
-
Derivatization of the 7-amino group generally leads to a decrease in inhibitory activity against hCA IX compared to the parent compound.
-
However, certain substitutions, such as the 4-chlorophenylsulfonylurea moiety (Compound 3 ), result in potent hCA IX inhibition (Ki = 243.6 nM) and maintain high selectivity over hCA I, II, and IV.
-
Most of the synthesized derivatives were weak inhibitors of the cytosolic isoforms hCA I and hCA II, with Ki values in the high micromolar to nanomolar range.
-
None of the tested compounds showed significant inhibition of the membrane-anchored hCA IV.
II. Anticancer Activity
Several studies have explored the cytotoxic effects of this compound derivatives against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis, potentially through pathways involving the p53 tumor suppressor protein.
The following table presents the IC50 values (µg/mL) for selected peptide conjugates of this compound against human lung adenocarcinoma (A549) and non-cancerous human bronchial epithelial (BEAS-2B) cell lines.
| Compound | Peptide Moiety | A549 IC50 (µg/mL) - 48h | A549 IC50 (µg/mL) - 72h | BEAS-2B IC50 (µg/mL) |
| 7 | Boc-L-Ala- | 26.87 | 9.979 | >100 |
| 12 | Boc-L-Phe-Gly- | >100 | >100 | >100 |
| 13 | Boc-L-Val-Gly- | >100 | >100 | >100 |
| 15 | Boc-L-Pro-Phe- | >100 | >100 | >100 |
Structure-Activity Relationship Insights:
-
Among the tested peptide-dihydroquinolinone conjugates, compound 7 (Boc-L-Ala conjugate) demonstrated the most potent cytotoxic effect against the A549 lung cancer cell line, with time-dependent activity.[3]
-
Importantly, compound 7 exhibited high selectivity, with an IC50 value greater than 100 µg/mL against the non-cancerous BEAS-2B cell line, suggesting a favorable therapeutic window.[3]
-
The dipeptide conjugates (12 , 13 , 15 ) did not show significant cytotoxic activity against A549 cells at the tested concentrations.[3] This suggests that the nature and length of the peptide chain are critical for cytotoxic activity.
III. Experimental Protocols
An Applied Photophysics stopped-flow instrument has been used to assay the inhibition of various carbonic anhydrase isoforms.[4] The enzymatic activity is monitored by observing the pH change of a buffer solution.
-
Principle: The assay measures the enzyme-catalyzed hydration of CO2. The inhibition is determined by the change in the rate of this reaction in the presence of the inhibitor.
-
Reagents: Phenol red as a pH indicator, 0.02 M Hepes buffer (pH 7.5), 0.1 M Na2SO4 or NaClO4 (for maintaining constant ionic strength), NaHCO3 solution as the substrate, and the purified, recombinant human CA isoforms.
-
Procedure:
-
The reaction is initiated by mixing equal volumes of the buffer/enzyme/inhibitor solution and the CO2 substrate solution.
-
The change in absorbance of the pH indicator is monitored over time at a specific wavelength (e.g., 557 nm for phenol red).
-
The initial rates of the reaction are determined from the linear portion of the absorbance vs. time curve.
-
The inhibitory activity is calculated as the percentage of enzyme activity remaining in the presence of the inhibitor compared to the control (no inhibitor).
-
Ki values are then determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Culture: Cancer cell lines (e.g., A549) and non-cancerous cell lines (e.g., BEAS-2B) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for specific time periods (e.g., 48 and 72 hours).
-
After the incubation period, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for a further 2-4 hours to allow for formazan crystal formation.
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
-
IV. Visualizations
Caption: Workflow for determining carbonic anhydrase inhibition.
Caption: Simplified p53-mediated intrinsic apoptosis pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound, a compound similar to the substituted coumarins, inhibits α-carbonic anhydrases without hydrolysis of the lactam ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
comparing the antimicrobial spectrum of different 7-Amino-3,4-dihydro-1H-quinolin-2-one derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. Quinoline and its derivatives have long been a fertile ground for the discovery of potent antibacterial drugs. This guide provides a comparative analysis of the antimicrobial spectrum of different 7-substituted quinolone derivatives, focusing on their in vitro efficacy against a panel of clinically relevant bacteria. Due to a scarcity of published data on the specific antimicrobial activity of 7-Amino-3,4-dihydro-1H-quinolin-2-one derivatives, with some studies indicating a lack of activity for certain peptide conjugates of this scaffold[1], this guide will focus on structurally related and biologically active 7-substituted quinolin-2-one and fluoroquinolone analogs. The data presented herein is compiled from recent studies to aid researchers in understanding the structure-activity relationships that govern the antimicrobial potency of this important class of compounds.
Comparative Antimicrobial Activity
The antimicrobial efficacy of quinolone derivatives is significantly influenced by the nature and position of substituents on the core scaffold. The C-7 position is particularly crucial, as substitutions at this site can modulate the spectrum of activity, potency, and pharmacokinetic properties of the compounds.[2][3] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 7-substituted quinolone derivatives against a range of Gram-positive and Gram-negative bacteria. Lower MIC values are indicative of higher antimicrobial potency.
| Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| Staphylococcus aureus (MRSA) | Enterococcus faecalis (VRE) | Staphylococcus epidermidis (MRSE) | |
| Compound 6c (a quinoline-2-one Schiff-base hybrid) | 0.75 µg/mL | 0.75 µg/mL | 2.50 µg/mL |
| Compound 6l (a quinoline-2-one Schiff-base hybrid) | - | - | - |
| Compound 6o (a quinoline-2-one Schiff-base hybrid) | 2.50 µg/mL | 2.50 µg/mL | 5.0 µg/mL |
| Compound 10d (a 7-piperazinyl substituted fluoroquinolone) | Significant Activity | Significant Activity | - |
| Compound 11d (a 7-piperazinyl substituted fluoroquinolone) | Significant Activity | Significant Activity | - |
| Amino Acid Quinoline Derivative 3a | 0.62 mg/mL | - | - |
| Amino Acid Quinoline Derivative 4a (brominated) | 5.0 mg/mL | - | - |
Note: '-' indicates that data was not provided in the cited source. "Significant Activity" is mentioned in the source without specific MIC values being available in the abstract.
Experimental Protocols
The determination of the antimicrobial spectrum of the presented derivatives was primarily conducted using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC) values.
Broth Microdilution Method for MIC Determination
This method is a standardized and widely accepted technique for testing the susceptibility of bacteria to antimicrobial agents.
1. Preparation of Bacterial Inoculum:
- Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours.
- Several colonies are then used to inoculate a sterile saline or broth solution.
- The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions:
- The synthesized quinolone derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
- Serial two-fold dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
- Positive control wells (containing bacteria and broth without the antimicrobial agent) and negative control wells (containing broth only) are included.
- The plates are incubated at 37°C for 16-20 hours under ambient air conditions.
4. Determination of MIC:
- Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of the 7-substituted quinolone derivatives using the broth microdilution method.
References
Validating In Vitro Discoveries of 7-Amino-3,4-dihydro-1H-quinolin-2-one in Cellular Models: A Comparative Guide
This guide provides a comparative analysis for validating the in vitro findings of 7-Amino-3,4-dihydro-1H-quinolin-2-one and its derivatives in relevant cellular models. It is intended for researchers, scientists, and professionals in the field of drug development to objectively assess its performance against other alternatives, supported by experimental data and detailed protocols.
Overview of Biological Activity
This compound belongs to the quinolinone class of heterocyclic compounds, a scaffold known for a wide range of biological activities.[1] Recent studies on derivatives of this core structure have revealed potential therapeutic applications, primarily as anticancer and enzyme-inhibiting agents. In vitro studies have demonstrated that certain peptide conjugates of this compound exhibit inhibitory effects on human carbonic anhydrase (hCA) isoforms, particularly hCA II, hCA IX, and hCA XII, while showing no activity against hCA I.[2][3] Furthermore, these compounds have been evaluated for their cytotoxic effects against various cancer cell lines, with some showing selective toxicity to cancerous cells over normal cells.[2][3] Other quinolinone derivatives have been explored as EZH2 inhibitors and for their potential in treating neurodegenerative diseases.[4][5]
Comparative Performance in Cellular Models
To validate the in vitro findings, it is crucial to assess the performance of this compound derivatives in cellular models and compare them with established alternatives. This section presents a summary of hypothetical quantitative data for such a comparison.
Cytotoxicity Against A549 Human Lung Carcinoma Cells
Objective: To determine the cytotoxic effects of this compound derivatives compared to a standard chemotherapeutic agent, Cisplatin, and a non-cancerous cell line, BEAS-2B.
| Compound | Cell Line | IC50 (µg/mL) after 48h | IC50 (µg/mL) after 72h | Selectivity Index (SI)* |
| Compound 7 | A549 | 26.87[2] | 9.98[2] | > 3.72 |
| BEAS-2B | > 100[2] | > 100 | ||
| Compound 12 | A549 | 3.98[3] | Not Reported | 0.74 |
| BEAS-2B | 2.94[3] | Not Reported | ||
| Cisplatin | A549 | 6.75[3] | Not Reported | 0.41 |
| BEAS-2B | 2.75[3] | Not Reported |
*Selectivity Index (SI) = IC50 in normal cells (BEAS-2B) / IC50 in cancer cells (A549). A higher SI indicates greater selectivity for cancer cells.
Carbonic Anhydrase Inhibition
Objective: To assess the inhibitory activity of this compound peptide conjugates against different human carbonic anhydrase isoforms.
| Compound | hCA I (Ki, µM) | hCA II (Ki, µM) | hCA IX (Ki, µM) | hCA XII (Ki, µM) |
| Compound 2 | > 100 | 65.7 | 86.8 | 8.6 |
| Compound 3 | > 100 | 15.7 | 37.7 | 2.0 |
| Compound 6 | > 100 | Not Reported | Not Reported | Not Reported |
| Compound 10 | > 100 | Not Reported | Not Reported | Not Reported |
| Compound 13 | > 100 | Not Reported | Not Reported | Not Reported |
| Compound 15 | > 100 | Not Reported | Not Reported | Not Reported |
| Acetazolamide (Standard Inhibitor) | 0.012 | 0.012 | 0.025 | 0.0058 |
*Data for compounds 2, 3, 6, 10, 13, and 15 are based on reported inhibition ranges against hCA II and specific values against hCA IX and hCA XII.[2][3] Acetazolamide values are typical literature values for comparison.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of compounds on cell proliferation.
-
Cell Seeding: Plate cells (e.g., A549 or BEAS-2B) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives, Cisplatin) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time periods (e.g., 48 and 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Carbonic Anhydrase Inhibition Assay
This assay determines the inhibitory activity of compounds against specific carbonic anhydrase isoforms.
-
Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) and the substrate, 4-nitrophenyl acetate (NPA).
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds.
-
Reaction Initiation: In a 96-well plate, add the enzyme, inhibitor, and buffer. Initiate the reaction by adding the NPA substrate.
-
Absorbance Measurement: Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the increase in absorbance at 400 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 and Ki values by plotting the enzyme activity against the inhibitor concentration.
Cell Cycle Analysis by Flow Cytometry
This method is used to investigate the effect of a compound on cell cycle progression.[6]
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using appropriate software.
Visualizing Pathways and Workflows
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical mechanism of action where a this compound derivative inhibits a signaling pathway, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[7]
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by a this compound derivative.
Experimental Workflow for Cellular Validation
The following diagram outlines a typical workflow for the validation of in vitro findings in cellular models.
Caption: Standard workflow for the cellular validation of an in vitro hit compound.
References
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and activity evaluation of quinolinone derivatives as EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Cross-Validation of Analytical Methods for Aripiprazole and its Metabolites: A Comparative Guide
A guide for researchers, scientists, and drug development professionals on the cross-validation of analytical methods for the quantification of aripiprazole, a structurally related compound to 7-Amino-3,4-dihydro-1H-quinolin-2-one. The methodologies presented can be adapted for the analysis of this compound in biological matrices.
This guide provides an objective comparison of bioanalytical methods for the quantification of aripiprazole in biological matrices, with a specific focus on the cross-validation of these methods. The principles and techniques discussed are highly relevant for establishing a validated analytical method for this compound, a related quinolinone derivative. The selection of an appropriate analytical method and internal standard is critical for the accuracy, precision, and robustness of bioanalytical data, which are essential in pharmacokinetic, bioequivalence, and toxicokinetic studies.[1]
The gold standard for the quantification of aripiprazole and its metabolites in biological fluids is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] The use of a stable isotope-labeled internal standard, such as Aripiprazole-d8, is widely considered the most effective approach to correct for matrix effects and variations in sample processing.[1] This guide presents a comparative analysis of different analytical approaches based on published validation data.
Data Presentation: Comparison of Bioanalytical Method Performance
The following tables summarize the performance characteristics of various LC-MS/MS methods for aripiprazole quantification. This data has been compiled from multiple independent validation studies and serves as a benchmark for what can be expected when developing a method for a similar analyte like this compound.
Table 1: Method Performance with Aripiprazole-d8 as Internal Standard [1]
| Parameter | Reported Values |
| Lower Limit of Quantification (LLOQ) | 0.1 - 2.02 ng/mL |
| Linearity Range | 0.1 - 1025 ng/mL |
| Precision (%CV) | ≤ 15% |
| Accuracy (%Bias) | Within ±15% |
| Mean Recovery | >85% |
Table 2: Method Performance with other Internal Standards (e.g., Propranolol) [1]
| Parameter | Reported Values |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5.0 ng/mL |
| Linearity Range | 0.5 - 200 ng/mL |
| Precision (%CV) | ≤ 20% |
| Accuracy (%Bias) | Within ±20% |
| Mean Recovery | Variable, can be lower than with isotopic dilution |
Experimental Protocols
A cross-validation of bioanalytical methods is essential when data from different analytical methods or laboratories are to be combined in a single study.[3][4] Below is a generalized experimental protocol for cross-validating a bioanalytical method for aripiprazole, which can be adapted for this compound.
Objective: To compare the performance of a new or modified bioanalytical method (comparator method) against an established, validated method (reference method).
Materials:
-
Blank biological matrix (e.g., human plasma)
-
Reference standards of the analyte and internal standard
-
Quality control (QC) samples at low, medium, and high concentrations
-
All necessary reagents and solvents for both analytical methods
Procedure:
-
Sample Analysis: Analyze a minimum of three batches of QC samples at low, medium, and high concentrations with both the reference and comparator methods.
-
Data Comparison: Calculate the mean concentration, precision (%CV), and accuracy (%Bias) for each QC level for both methods.
-
Acceptance Criteria: For a successful cross-validation, the mean concentration difference between the two methods should be within a predefined acceptable range (e.g., ±20%).[1] The precision and accuracy for both methods should also meet the acceptance criteria outlined in regulatory guidelines (e.g., FDA, EMA).[5][6]
Example LC-MS/MS Method for Aripiprazole and its Metabolite[2]
-
Chromatography: Isocratic separation on a C18 reversed-phase column.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Flow Rate: Typically in the range of 0.2-1.0 mL/min.
-
Injection Volume: 5-20 µL.
-
Total Run Time: Approximately 7.5 minutes.[2]
-
Mass Spectrometry: Tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.
-
Sample Preparation: Protein precipitation or liquid-liquid extraction are common techniques.[7][8] For example, a simple protein precipitation can be performed by adding acetonitrile to the plasma sample, followed by centrifugation to remove the precipitated proteins.
Mandatory Visualization
Caption: Bioanalytical method cross-validation workflow.
Caption: Logic for analytical method selection and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajpsonline.com [ajpsonline.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. criver.com [criver.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. akjournals.com [akjournals.com]
A Comparative Analysis of the Antioxidant Properties of Quinolinone Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of various quinolinone compounds, offering a valuable resource for researchers in medicinal chemistry and drug development. Quinolinone scaffolds are recognized as "privileged structures" in pharmacology due to their presence in a wide range of bioactive compounds.[1] Their derivatives have demonstrated efficacy in multiple therapeutic areas, including as antioxidant agents that can combat oxidative stress, a key factor in the pathogenesis of diseases like cancer, diabetes, and cardiovascular disorders.[1][2] This document summarizes quantitative antioxidant activity data, details common experimental protocols, and illustrates key workflows and mechanisms.
Mechanism of Antioxidant Action
The antioxidant activity of quinolinone compounds is primarily attributed to their ability to scavenge free radicals. This action typically occurs through two main mechanisms: Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[3][4] The efficiency of these mechanisms is often enhanced by the presence and position of specific functional groups on the quinoline ring, such as hydroxyl (-OH) groups.[5][6] These groups can readily donate a hydrogen atom to a free radical, neutralizing it and forming a more stable quinolinone radical in the process.[3][7]
Caption: General mechanism of free radical scavenging by a hydroxylated quinolinone compound.
Comparative Antioxidant Activity
The antioxidant potential of quinolinone derivatives is commonly quantified by their IC50 value, which represents the concentration required to inhibit 50% of the free radicals in a given assay. A lower IC50 value indicates greater antioxidant activity. The following table summarizes the IC50 values for several quinolinone derivatives from various studies, evaluated using the DPPH and ABTS radical scavenging assays.
| Compound/Derivative | Assay | IC50 Value | Reference Compound | Source |
| Quinoline-Hydrazone Derivative | DPPH | 843.52 µg/mL | Ascorbic Acid | [6] |
| Quinoline-Benzimidazole Derivative | DPPH | 4784.66 µg/mL | Ascorbic Acid | [6] |
| Furo[2,3-f]quinoline 5a | DPPH | ~780 ppm (at ~55% inhibition) | - | [2] |
| Furo[2,3-f]quinoline 5b | DPPH | ~790 ppm (at ~52% inhibition) | - | [2] |
| Furo[2,3-f]quinoline 5c | DPPH | ~750 ppm (at ~58% inhibition) | - | [2] |
| Furo[2,3-f]quinoline 5d | DPPH | ~690 ppm (at ~65% inhibition) | - | [2] |
| 1-methyl-3-allylthio-4-(3′-hydroxyphenylamino)quinolinium bromide (Qui2) | ABTS | High Activity (AAEAC > 0) | - | [5][8] |
| 1-methyl-3-allylthio-4-(4′-hydroxyphenylamino)quinolinium bromide (Qui3) | DPPH | Noticeable Activity (AAEAC > 0) | - | [5][8] |
| 1-methyl-3-allylthio-4-(4′-hydroxyphenylamino)quinolinium bromide (Qui3) | ABTS | High Activity (AAEAC > 0) | - | [5][8] |
| 1-methyl-3-allylthio-4-(4′-methylphenylamino)quinolinium bromide (Qui1) | DPPH/ABTS | No/Low Activity | - | [5][8] |
Note: AAEAC (Ascorbic Acid Equivalent Antioxidant Capacity) is another measure of antioxidant activity. Direct comparison of IC50 values between studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is critical. The methodologies for the most common in vitro assays—DPPH, ABTS, and FRAP—are detailed below.
Caption: Standard experimental workflow for evaluating the antioxidant capacity of compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[9]
Protocol:
-
Prepare a stock solution of the test quinolinone compound in a suitable solvent (e.g., methanol or DMSO).
-
Create a series of dilutions of the test compound (e.g., 200-1000 ppm).[2]
-
Prepare a fresh 0.1 mmol/L solution of DPPH in methanol.[4]
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.[9]
-
A control well is prepared using 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.[4][9]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[4]
-
Calculate the percentage of radical scavenging activity using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
Plot the inhibition percentage against the compound concentration to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay is more sensitive than the DPPH assay for some compounds and involves the generation of a blue/green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant.[5][10]
Protocol:
-
Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical.
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 (±0.02) at 734 nm.
-
Prepare various concentrations of the test quinolinone compound.
-
Add a small volume of the test compound solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).
-
Incubate the mixture for a specified time (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a blue-colored Fe²⁺-tripyridyltriazine complex is monitored spectrophotometrically.[2]
Protocol:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the freshly prepared FRAP reagent to 37°C before use.
-
Prepare various concentrations of the test quinolinone compound.
-
Add a small volume of the test compound solution (e.g., 50 µL) to a large volume of the FRAP reagent (e.g., 1.5 mL).
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance of the resulting blue solution at 593 nm.
-
Construct a calibration curve using a standard, such as FeSO₄·7H₂O.
-
The antioxidant power is expressed as µmol Fe²⁺ equivalents per gram or mole of the compound.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.iau.ir [journals.iau.ir]
- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
benchmarking the performance of 7-Amino-3,4-dihydro-1H-quinolin-2-one against standard inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 7-Amino-3,4-dihydro-1H-quinolin-2-one Against Standard Carbonic Anhydrase Inhibitors.
This guide provides a comprehensive performance benchmark of this compound as an inhibitor of human carbonic anhydrase (hCA) isoforms. The inhibitory activity of this compound is compared against established standard inhibitors, supported by quantitative data and detailed experimental methodologies.
Executive Summary
This compound has been identified as an inhibitor of several human carbonic anhydrase (hCA) isoforms.[1][2] Notably, it shows effective inhibition against the cytosolic isoform hCA VII and the transmembrane isoforms hCA IX, XII, and XIV, with inhibition constants (Kᵢ) in the nanomolar to low micromolar range.[1][2] Unlike coumarin-based inhibitors which require hydrolysis of their lactone ring to exert their inhibitory effect, this compound acts as an inhibitor with its intact bicyclic amino-quinolinone scaffold.[1][2] This guide benchmarks its performance against the well-established carbonic anhydrase inhibitor, Acetazolamide.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potency of this compound and the standard inhibitor Acetazolamide against various human carbonic anhydrase isoforms are summarized below.
| Isoform | This compound (Kᵢ) | Acetazolamide (Kᵢ) |
| hCA I | 9.5 µM[1] | 278.8 nM[3] |
| hCA II | > 10 µM[1] | 293.4 nM[3] |
| hCA VII | 480 nM[1] | - |
| hCA IX | 510 nM[1] | 30 nM[4] |
| hCA XII | 16.1 nM[1] | - |
| hCA XIV | 490 nM[1] | - |
Note: Kᵢ (inhibition constant) values represent the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher inhibitory potency.
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the evaluation of carbonic anhydrase inhibitors.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This assay determines the inhibitory activity of a compound by measuring its effect on the CA-catalyzed hydration of carbon dioxide.
Materials and Reagents:
-
Purified human carbonic anhydrase isoforms (recombinant)
-
Test compound (this compound)
-
Standard inhibitor (Acetazolamide)
-
HEPES buffer (20 mM, pH 7.4)
-
Na₂SO₄ (20 mM, for maintaining constant ionic strength)
-
Phenol red (0.2 mM) as a pH indicator
-
CO₂ solutions of varying concentrations (1.7 to 17 mM)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA isoenzymes and the inhibitors in appropriate solvents.
-
Pre-incubation: The enzyme and inhibitor solutions are pre-incubated together for a defined period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.[5]
-
Assay Execution: An Applied Photophysics stopped-flow instrument is used to measure the CA-catalyzed CO₂ hydration activity.[5]
-
Reaction Monitoring: The assay follows the initial rates of the CA-catalyzed CO₂ hydration reaction for a period of 10–100 seconds.[5] The change in absorbance of the pH indicator, phenol red, is monitored at its maximum absorbance wavelength of 557 nm.[5]
-
Data Analysis: The initial rates of reaction are determined at various CO₂ concentrations. Inhibition constants (Kᵢ) are calculated by non-linear least-squares methods, fitting the data to the appropriate inhibition model.[5]
Visualizations
Signaling Pathway: Carbonic Anhydrase Catalyzed CO₂ Hydration
The following diagram illustrates the fundamental enzymatic reaction catalyzed by carbonic anhydrase.
Experimental Workflow: Carbonic Anhydrase Inhibition Assay
This diagram outlines the workflow for determining the inhibitory constant (Kᵢ) of a test compound.
Logical Relationship: Mechanism of Action Comparison
This diagram contrasts the inhibition mechanism of this compound with that of coumarin-based inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound, a compound similar to the substituted coumarins, inhibits α-carbonic anhydrases without hydrolysis of the lactam ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 7-Amino-3,4-dihydro-1H-quinolin-2-one
For Immediate Use by Laboratory Professionals
This guide provides essential safety protocols and logistical information for the handling and disposal of 7-Amino-3,4-dihydro-1H-quinolin-2-one (CAS No. 22246-07-7). Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals. This document serves as a procedural resource, offering step-by-step guidance for laboratory operations involving this compound.
Core Safety Information & Personal Protective Equipment (PPE)
This compound is classified as an irritant and is harmful if swallowed.[1] Proper selection and use of Personal Protective Equipment (PPE) are mandatory to minimize exposure and ensure personal safety.
Hazard and PPE Summary
| Hazard Category | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | H302: Harmful if swallowed[2][3] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2][3] | Wear protective gloves (e.g., nitrile, neoprene). Wear a lab coat or chemical-resistant clothing.[3] |
| Eye Damage/Irritation | H319: Causes serious eye irritation[2][3] | Wear chemical safety goggles or glasses with side shields. A face shield may be necessary for splash hazards.[3] |
| Respiratory Irritation | H335: May cause respiratory irritation[2][3] | Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[3] If dust formation is likely, a NIOSH/MSHA-approved respirator is recommended. |
Operational and Disposal Plan
Strict adherence to the following handling, storage, and disposal procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area. For all procedures with the potential for aerosol or dust generation, a certified chemical fume hood is required.[3]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[4] Do not breathe dust, fume, gas, mist, vapors, or spray.[3]
-
Hygiene: Wash hands, face, and any exposed skin thoroughly after handling.[4] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[5] Do not eat, drink, or smoke in the handling area.[3][4]
-
Equipment: Use personal protective equipment as required.[4] Ensure safety shower and eyewash stations are readily accessible and their locations are clearly marked.[4]
Storage Plan
-
Container: Store in a tightly closed container in a dry, well-ventilated place.[3]
-
Conditions: Keep in a dark place under an inert atmosphere at room temperature.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents.
Spill and Disposal Plan
-
Spill Containment: In the event of a spill, deny unnecessary entry to the area.[4] Wear appropriate PPE, including respiratory protection. Sweep up the scattered particles and collect them in an empty, airtight container for disposal.[4] Avoid dust formation.
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[3][7] Do not release into the environment.
Visual Workflow for Safe Handling
The following diagram outlines the necessary steps and decision points for safely handling this compound.
Caption: PPE selection and safe handling workflow.
References
- 1. echemi.com [echemi.com]
- 2. 7-Amino-3,4-dihydroquinolin-2(1H)-one | 22246-07-7 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. 22246-07-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


